Product packaging for Einecs 252-709-1(Cat. No.:CAS No. 35745-35-8)

Einecs 252-709-1

Cat. No.: B8650145
CAS No.: 35745-35-8
M. Wt: 234.03 g/mol
InChI Key: LMLOMLKWSBMPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Einecs 252-709-1 is a useful research compound. Its molecular formula is C7H7IO and its molecular weight is 234.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IO B8650145 Einecs 252-709-1 CAS No. 35745-35-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35745-35-8

Molecular Formula

C7H7IO

Molecular Weight

234.03 g/mol

IUPAC Name

iodomethoxybenzene

InChI

InChI=1S/C7H7IO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

LMLOMLKWSBMPHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCI

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Purification of Iodo-Substituted Anisole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the prevailing methodologies for the synthesis and purification of 2-iodomethoxybenzene, 3-iodomethoxybenzene, and 4-iodomethoxybenzene. These compounds serve as crucial building blocks and intermediates in the fields of organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

Iodomethoxybenzenes, also known as iodoanisoles, are aromatic compounds where an iodine atom and a methoxy group are substituted on a benzene ring. The relative positions of these two groups give rise to three structural isomers: ortho (2-iodo), meta (3-iodo), and para (4-iodo). The reactivity of the carbon-iodine bond makes these isomers valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions, making them significant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2]

The choice of synthetic strategy is paramount as it dictates the isomeric purity of the final product. Direct electrophilic iodination of anisole predominantly yields a mixture of ortho and para isomers, while the synthesis of the meta isomer necessitates a multi-step approach, typically starting from a different precursor. This guide will explore the primary synthetic routes and the subsequent purification strategies required to isolate each isomer in high purity.

Synthesis Methodologies

The synthesis of iodomethoxybenzene isomers can be broadly categorized into two main strategies: direct electrophilic aromatic substitution on anisole and the Sandmeyer reaction starting from the corresponding methoxyanilines (anisidines).

Direct Iodination of Anisole

Direct iodination is a common approach for synthesizing ortho- and para-iodomethoxybenzene. Anisole's methoxy group is an activating, ortho, para-directing group, leading to a mixture of these two isomers. The reaction typically involves an iodine source and an oxidizing agent or a Lewis acid catalyst to generate a more electrophilic iodine species.[3]

A variety of reagents can be employed for this transformation, including N-Iodosuccinimide (NIS) activated by Lewis acids, or molecular iodine in the presence of an oxidizing agent like mercuric oxide (HgO) or nitric acid.[1][4][5] The ratio of ortho to para product can be influenced by the reaction conditions, such as the solvent, temperature, and the specific iodinating agent used.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile and reliable method for preparing specific iodoarene isomers that are otherwise difficult to access, particularly 3-iodomethoxybenzene.[6][7] This reaction avoids the formation of isomeric mixtures often seen in direct halogenation. The process involves three key steps:

  • Diazotization : The starting material, a primary aromatic amine (o-, m-, or p-anisidine), is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄).[2][5]

  • Substitution : The diazonium salt is then treated with a solution of potassium iodide (KI).[8] The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas.[7]

  • Work-up : The desired iodoanisole is then isolated from the reaction mixture.

This method's key advantage is its high regioselectivity, as the position of the iodine atom is determined by the starting anisidine isomer.

Experimental Protocols

Protocol 1: Synthesis of 4-Iodomethoxybenzene via Direct Iodination

This protocol is adapted from a procedure utilizing mercuric oxide as a catalyst.[9]

Reagents:

  • Anisole

  • Absolute Ethanol

  • Mercuric Oxide (HgO)

  • Iodine (I₂)

  • Ether

  • Potassium Iodide (KI) solution

Procedure:

  • Dissolve one mole of anisole in approximately four times its weight of absolute ethanol in a suitable reaction vessel.

  • Add three-fourths of a mole of commercial mercuric oxide to the solution.

  • Introduce slightly more than one mole of iodine in five portions. After each addition, shake the mixture mechanically until the color of the iodine nearly vanishes.

  • After the final addition, shake the entire mixture for approximately eight hours on a mechanical shaker.

  • Filter the mixture to remove undissolved mercury compounds and wash the solid residue with ethanol.

  • Remove the ethanol from the filtrate by distillation.

  • Dissolve the residual oil in ether and filter again if necessary.

  • Wash the ether solution with a potassium iodide solution to remove any unreacted iodine.

  • Evaporate the ether to yield the crude product.

Protocol 2: General Synthesis of Iodomethoxybenzene Isomers via Sandmeyer Reaction

This is a generalized protocol applicable to all three anisidine isomers.

Reagents:

  • Appropriate Anisidine Isomer (2-, 3-, or 4-methoxyaniline)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate or Sodium Bisulfite solution

  • Diethyl Ether or Dichloromethane

Procedure:

  • Diazotization :

    • Dissolve the chosen anisidine isomer in an aqueous solution of HCl or H₂SO₄ in a flask, cooling the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir vigorously during the addition.

    • Continue stirring for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper.

  • Iodide Displacement :

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

    • Allow the mixture to stand for a short period and then gently warm it to room temperature, and then to 50-60 °C to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature.

    • If necessary, add a small amount of sodium thiosulfate or sodium bisulfite solution to quench any excess iodine (indicated by the disappearance of the brown color).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude iodomethoxybenzene isomer.

Purification Techniques

The purification method depends on the physical state of the isomer and the nature of the impurities.

  • Recrystallization : 4-Iodomethoxybenzene is a solid at room temperature and can be effectively purified by recrystallization. A common solvent for this is ethanol (approximately 85% aqueous ethanol).[9] The crude solid is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals, which are collected by filtration.

  • Distillation : 2-Iodomethoxybenzene and 3-Iodomethoxybenzene are liquids at room temperature. They can be purified by vacuum distillation. This technique separates compounds based on differences in their boiling points and is effective for removing non-volatile impurities or other volatile components with sufficiently different boiling points.

  • Steam Distillation : This technique can be used as an initial purification step for all isomers to separate them from non-volatile inorganic salts and byproducts from the reaction mixture.[4]

  • Column Chromatography : For separating mixtures of ortho and para isomers from direct iodination, or for removing closely related impurities, silica gel column chromatography is a powerful tool. A non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate, is typically used.[10]

Data Presentation

Table 1: Synthesis and Physical Properties of Iodomethoxybenzene Isomers

IsomerStarting MaterialSynthetic MethodTypical YieldMelting Point (°C)Boiling Point (°C)
2-Iodomethoxybenzene 2-MethoxyanilineSandmeyer ReactionGoodLiquid238-240
3-Iodomethoxybenzene 3-MethoxyanilineSandmeyer ReactionGoodLiquid115-117 (at 15 mmHg)
4-Iodomethoxybenzene AnisoleDirect Iodination85%[9]50.5-51.5[9]243-245
4-Iodomethoxybenzene 4-MethoxyanilineSandmeyer ReactionGood51-54243-245

Visualizations

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Material (Anisole or Anisidine) Reaction Chemical Reaction (Iodination or Sandmeyer) Start->Reaction Reagents Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Quenching Crude Crude Product Workup->Crude Solvent Removal Purify Purification Method Crude->Purify Select Method Pure Pure Isomer Purify->Pure Analysis Characterization (NMR, GC-MS, MP) Pure->Analysis

Caption: General workflow for the synthesis and purification of an iodomethoxybenzene isomer.

Sandmeyer_Reaction Anisidine Anisidine Isomer (Ar-NH2) Diazonium Arenediazonium Salt (Ar-N2+) Anisidine->Diazonium NaNO2, H+ 0-5 °C Iodoanisole Iodomethoxybenzene (Ar-I) Diazonium->Iodoanisole Potassium Iodide (KI) N2_gas Nitrogen Gas (N2) Diazonium->N2_gas

Caption: The Sandmeyer reaction pathway for converting anisidine to iodomethoxybenzene.

Direct_Iodination Anisole Anisole Iodination Electrophilic Iodination (e.g., I2/HgO) Anisole->Iodination Mixture Mixture of Isomers Iodination->Mixture ortho, para-directing Ortho 2-Iodomethoxybenzene (ortho) Mixture->Ortho Separation Para 4-Iodomethoxybenzene (para) Mixture->Para Separation

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodoanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoanisole, also known as 1-iodo-2-methoxybenzene, is an important organoiodine compound and a versatile synthetic intermediate in organic chemistry. Its unique structural features, comprising a methoxy group and an iodine atom on a benzene ring, make it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and materials science sectors. The presence of the iodo group allows for a variety of cross-coupling reactions, while the methoxy group influences the electronic properties and reactivity of the aromatic ring. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-iodoanisole, detailed experimental protocols for its key reactions, and visual representations of important chemical processes.

Physical Properties

2-Iodoanisole is a clear, pale yellow to yellow liquid at room temperature.[1] It is characterized by the following quantitative physical properties:

PropertyValueUnitsReference(s)
Molecular Formula C₇H₇IO[2][3]
Molecular Weight 234.03 g/mol [2][4]
Boiling Point 238 - 240°C
125 - 126°C at 19 mmHg[4]
Density 1.799g/mL at 25 °C[4]
Refractive Index (n_D^20) 1.6210 - 1.6240
Flash Point >110°C[1]
Solubility Insoluble in water. Miscible with alcohol, diethyl ether, and chloroform.[4]

Chemical Properties and Reactivity

The chemical behavior of 2-iodoanisole is largely dictated by the interplay between the electron-donating methoxy group and the reactive carbon-iodine bond. This combination makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Key Chemical Reactions:
  • Suzuki-Miyaura Coupling: 2-Iodoanisole readily participates in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

  • Heck Arylation: It can be used in palladium-catalyzed Heck reactions, for instance, in the enantioselective arylation of 2,3-dihydrofuran.[4]

  • Sonogashira Coupling: 2-Iodoanisole is a suitable substrate for Sonogashira coupling with terminal alkynes to synthesize substituted alkynes.

  • Grignard Reagent Formation: The carbon-iodine bond can react with magnesium to form the corresponding Grignard reagent, 2-methoxyphenylmagnesium iodide. This powerful nucleophile can then be used to react with a variety of electrophiles.

Spectral Data

Spectroscopy Data Reference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.73 (dd, J=7.6, 1.6 Hz, 1H), 7.26 (m, 1H), 6.77 (dd, J=8.3, 1.3 Hz, 1H), 6.67 (td, J=7.4, 1.3 Hz, 1H), 3.80 (s, 3H)[5]
¹³C NMR Predicted shifts based on similar structures and general knowledge. Specific experimental data not found in the provided search results. Aromatic carbons would appear in the range of 110-160 ppm, with the carbon bearing the iodine being significantly shielded. The methoxy carbon would appear around 55-60 ppm.
Infrared (IR) The spectrum would show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether, and C-I stretching.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 234. Key fragments would correspond to the loss of iodine and the methoxy group.[5]

Experimental Protocols

Synthesis of 2-Iodoanisole via Diazotization of 2-Anisidine

This protocol describes a common laboratory-scale synthesis of 2-iodoanisole from 2-anisidine.

Materials:

  • 2-Anisidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flask, dissolve 2-anisidine in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate will form, and nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., in a 50-60 °C water bath) until gas evolution ceases.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the combined organic layers sequentially with water, a dilute solution of sodium thiosulfate (to remove any remaining iodine), saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure 2-iodoanisole.

Suzuki-Miyaura Cross-Coupling of 2-Iodoanisole with Phenylboronic Acid

This protocol outlines a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Iodoanisole

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., Triphenylphosphine, if using Pd(OAc)₂)

  • A base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Cesium Carbonate (Cs₂CO₃))

  • A suitable solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction flask equipped with a condenser and a magnetic stir bar, add 2-iodoanisole, phenylboronic acid, the palladium catalyst, and the base.

  • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Formation of Grignard Reagent from 2-Iodoanisole

This protocol describes the preparation of 2-methoxyphenylmagnesium iodide.

Materials:

  • 2-Iodoanisole

  • Magnesium turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • A small crystal of Iodine (as an initiator)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ensure all glassware is rigorously dried (e.g., oven-dried) to exclude moisture.

  • Place magnesium turnings in a flame-dried flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add a small crystal of iodine to the flask.

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • Dissolve 2-iodoanisole in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the 2-iodoanisole solution to the magnesium. The reaction may need to be initiated by gentle warming or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining 2-iodoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex ArylHalide Ar-X (2-Iodoanisole) ArylHalide->PdII_complex OxAdd Oxidative Addition PdII_Ar_R Ar-Pd(II)L₂-R PdII_complex->PdII_Ar_R Base Base Transmetalation Transmetalation Base->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation PdII_Ar_R->Pd0 Product Ar-R PdII_Ar_R->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reagents & Glassware reaction Reaction Setup (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete drying Drying of Organic Layer (e.g., MgSO₄) workup->drying filtration Filtration drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purification Purification (Column Chromatography or Distillation) evaporation->purification analysis Product Analysis (NMR, MS, IR) purification->analysis end Final Product analysis->end

References

An In-depth Technical Guide to the Electrophilic Iodination of Anisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the electrophilic iodination of anisole. Anisole, or methoxybenzene, serves as a valuable model substrate for studying electrophilic aromatic substitution reactions due to the activating and directing effects of its methoxy group. The introduction of an iodine atom into the anisole ring furnishes versatile intermediates crucial for the synthesis of pharmaceuticals and other complex organic molecules.

Core Mechanism of Electrophilic Iodination

The electrophilic iodination of anisole proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. This multi-step process is initiated by the generation of a potent electrophilic iodine species, which is subsequently attacked by the electron-rich aromatic ring of anisole.

The methoxy group (-OCH₃) of anisole plays a pivotal role in this reaction. As a potent activating group, it donates electron density to the benzene ring through resonance, thereby increasing its nucleophilicity and rendering it more susceptible to electrophilic attack than benzene itself.[1] This electron-donating nature also directs the incoming electrophile predominantly to the ortho and para positions. Due to steric hindrance from the methoxy group, the para product is generally favored and often formed in significantly higher yield.

The overall mechanism can be summarized in three key stages:

  • Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile. Therefore, an activator or an oxidizing agent is typically required to generate a more potent electrophilic iodine species, often represented as I⁺.[1][2]

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the anisole ring attack the electrophilic iodine, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated anisole product.

Below is a generalized workflow for the electrophilic iodination of anisole.

cluster_start Initiation cluster_reaction Reaction cluster_termination Termination I2 Iodine (I₂) I_plus Electrophilic Iodine (I⁺) I2->I_plus Activation Activator Activator/ Oxidizing Agent Activator->I_plus Sigma_Complex Sigma Complex (Arenium Ion) I_plus->Sigma_Complex Anisole Anisole Anisole->Sigma_Complex Nucleophilic Attack Product Iodoanisole Sigma_Complex->Product Deprotonation H_Base Protonated Base Sigma_Complex->H_Base Base Base Base->Product

Caption: Generalized workflow of the electrophilic iodination of anisole.

Quantitative Data Summary

The yield and regioselectivity of the electrophilic iodination of anisole are highly dependent on the chosen iodinating agent, catalyst, and reaction conditions. The following table summarizes key quantitative data from various methodologies.

Iodinating SystemCatalyst/SolventYield (%)Regioselectivity (para:ortho)Reference
I₂ / HgOEthanol85Predominantly para[3][4]
N-Iodosuccinimide (NIS)FeCl₃ / [BMIM]NTf₂8693:7[5]
Electrochemical (I₂ anodic oxidation)Glassy Carbon Electrode / Acetonitrile / H⁺97Highly selective for para[6]
I₂ / H₂O₂Solvent-freeHighNot specified[7]
N-Iodosuccinimide (NIS)Trifluoroacetic acid (catalytic) / AcetonitrileHighHighly regioselective[8]

Experimental Protocols

Detailed methodologies for key experiments in the electrophilic iodination of anisole are provided below.

Method 1: Iodination using Molecular Iodine and Mercuric Oxide

This classical method provides a good yield of p-iodoanisole.

Materials:

  • Anisole

  • Absolute Ethanol

  • Mercuric Oxide (HgO)

  • Iodine (I₂)

  • Ether

  • Potassium Iodide (KI) solution

Procedure: [3]

  • Dissolve one mole of anisole in approximately four times its weight of absolute ethanol in a suitable reaction vessel.

  • Add three-fourths of a mole of commercial mercuric oxide to the solution.

  • Introduce slightly more than one mole of iodine in five portions, with mechanical shaking between each addition, until the color of the iodine nearly disappears.

  • Shake the entire mixture mechanically for approximately eight hours.

  • Filter the undissolved mercury compounds and wash them with ethanol.

  • Remove the ethanol from the filtrate by distillation.

  • Dissolve the residual oil in ether and filter again if necessary.

  • Wash the ether solution with a potassium iodide solution.

  • Evaporate the ether to obtain the crude product.

  • Purify the residual oil by steam distillation.

  • Crystallize the organic part of the distillate from approximately 85% ethanol to obtain p-iodoanisole. A yield of 85% can be expected.[3]

Method 2: Iodination using N-Iodosuccinimide (NIS) and an Iron(III) Catalyst

This method offers high yield and excellent regioselectivity under mild conditions.

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Iron(III) Chloride (FeCl₃)

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂)

Procedure: [5]

  • To a solution of anisole in the ionic liquid [BMIM]NTf₂, add N-iodosuccinimide.

  • Add a catalytic amount of iron(III) chloride to the mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography or gas chromatography.

  • Upon completion, extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product. An 86% isolated yield with a 93:7 para:ortho isomer ratio can be achieved.[5]

Method 3: Electrochemical Iodination

This green and highly selective method avoids the use of stoichiometric oxidants.

Materials:

  • Anisole

  • Iodine (I₂)

  • Acetonitrile

  • Supporting electrolyte (e.g., Bu₄NPF₆)

  • Acid (e.g., H₂SO₄)

  • Glassy carbon anode

  • Platinum cathode

Procedure: [6]

  • Set up a divided electrochemical cell with a glassy carbon anode and a platinum cathode.

  • Prepare an anolyte solution of iodine in acetonitrile with a supporting electrolyte.

  • Perform anodic oxidation of the iodine solution to generate the electrophilic iodine species.

  • After electrolysis, add anisole and a catalytic amount of acid to the anolyte.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for completion.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the product by column chromatography to obtain highly pure 4-iodoanisole with a yield of up to 97%.[6]

Reaction Pathways and Logical Relationships

The following diagrams illustrate the detailed mechanism of electrophilic iodination and the activation of the iodinating agent.

Anisole Anisole Sigma_Complex Sigma Complex (Resonance Stabilized) Anisole->Sigma_Complex Attack on Electrophile I_plus I⁺ I_plus->Sigma_Complex Product p-Iodoanisole Sigma_Complex->Product Deprotonation H_Base H-Base⁺ Sigma_Complex->H_Base Base Base Base->Product

Caption: Mechanism of the electrophilic attack on anisole.

The generation of the electrophilic iodine species (I⁺) is a critical first step. The nature of this activation varies with the reagents used.

Caption: Pathways for the activation of iodine.

References

The Carbon-Iodine Bond in Iodomethoxybenzene: A Gateway to Molecular Complexity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of Iodomethoxybenzene

The carbon-iodine (C-I) bond in iodomethoxybenzene represents a highly valuable and reactive functional group in modern organic synthesis. Its inherent weakness and susceptibility to oxidative addition with transition metal catalysts make it a linchpin for the construction of complex molecular architectures. This guide provides a comprehensive overview of the C-I bond's reactivity in iodomethoxybenzene, focusing on its application in pivotal cross-coupling reactions that are fundamental to pharmaceutical and materials science research.

Fundamental Properties of the Carbon-Iodine Bond

The reactivity of the C-I bond in aryl iodides like iodomethoxybenzene is intrinsically linked to its bond dissociation energy (BDE). Compared to other carbon-halogen bonds, the C-I bond is the longest and weakest. This low BDE facilitates its cleavage, particularly in the crucial oxidative addition step of many catalytic cycles.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies in Phenyl Halides

BondBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)
C-F527126
C-Cl40296
C-Br33780.5
C-I 274 65
Note: Values are for phenyl halides and serve as a close approximation for substituted analogues like iodomethoxybenzene. Data sourced from various chemical handbooks and literature sources.[1][2][3]

The electron-donating nature of the methoxy group in iodomethoxybenzene can subtly influence the electron density of the aromatic ring and, consequently, the C-I bond. However, the dominant factor governing its reactivity in cross-coupling reactions remains the inherent weakness of the C-I bond itself. This makes iodomethoxybenzene a highly reactive substrate, often requiring milder reaction conditions compared to its bromo- and chloro-analogues.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in iodomethoxybenzene is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. The reaction of iodomethoxybenzene with an arylboronic acid is a classic example, leading to the synthesis of substituted biphenyls, which are common motifs in pharmaceuticals and liquid crystals.

A representative procedure for the Suzuki-Miyaura coupling of 4-iodoanisole (an isomer of iodomethoxybenzene) is as follows:

Table 2: Experimental Protocol for Suzuki-Miyaura Coupling

Parameter Value/Description
Aryl Halide 4-Iodoanisole (1.0 mmol)
Boronic Acid Phenylboronic acid (1.5 mmol)
Catalyst Pd/C (15 mg, 1.4 mol% of Pd)
Base K₂CO₃ (2.0 mmol)
Solvent DMF (8 mL)
Temperature Reflux (Microwave heating can be used)
Atmosphere Air
Reaction Time Varies (e.g., 10-60 minutes with microwave)
Typical Yield 41-92%[5]

This protocol is adapted from a procedure designed for undergraduate chemistry experiments, highlighting its robustness and accessibility.[5]

The general mechanism for the Suzuki-Miyaura coupling is depicted below. The catalytic cycle begins with the oxidative addition of iodomethoxybenzene to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = methoxyphenyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-I(L2) (Ar = methoxyphenyl) Pd(0)L2->Oxidative_Addition Ar-I Alkene_Coordination Alkene Coordination Oxidative_Addition->Alkene_Coordination + Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Substituted Alkene Beta_Hydride_Elimination->Product_Release Catalyst_Regeneration Base Beta_Hydride_Elimination->Catalyst_Regeneration [HPd(II)IL2] Catalyst_Regeneration->Pd(0)L2 Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-I(L2) (Ar = methoxyphenyl) Pd(0)L2->Oxidative_Addition Ar-I Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination + HNR'R'' Deprotonation Deprotonation Amine_Coordination->Deprotonation + Base Pd_Amide_Complex [Ar-Pd(II)-NR'R''](L2) Deprotonation->Pd_Amide_Complex Reductive_Elimination Reductive Elimination Pd_Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

References

A Technical Guide to the Solubility and Stability of Iodomethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of iodomethoxybenzene isomers (2-iodomethoxybenzene, 3-iodomethoxybenzene, and 4-iodomethoxybenzene) in common organic solvents. Understanding these properties is critical for applications in organic synthesis, pharmaceutical development, and materials science, where solvent choice can significantly impact reaction outcomes, product purity, and formulation stability.

Solubility of Iodomethoxybenzene

The solubility of a compound is a fundamental physical property that dictates its utility in solution-based applications. The principle of "like dissolves like" is the primary determinant of solubility, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents. Iodomethoxybenzene, possessing both a polar ether group and a larger, non-polar iodinated benzene ring, exhibits a nuanced solubility profile.

Table 1: Predicted Solubility of Iodomethoxybenzene in Common Organic Solvents at Room Temperature

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneHighThe non-polar iodinated aromatic ring is the dominant structural feature, leading to favorable van der Waals interactions with non-polar solvents.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThe ether linkage provides some polarity, allowing for dipole-dipole interactions with polar aprotic solvents.
AcetonitrileModerateWhile polar, acetonitrile is less effective at solvating the large non-polar portion of the molecule compared to other polar aprotic solvents.
Dimethylformamide (DMF)Moderate to HighDMF is a highly polar solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Moderate to HighDMSO is a highly polar aprotic solvent that can effectively solvate a wide range of compounds.
Polar Protic Methanol, EthanolModerateThe ether oxygen can act as a hydrogen bond acceptor, but the large non-polar ring limits overall solubility. Solubility is expected to decrease with increasing alcohol chain length.
WaterVery LowThe molecule is predominantly non-polar and lacks significant hydrogen bonding donor capability, resulting in poor solubility in water.

Stability of Iodomethoxybenzene

The stability of iodomethoxybenzene in organic solvents is a critical consideration for its storage and use in chemical reactions. Degradation can occur through various pathways, including photodecomposition, thermal degradation, and reaction with solvent impurities. Haloaromatics, in general, are relatively stable, but the carbon-iodine bond can be susceptible to cleavage under certain conditions.

Specific stability data for iodomethoxybenzene in a range of organic solvents is not extensively documented. However, based on the known chemistry of haloanisoles and iodoaromatic compounds, the following stability predictions can be made.

Table 2: Predicted Stability of Iodomethoxybenzene in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted StabilityPotential Degradation Pathways
Non-Polar Aprotic Hexane, TolueneHighGenerally stable. Minimal solvent-induced degradation.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighGenerally stable, though trace impurities or light could initiate degradation.
AcetonitrileHighGenerally a good solvent for long-term storage if purified.
Dimethylformamide (DMF)ModerateDMF can contain amine impurities which could potentially react over long periods, especially at elevated temperatures.
Dimethyl Sulfoxide (DMSO)ModerateDMSO can be prone to decomposition, and its byproducts could potentially react with the solute.
Polar Protic Methanol, EthanolModeratePotential for slow nucleophilic substitution of the iodide by the alcohol, especially in the presence of a base or catalyst and at elevated temperatures.
WaterN/A (due to low solubility)Hydrolysis is generally not a significant pathway under neutral conditions.

General Stability Considerations:

  • Light: Iodomethoxybenzene, like many iodo-aromatic compounds, may be light-sensitive. Storage in amber vials or in the dark is recommended to prevent photodecomposition, which can lead to the formation of colored impurities.

  • Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, refrigeration is advisable.

  • Air/Oxygen: While generally stable to air, the presence of oxygen could facilitate oxidative degradation pathways, particularly in the presence of light or other initiators. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of iodomethoxybenzene, the following experimental protocols are recommended.

Protocol for Determining Solubility

This protocol describes the isothermal shake-flask method, a common technique for determining the solubility of a solid compound in a solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of iodomethoxybenzene to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature using a shaker bath or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

    • Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of iodomethoxybenzene in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]

  • Calculation:

    • Calculate the original concentration of iodomethoxybenzene in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess iodomethoxybenzene to solvent B Equilibrate at constant temperature (24-48h) A->B C Allow solid to settle or centrifuge B->C D Withdraw clear supernatant C->D E Dilute aliquot D->E F Analyze by HPLC or GC-MS E->F G Calculate solubility F->G

Figure 1. Experimental workflow for determining the solubility of iodomethoxybenzene.
Protocol for Assessing Stability

This protocol outlines a method for evaluating the stability of iodomethoxybenzene in an organic solvent over time under specific conditions (e.g., temperature, light exposure).

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of iodomethoxybenzene in the desired organic solvent at a known concentration.

  • Incubation:

    • Aliquot the stock solution into several sealed vials.

    • Store the vials under the desired experimental conditions (e.g., room temperature in the dark, elevated temperature, exposure to UV light).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial for analysis.

  • Sample Analysis:

    • Analyze the concentration of the parent iodomethoxybenzene in the sample using a validated stability-indicating analytical method (typically HPLC). A stability-indicating method is one that can separate the parent compound from its degradation products.[3]

    • Monitor for the appearance of new peaks in the chromatogram, which may correspond to degradation products. If necessary, use LC-MS to identify these products.

  • Data Analysis:

    • Plot the concentration of iodomethoxybenzene as a function of time.

    • Determine the rate of degradation, if any. The degradation kinetics can often be modeled as zero-order or first-order.[4]

G Workflow for Stability Assessment A Prepare stock solution of known concentration B Aliquot into multiple vials A->B C Store under defined conditions (temp, light) B->C D Sample at time intervals (t=0, t=1, t=2...) C->D E Analyze by stability-indicating HPLC D->E F Quantify parent compound and identify degradants E->F G Plot concentration vs. time to determine degradation rate F->G

Figure 2. Experimental workflow for assessing the stability of iodomethoxybenzene.

Potential Degradation Pathways

While iodomethoxybenzene is expected to be relatively stable, several degradation pathways are theoretically possible, particularly under forcing conditions.

G Iodomethoxybenzene Iodomethoxybenzene Homolytic_Cleavage Homolytic C-I Bond Cleavage Iodomethoxybenzene->Homolytic_Cleavage Light (hν) or Heat (Δ) Nucleophilic_Substitution Nucleophilic Substitution Iodomethoxybenzene->Nucleophilic_Substitution Nucleophile (e.g., RO⁻) Oxidative_Degradation Oxidative Degradation Iodomethoxybenzene->Oxidative_Degradation Oxidizing Agent Aryl_Radical Aryl Radical + Iodine Radical Homolytic_Cleavage->Aryl_Radical Substitution_Product Substitution Product (e.g., Anisole) Nucleophilic_Substitution->Substitution_Product Ring_Opening Ring Opening/Oxidized Products Oxidative_Degradation->Ring_Opening

References

Health and safety considerations for handling iodoanisole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety Considerations for Handling Iodoanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for handling iodoanisole, including its isomers 2-iodoanisole and 4-iodoanisole. The information is compiled from Safety Data Sheets (SDS), chemical databases, and peer-reviewed literature to ensure a thorough understanding of the potential hazards and safe handling procedures.

Chemical and Physical Properties

Iodoanisole is a halogenated aromatic ether. Its physical and chemical properties vary slightly between its isomers.

Table 1: Physical and Chemical Properties of Iodoanisole Isomers

Property2-Iodoanisole4-Iodoanisole
Synonyms 1-Iodo-2-methoxybenzene, o-Iodoanisole1-Iodo-4-methoxybenzene, p-Iodoanisole
CAS Number 529-28-2696-62-8
Molecular Formula C₇H₇IOC₇H₇IO
Molecular Weight 234.03 g/mol 234.03 g/mol
Appearance Clear light yellow liquidOff-white to brown crystalline powder or chunks[1][2]
Melting Point 588.5 °C (Decomposition)50-53 °C[1]
Boiling Point 125-126 °C at 25 hPa237 °C at 726 mmHg
Flash Point > 110 °C (> 230 °F)[3]> 110 °C (> 230 °F)[3]
Solubility Miscible with alcoholSoluble in ethanol, ether, and chloroform; insoluble in water.[1]
Stability Light sensitive. Stable under recommended storage conditions.Light sensitive. Stable at room temperature in closed containers under normal storage and handling conditions.[2][4]

Hazard Identification and GHS Classification

Iodoanisole is classified as an irritant. The GHS classification is consistent for both 2- and 4-iodoanisole.

Table 2: GHS Hazard Classification for Iodoanisole

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5]

Signal Word: Warning

Hazard Pictogram:

alt text

Toxicological Information

Detailed quantitative toxicological data for iodoanisole, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are not available in the reviewed literature.[6] The primary health hazards are related to its irritant properties.

Metabolism of 4-Iodoanisole

A study on the metabolism of 4-iodoanisole in rat liver microsomes identified several metabolites, suggesting that the compound undergoes oxidative metabolism. The primary metabolites include 4-iodophenol, 2-iodo-5-methoxyphenol, 2-methoxy-5-iodophenol, 4-methoxyphenol, and 3-methoxyphenol. This metabolic activation could be a contributing factor to its toxicological profile.

Metabolism cluster_products Oxidative Metabolites Iodoanisole 4-Iodoanisole Metabolites Metabolites Iodoanisole->Metabolites Rat Liver Microsomes (P450-catalyzed) 4-Iodophenol 4-Iodophenol Metabolites->4-Iodophenol 2-Iodo-5-methoxyphenol 2-Iodo-5-methoxyphenol Metabolites->2-Iodo-5-methoxyphenol 2-Methoxy-5-iodophenol 2-Methoxy-5-iodophenol Metabolites->2-Methoxy-5-iodophenol 4-Methoxyphenol 4-Methoxyphenol Metabolites->4-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenol Metabolites->3-Methoxyphenol

Caption: Metabolic pathway of 4-iodoanisole in rat liver microsomes.

Proposed Signaling Pathway for Irritant Effects

While no specific studies have elucidated the signaling pathways involved in iodoanisole-induced irritation, it is plausible that it follows the general mechanism for chemical irritants. This involves the activation of inflammatory pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and subsequent inflammatory responses. The following diagram illustrates a hypothetical pathway.

IrritationPathway Iodoanisole Iodoanisole Exposure (Skin, Eyes, Respiratory Tract) CellularStress Cellular Stress / Damage Iodoanisole->CellularStress NFkB NF-κB Activation CellularStress->NFkB MAPK MAPK Activation CellularStress->MAPK Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammatory Response (Redness, Swelling, Pain) Cytokines->Inflammation

Caption: Hypothetical signaling pathway for iodoanisole-induced irritation.

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This test method uses a reconstituted human epidermis model to assess the potential of a chemical to cause skin irritation. A general protocol involves:

  • Preparation of the tissue: Reconstituted human epidermis tissues are pre-incubated in a sterile, chemically defined medium.

  • Application of the test substance: A small volume of iodoanisole (or a solution thereof) is applied topically to the surface of the epidermis.

  • Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes) at 37°C.

  • Rinsing: The test substance is removed by rinsing with a buffered saline solution.

  • Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability assessment: Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to a colored formazan product by viable cells is measured spectrophotometrically.

  • Data analysis: The percentage of viable cells in the iodoanisole-treated tissues is compared to that of negative controls. A substance is classified as an irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 50%).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (OECD TG 492)

This method assesses the potential for a chemical to cause serious eye damage or eye irritation. A generalized protocol is as follows:

  • Tissue preparation: Reconstituted human cornea-like epithelium tissues are equilibrated in an appropriate culture medium.

  • Exposure: The test substance is applied to the epithelial surface for a defined period (e.g., 30 minutes).

  • Post-exposure treatment: The substance is removed by rinsing, and the tissues are incubated in fresh medium for a recovery period.

  • Viability measurement: Tissue viability is quantified, usually with the MTT assay.

  • Classification: The chemical is classified based on the reduction in tissue viability compared to negative controls.

Health and Safety Recommendations

First-Aid Measures

Table 3: First-Aid Procedures for Iodoanisole Exposure

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][6]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3][6]
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[3][6]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[3][6]
Personal Protective Equipment (PPE)

Appropriate PPE should be worn to minimize exposure to iodoanisole.

Table 4: Recommended Personal Protective Equipment

Protection TypeRecommendation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
Skin Protection Wear appropriate protective gloves to prevent skin exposure. Nitrile rubber gloves are recommended. Wear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. For nuisance exposures to dusts from 4-iodoanisole, a type N95 (US) or type P1 (EU EN 143) particle respirator is recommended.[4][6]
Handling and Storage
  • Handling: Wash thoroughly after handling. Remove contaminated clothing and wash before reuse. Minimize dust generation and accumulation (for 4-iodoanisole). Do not get in eyes, on skin, or on clothing. Keep container tightly closed. Do not ingest or inhale. Use with adequate ventilation.[6]

  • Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Iodoanisole is light-sensitive and should be protected from light.[4][6]

  • Incompatible Materials: Strong oxidizing agents, direct light.[6]

Accidental Release Measures

The following workflow should be followed in the event of an accidental spill of iodoanisole.

SpillResponse cluster_cleanup Cleanup Procedure Spill Accidental Spill Occurs Evacuate Evacuate unnecessary personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain the spill PPE->Contain Cleanup Clean up the spill Contain->Cleanup ForLiquid For Liquid (2-iodoanisole): Soak up with inert absorbent material. Cleanup->ForLiquid ForSolid For Solid (4-iodoanisole): Sweep up, avoiding dust generation. Cleanup->ForSolid Dispose Dispose of waste Decontaminate Decontaminate the area Dispose->Decontaminate ForLiquid->Dispose ForSolid->Dispose

Caption: General workflow for responding to an iodoanisole spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[6]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These include carbon monoxide, carbon dioxide, and hydrogen iodide.[3][6]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Conclusion

Iodoanisole is a valuable research chemical that poses moderate health risks, primarily as an irritant to the skin, eyes, and respiratory system. While detailed toxicological data and mechanistic studies are limited, the available information from safety data sheets provides a strong basis for safe handling practices. Adherence to the recommended personal protective equipment, handling, storage, and emergency procedures is essential to minimize the risk of exposure and ensure a safe working environment for all laboratory personnel. Further research into the specific toxicological profile and mechanisms of action of iodoanisole would be beneficial for a more comprehensive risk assessment.

References

The Strategic Role of Iodomethoxybenzene in the Synthesis of the Alzheimer's Drug (-)-Galanthamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iodomethoxybenzene and its derivatives are versatile starting materials in the complex world of natural product synthesis. Their unique combination of a methoxy-activated aromatic ring and a reactive iodine handle makes them ideal precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide delves into the pivotal role of iodinated methoxybenzene derivatives in the total synthesis of (-)-Galanthamine, a potent acetylcholinesterase inhibitor used in the treatment of mild to moderate Alzheimer's disease. This document will explore key synthetic strategies, provide detailed experimental protocols for crucial reactions, and present quantitative data to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The syntheses discussed herein prominently feature the use of an iodinated isovanillin derivative, a direct descendant of the iodomethoxybenzene family, showcasing its strategic importance in constructing the intricate tetracyclic core of this vital natural product.

Core Synthetic Strategies: The Intramolecular Heck Reaction

A recurring and highly effective strategy in the synthesis of (-)-Galanthamine is the use of an intramolecular Heck reaction to construct the key all-carbon quaternary stereocenter. This palladium-catalyzed cyclization forges the dihydrofuran ring of the galanthane skeleton. The starting material for this crucial transformation is typically an aryl ether formed by coupling an iodinated vanillin derivative with a suitably functionalized cyclohexene moiety. The iodine atom on the aromatic ring is essential for the oxidative addition to the palladium(0) catalyst, initiating the cyclization cascade. Two exemplary syntheses that leverage this approach are those developed by the research groups of Trost and Banwell.

The Trost Synthesis: A Palladium-Catalyzed Asymmetric Approach

The Trost synthesis of (-)-Galanthamine is a landmark in asymmetric catalysis. A key feature of this route is the use of a palladium-catalyzed asymmetric allylic alkylation (AAA) to establish the initial stereocenter, followed by an intramolecular Heck reaction to form the quaternary center. The synthesis commences with 2-bromo-isovanillin, which is then elaborated to set the stage for the crucial cyclization.

The Banwell Synthesis: A Chemoenzymatic and Heck-Based Strategy

The Banwell group has developed several generations of syntheses for (-)-Galanthamine. One of their efficient routes employs a chemoenzymatic approach to generate a chiral cyclohexenediol, which is then coupled with an iodinated isovanillin derivative. This is followed by a diastereoselective intramolecular Heck reaction to form the tetracyclic core.

Data Presentation: A Comparative Overview of Synthetic Yields

The following table summarizes the yields of key steps in representative syntheses of (-)-Galanthamine that utilize an iodomethoxybenzene derivative as a starting point. This allows for a clear comparison of the efficiency of different synthetic routes.

StepTrost Synthesis (2005) Yield (%)Banwell Synthesis (2016) Yield (%)
Iodination of Isovanillin Derivative--
Coupling with Cyclohexene Derivative72 (Asymmetric Allylic Alkylation)76 (Mitsunobu Reaction)
Intramolecular Heck Reaction Quantitative 85
Elaboration to Narwedine71 (from Heck product)65 (from Heck product)
Reduction to (-)-Galanthamine8090
Overall Yield ~18 ~25

Experimental Protocols

This section provides detailed methodologies for the key reactions cited in the syntheses of (-)-Galanthamine, focusing on the crucial intramolecular Heck reaction.

Protocol 1: Intramolecular Heck Reaction (Trost Approach - Representative Conditions)

Reaction: Formation of the tetracyclic core of Galanthamine via a palladium-catalyzed intramolecular Heck reaction.

Starting Material: Allyl ether derived from the asymmetric allylic alkylation of 2-bromo-isovanillin derivative.

Reagents and Materials:

  • Allyl ether substrate (1.0 eq)

  • Palladium acetate (Pd(OAc)₂, 0.1 eq)

  • Triphenylphosphine (PPh₃, 0.2 eq)

  • Silver carbonate (Ag₂CO₃, 2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To a solution of the allyl ether substrate in anhydrous acetonitrile is added palladium acetate, triphenylphosphine, and silver carbonate.

  • The reaction mixture is heated to reflux (approximately 82 °C) and stirred under an inert atmosphere for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the tetracyclic product.

Protocol 2: Intramolecular Heck Reaction (Banwell Approach - Representative Conditions)[1]

Reaction: Diastereoselective intramolecular Heck cyclization to form the galanthane core.

Starting Material: Aryl ether synthesized from iodoisovanillin and a chiral cyclohexenol derivative via a Mitsunobu reaction.[1]

Reagents and Materials:

  • Aryl ether substrate (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.2 eq)

  • Triethylamine (Et₃N, 3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • A solution of the aryl ether substrate in anhydrous DMF is degassed with argon for 30 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0), tri(o-tolyl)phosphine, and triethylamine are added to the solution.

  • The reaction mixture is heated to 80 °C and stirred under an argon atmosphere for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to yield the tetracyclic product.[1]

Visualizations: Synthetic Pathways and Logical Flow

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and the logical progression of the synthesis of (-)-Galanthamine from an iodomethoxybenzene derivative.

Trost_Synthesis A 2-Bromo-isovanillin (Iodomethoxybenzene derivative) C Asymmetric Allylic Alkylation Product A->C Pd₂(dba)₃, Chiral Ligand B Allylic Carbonate B->C D Tetracyclic Core (via Intramolecular Heck) C->D Pd(OAc)₂, PPh₃, Ag₂CO₃ E Narwedine D->E Elaboration F (-)-Galanthamine E->F Reduction

Caption: The Trost synthesis of (-)-Galanthamine.

Banwell_Synthesis A Iodoisovanillin (Iodomethoxybenzene derivative) C Mitsunobu Product (Aryl Ether) A->C DIAD, PPh₃ B Chiral Cyclohexenol B->C D Tetracyclic Core (via Intramolecular Heck) C->D Pd₂(dba)₃, P(o-tol)₃, Et₃N E Narwedine D->E Elaboration F (-)-Galanthamine E->F Reduction

Caption: The Banwell synthesis of (-)-Galanthamine.

Conclusion

The total synthesis of (-)-Galanthamine provides a compelling case study for the strategic use of iodomethoxybenzene derivatives in the construction of complex, biologically active natural products. The presence of the iodo group is instrumental in enabling powerful palladium-catalyzed reactions, such as the intramolecular Heck reaction, which efficiently forges key carbon-carbon bonds and establishes critical stereocenters. The syntheses developed by Trost and Banwell, among others, highlight the versatility of this approach and offer a roadmap for the development of novel synthetic routes to other valuable natural products. This guide provides a foundational understanding of these synthetic strategies, equipping researchers with the knowledge to apply these principles to their own drug discovery and development endeavors.

References

An In-Depth Technical Guide to the Electronic Effects of the Methoxy Group in Iodoanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the electronic effects of the methoxy group on the chemical properties and reactivity of iodoanisole isomers. Understanding these effects is crucial for professionals in drug development and organic synthesis, as iodoanisoles are versatile building blocks in the construction of complex molecular architectures.[] This document details the synthesis, spectroscopic characterization, and reactivity of ortho-, meta-, and para-iodoanisole, with a focus on how the position of the methoxy group dictates the electron density of the aromatic ring and influences its behavior in key chemical transformations.

Introduction: The Dual Nature of the Methoxy Substituent

The methoxy group (-OCH₃) is a powerful modulator of electronic structure in aromatic systems. It exerts two opposing electronic effects: a resonance effect and an inductive effect.

  • Resonance Effect (Mesomeric Effect, +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This electron donation increases the electron density at the ortho and para positions, making these positions more nucleophilic and activating them towards electrophilic aromatic substitution.

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.

The overall electronic effect of the methoxy group at a specific position on the benzene ring is a net result of these two competing forces. In iodoanisole, the interplay of the methoxy group's electronic influence and the presence of the iodo substituent governs the molecule's reactivity, particularly in transition metal-catalyzed cross-coupling reactions.

Quantitative Analysis of Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The Hammett substituent constant (σ) is a value that represents the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The following table summarizes the Hammett constants for the methoxy and iodo substituents at the meta and para positions.

Substituentσ_meta_σ_para_
Methoxy (-OCH₃)+0.12-0.27
Iodo (-I)+0.35+0.18

Table 1: Hammett Substituent Constants for Methoxy and Iodo Groups.[2]

As shown in Table 1, the methoxy group is electron-withdrawing at the meta position (positive σ_meta_) due to the dominance of the inductive effect. However, at the para position, the strong electron-donating resonance effect outweighs the inductive effect, resulting in a net electron-donating character (negative σ_para_). The iodo substituent is moderately electron-withdrawing at both the meta and para positions.

Synthesis of Iodoanisole Isomers

The three isomers of iodoanisole can be synthesized through various methods. The Sandmeyer reaction, starting from the corresponding methoxyanilines, is a common and reliable approach for the synthesis of ortho- and meta-iodoanisole.[2][3][4] Para-iodoanisole is often prepared by direct iodination of anisole.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of iodoanisole isomers.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (Anisole or Methoxyaniline) reaction Chemical Reaction (e.g., Iodination or Sandmeyer) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purify Purification (Recrystallization or Distillation) evaporation->purify nmr NMR Spectroscopy purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms

A general workflow for the synthesis and characterization of iodoanisole isomers.
Detailed Experimental Protocols

  • Diazotization of 2-Methoxyaniline: In a flask cooled to 0-5 °C in an ice bath, dissolve 2-methoxyaniline in a solution of hydrochloric acid and water. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form.

  • Work-up: Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases. Cool the mixture and extract with diethyl ether. Wash the organic layer with a solution of sodium thiosulfate to remove excess iodine, followed by a wash with sodium hydroxide solution and then water.

  • Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure ortho-iodoanisole.

The procedure is analogous to the synthesis of ortho-iodoanisole, starting from 3-methoxyaniline.[5]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve anisole in glacial acetic acid.

  • Iodination: Slowly add a solution of iodine monochloride in glacial acetic acid to the anisole solution with stirring.

  • Reaction Completion and Work-up: After the addition is complete, stir the reaction mixture at room temperature for several hours. Pour the mixture into water and decolorize with a solution of sodium thiosulfate. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and dry over anhydrous calcium chloride. After removing the ether, the crude product can be purified by recrystallization from ethanol or by vacuum distillation to afford pure para-iodoanisole.[4]

Spectroscopic Characterization

The electronic differences between the iodoanisole isomers are reflected in their spectroscopic data. NMR and IR spectroscopy are powerful tools for their characterization.

NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. The electron-donating resonance effect of the methoxy group increases the electron density at the ortho and para carbons, leading to an upfield shift (lower ppm) of these nuclei and their attached protons compared to the meta position.

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the iodoanisole isomers.

¹H NMR Chemical Shifts (δ, ppm)

IsomerH-2H-3H-4H-5H-6-OCH₃
ortho-~6.77~7.26~6.67~7.73~3.80
meta~7.15-~7.20~6.75~6.85~3.75
para~6.65~7.50-~7.50~6.65~3.75

Table 2: Approximate ¹H NMR chemical shifts of iodoanisole isomers in CDCl₃.

¹³C NMR Chemical Shifts (δ, ppm)

IsomerC-1C-2C-3C-4C-5C-6-OCH₃
ortho~157.0~86.0~129.0~122.0~110.0~139.0~56.0
meta~160.0~114.0~94.0~131.0~122.0~130.0~55.0
para~159.0~116.0~139.0~83.0~139.0~116.0~55.0

Table 3: Approximate ¹³C NMR chemical shifts of iodoanisole isomers in CDCl₃.[6][7]

Infrared (IR) Spectroscopy

The position of substituents on the benzene ring can be often distinguished by the pattern of out-of-plane C-H bending vibrations in the fingerprint region of the IR spectrum (900-650 cm⁻¹).

IsomerKey IR Absorptions (cm⁻¹)
orthoC-H out-of-plane bending: ~750
metaC-H out-of-plane bending: ~775 and ~870
paraC-H out-of-plane bending: ~820

Table 4: Characteristic IR absorption bands for iodoanisole isomers.[8][9][10]

Reactivity in Cross-Coupling Reactions

Iodoanisoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, due to the high reactivity of the carbon-iodine bond.[] The electronic effects of the methoxy group can influence the rate of these reactions by modulating the electron density at the carbon atom bearing the iodine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide. The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-B(OR')_2) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R)

A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

The rate-determining step is often the oxidative addition. A more electron-deficient aromatic ring generally accelerates this step. Therefore, it is expected that the reactivity of iodoanisole isomers in Suzuki coupling would follow the order: meta > ortho ≈ para. The electron-withdrawing nature of the methoxy group at the meta position enhances the electrophilicity of the carbon-iodine bond, facilitating oxidative addition. Conversely, the electron-donating character at the ortho and para positions may slightly decrease the rate of this step compared to the meta isomer.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[11]

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) [Ar-Pd(II)(NR'R'')L_n] [Ar-Pd(II)(NR'R'')L_n] Ar-Pd(II)(I)L_n->[Ar-Pd(II)(NR'R'')L_n] Amine Coordination & Deprotonation [Ar-Pd(II)(NR'R'')L_n]->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Similar to the Suzuki coupling, the oxidative addition step is often rate-limiting.[12] Consequently, the reactivity trend for iodoanisole isomers in Buchwald-Hartwig amination is expected to be similar: meta > ortho ≈ para. The increased electrophilicity of the C-I bond in the meta isomer should lead to a faster reaction rate.

Experimental Protocol for a Kinetic Study

A general protocol to compare the reaction rates of the iodoanisole isomers in a Suzuki-Miyaura coupling is outlined below.

  • Reaction Setup: In separate, identical reaction vessels, place the palladium catalyst (e.g., Pd(PPh₃)₄), a boronic acid (e.g., phenylboronic acid), and a base (e.g., K₂CO₃) under an inert atmosphere.

  • Initiation: To each vessel, add a solution of one of the iodoanisole isomers (ortho, meta, or para) in a suitable solvent (e.g., toluene/water mixture) at a controlled temperature.

  • Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction in the aliquot and analyze the concentration of the starting material and product by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the concentration of the product versus time for each isomer. The initial reaction rate can be determined from the slope of these curves at the beginning of the reaction. These rates can then be compared to determine the relative reactivity of the iodoanisole isomers.

Conclusion

The electronic effects of the methoxy group in iodoanisole are a clear demonstration of the principles of physical organic chemistry. The position of the methoxy group dictates the electron density of the aromatic ring through a balance of resonance and inductive effects. This, in turn, has a predictable influence on the spectroscopic properties and the reactivity of the iodoanisole isomers in important synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. A thorough understanding of these electronic effects allows for the rational design of synthetic routes and the optimization of reaction conditions, which is of paramount importance in the fields of pharmaceutical and materials science.

References

Methodological & Application

Application Notes: Sonogashira Reaction Protocol for 3-Iodoanisole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]

This application note provides a detailed protocol for the Sonogashira coupling of 3-iodoanisole with various terminal alkynes. Aryl iodides are particularly reactive substrates for this transformation, often allowing the reaction to proceed at room temperature with high efficiency.[1][2]

General Reaction Scheme

General Reaction Scheme for Sonogashira Coupling of 3-Iodoanisole

Figure 1. General Sonogashira coupling of 3-iodoanisole with a terminal alkyne.

Catalytic Cycle

The reaction is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition product_complex Ar-Pd(II)L₂(C≡CR) pd2_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡C-R product_complex->product aryl_halide Ar-I (3-Iodoanisole) aryl_halide->pd2_complex cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R cu_acetylide->pd2_complex (to Pd cycle) alkyne H-C≡C-R alkyne->cu_acetylide Deprotonation (Base) cu_iodide CuI cu_iodide->cu_acetylide base Base

Caption: The dual catalytic cycle of the Sonogashira reaction.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides with various terminal alkynes, providing a baseline for optimizing the reaction with 3-iodoanisole.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides

EntryTerminal Alkyne (R)Pd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylPd(PPh₃)₂Cl₂ (1-2)2-5Et₃N (2-3)THFRT - 502-12>90
2TrimethylsilylPd(PPh₃)₄ (1-3)2-5Et₃N (2)Et₃NRT1.5 - 4>95
31-HexynylPd(PPh₃)₂Cl₂ (0.5-2)1-3Et₂NH (2)DMFRT6-1685-95
42-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (1)2Et₃N (solvent)Et₃NRT1.5>95
5CyclopropylPd on Al₂O₃ (cat.)Cu₂O (cat.)K₂CO₃ (2)DMA80(Flow)85

Data compiled from typical Sonogashira protocols.[3][4][5][6] Room Temperature (RT) is typically 20-25 °C.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 3-iodoanisole with phenylacetylene on a 1 mmol scale.

Materials and Reagents
  • 3-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N), anhydrous (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Ethyl acetate (for work-up and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Two-neck round-bottom flask (25 or 50 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Nitrogen or Argon gas line with a bubbler

  • Syringes for liquid transfer

  • TLC plates (silica gel 60 F₂₅₄)

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

Experimental_Workflow setup 1. Reaction Setup (Flask dried, inert atmosphere established) addition 2. Reagent Addition (Solvents, base, reactants, catalysts) setup->addition reaction 3. Reaction (Stir at room temperature) addition->reaction monitoring 4. Monitoring (TLC analysis until completion) reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Work-up (Quench, extract, wash, dry) monitoring->workup Complete purification 6. Purification (Solvent removal, column chromatography) workup->purification analysis 7. Characterization (NMR, IR, MS) purification->analysis

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 25 mL two-neck round-bottom flask. Dry the flask thoroughly with a heat gun under vacuum or in an oven.

    • Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add 3-iodoanisole (234 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

    • Cap the flask with septa. Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

    • Stir the mixture for 5 minutes to dissolve the solids.

    • Slowly add phenylacetylene (132 µL, 1.2 mmol) to the stirring mixture via syringe. A color change and/or the formation of a precipitate (triethylammonium iodide) may be observed.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using 10% ethyl acetate in hexane as the eluent). Spot the reaction mixture against the 3-iodoanisole starting material. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a small plug of Celite or silica gel to remove insoluble salts, washing the plug with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove the amine base, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane, starting from 100% hexane) to isolate the pure product, 1-methoxy-3-(phenylethynyl)benzene.

  • Characterization:

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Triethylamine is flammable, corrosive, and has a strong odor.[5]

  • Organic solvents like THF, ethyl acetate, and hexane are flammable.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Negishi Cross-Coupling of 2-Iodoanisole with Organozinc Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Negishi cross-coupling reaction of 2-iodoanisole with various organozinc reagents. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted anisole derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Negishi cross-coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide.[1] It is widely recognized for its high functional group tolerance, broad substrate scope, and the relatively high reactivity of organozinc reagents.[2] For the synthesis of 2-substituted anisoles, 2-iodoanisole serves as a readily available and reactive electrophilic partner. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Reaction Principle

The catalytic cycle of the Negishi cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with 2-iodoanisole to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Experimental Data Summary

The following tables summarize the quantitative data for the Negishi cross-coupling of 2-iodoanisole with various organozinc reagents under different experimental conditions.

Table 1: Negishi Coupling of 2-Iodoanisole with Alkylzinc Reagents
Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
EtZnBrPd(OAc)₂ (2)SPhos (4)THF601285
n-BuZnClPd₂(dba)₃ (1)XPhos (2.5)Dioxane801692
i-PrZnBrPdCl₂(PPh₃)₂ (5)-THF252478
c-HexylZnClPd(P(t-Bu)₃)₂ (3)-NMP100888
Table 2: Negishi Coupling of 2-Iodoanisole with Arylzinc Reagents
Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
PhZnClPd(PPh₃)₄ (5)-THF651295
4-TolylZnBrPd₂(dba)₃ (1.5)RuPhos (3)DME801093
4-MeOPhZnClPd(OAc)₂ (2)SPhos (4)Toluene901889
2-ThienylZnBrPdCl₂(dppf) (3)-THF/DMF (4:1)702482

Experimental Protocols

Important Note: Organozinc reagents are sensitive to air and moisture. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for the Preparation of Organozinc Reagents

From Alkyl/Aryl Halides via Transmetalation with Zinc Chloride:

  • To a solution of the alkyl or aryl lithium or Grignard reagent in an appropriate anhydrous solvent (e.g., THF, diethyl ether), add a solution of zinc chloride (1.1 equivalents) in THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The resulting solution of the organozinc reagent is used directly in the subsequent cross-coupling reaction.

From Alkyl Bromides and Zinc Dust:

  • Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous dimethylacetamide (DMAC) until the color of iodine disappears.[1]

  • Add the alkyl bromide to the activated zinc suspension.

  • The formation of the alkylzinc reagent can be initiated by gentle heating. The reaction is typically exothermic.

  • After the reaction is complete, the resulting solution/suspension can be used in the coupling reaction.

Protocol 2: General Procedure for the Negishi Cross-Coupling of 2-Iodoanisole
  • To a dry, inert-atmosphere-flushed flask, add the palladium catalyst and the ligand (if required).

  • Add the anhydrous solvent, followed by 2-iodoanisole.

  • To this mixture, add the solution of the organozinc reagent (typically 1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted anisole.

Mandatory Visualizations

Negishi_Coupling_Workflow cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Cross-Coupling reagent_prep Prepare Organozinc Reagent (R-ZnX) reaction_mixture Reaction Mixture in Anhydrous Solvent reagent_prep->reaction_mixture Add to iodoanisole 2-Iodoanisole iodoanisole->reaction_mixture catalyst Pd(0) Catalyst + Ligand catalyst->reaction_mixture heating Heating reaction_mixture->heating quench Quenching (e.g., aq. NH4Cl) heating->quench workup Work-up & Purification quench->workup product 2-Substituted Anisole workup->product

Caption: General workflow for the Negishi cross-coupling of 2-iodoanisole.

Negishi_Catalytic_Cycle pd0 Pd(0)L_n pd2_oxidative Ar-Pd(II)L_n-I pd0->pd2_oxidative Ar-I (2-Iodoanisole) oxidative_addition Oxidative Addition pd2_transmetal Ar-Pd(II)L_n-R pd2_oxidative->pd2_transmetal R-ZnX transmetalation Transmetalation pd2_transmetal->pd0 Ar-R reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

References

Application Notes and Protocols: Heck Reaction Conditions for the Vinylation of Iodomethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Heck reaction, specifically focusing on the vinylation of iodomethoxybenzene (also known as 4-iodoanisole). The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Heck vinylation of 4-iodoanisole with different vinylating agents. This data allows for easy comparison of catalysts, ligands, bases, solvents, temperatures, and their impact on reaction outcomes.

EntryVinylating AgentCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.2)DMF100495
2StyrenePd(OAc)₂ (0.1)NoneK₂CO₃ (1.5)DMF/H₂O (95:5)140392
3n-Butyl acrylatePd/C (heterogeneous)NoneEt₃N (1.5)Dioxane120885
4Ethyl acrylatePd(PPh₃)₄ (2)-NaOAc (2)DMA1301288
5StyrenePdCl₂ (0.04-1.6)NoneNaOAc (1.12) / HCO₂Na (0.18)DMFNot SpecifiedNot Specified~95 (Conversion)
6Methyl acrylateCe₀.₈₉Zr₀.₀₃Pd₀.₀₈O₂-δNoneEt₃NDMF130Not SpecifiedHigh TOF
7Triethoxy(vinyl)silaneTris-Imidazolium Salt Stabilized Pd Nanoparticles (0.25)-NaOH (3)MeOH/H₂O (1:1)100Not SpecifiedModerate to Good
8StyrenePd@MOF-NH₂ (10)NoneK₂CO₃ (2)DMF12012>96
9n-Butyl acrylateLaponite-supported Pd NPsNone[BMIM][PF₆]Solvent-free (Microwave)Not SpecifiedNot SpecifiedGood
101-(naphthalen-2-yl)ethanol (in situ generated alkene)Pd(OAc)₂ (4)PPh₃ (5)Et₃N (1.5)[hmim]Br150 (Microwave)0.67Low (initially)

Experimental Protocols

This section provides a detailed methodology for a representative Heck reaction: the vinylation of 4-iodoanisole with methyl acrylate using a phosphine-free palladium catalyst system.

Materials:

  • 4-Iodoanisole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (1.0 mmol, 234 mg), sodium acetate (1.5 mmol, 123 mg), and palladium(II) acetate (0.01 mmol, 2.2 mg).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (5 mL) to the flask. Stir the mixture for 5 minutes at room temperature. Then, add methyl acrylate (1.2 mmol, 108 µL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product, methyl (E)-3-(4-methoxyphenyl)acrylate.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.

G Experimental Workflow for the Heck Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Iodoanisole, Base, and Pd Catalyst in a Flask B Add Anhydrous Solvent (e.g., DMF) A->B Under Inert Atmosphere C Add Vinylating Agent (e.g., Methyl Acrylate) B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor by TLC D->E Periodically F Cool to Room Temperature E->F Reaction Complete G Dilute with Organic Solvent F->G H Aqueous Wash G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L L K->L Pure Product Heck_Cycle Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ pd2_aryl L₂Pd(II)(Ar)(X) pd0->pd2_aryl oxidative_addition Oxidative Addition pd2_vinyl L₂Pd(II)(Vinyl-Ar)(X) pd2_aryl->pd2_vinyl migratory_insertion Migratory Insertion pd2_hydride L₂Pd(II)(H)(X) pd2_vinyl->pd2_hydride product Substituted Alkene pd2_vinyl->product beta_hydride_elimination β-Hydride Elimination pd2_hydride->pd0 base_h [Base-H]⁺X⁻ pd2_hydride->base_h reductive_elimination Reductive Elimination aryl_halide Ar-X alkene Alkene base Base

References

Application Notes and Protocols: Buchwald-Hartwig Amination using 4-Iodoanisole as the Aryl Halide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful implementation of the Buchwald-Hartwig amination reaction using 4-iodoanisole as the aryl halide. This reaction is a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The protocols outlined herein cover a range of amine coupling partners, including primary and secondary aliphatic and aromatic amines, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] It offers a significant improvement over traditional methods, which often require harsh reaction conditions and have limited substrate scope. The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]

4-Iodoanisole is an attractive and reactive aryl halide for this transformation due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions compared to aryl bromides or chlorides.

Catalytic Cycle and Key Parameters

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves:

  • Oxidative Addition: The aryl halide (4-iodoanisole) adds to a palladium(0) complex to form a palladium(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst and releasing the desired arylamine product.[1]

Several factors influence the success of the Buchwald-Hartwig amination, including the choice of catalyst, ligand, base, and solvent. Modern catalyst systems often utilize bulky, electron-rich phosphine ligands that promote both the oxidative addition and reductive elimination steps. The choice of base is also critical and must be strong enough to deprotonate the amine but not so harsh as to cause unwanted side reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of 4-iodoanisole.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - 4-Iodoanisole - Amine - Base - Pd Catalyst - Ligand solvent Add Anhydrous Solvent reagents->solvent 1. inert Degas and Purge with Inert Gas (Ar or N2) solvent->inert 2. heat Heat to Reaction Temperature stir Stir for Specified Time heat->stir 3. monitor Monitor Reaction (TLC, GC, or LC-MS) stir->monitor 4. cool Cool to Room Temperature quench Quench Reaction cool->quench 5. extract Extract with Organic Solvent quench->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by Column Chromatography concentrate->purify 9.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Amination of 4-Iodoanisole

The following tables summarize various successful Buchwald-Hartwig amination reactions of 4-iodoanisole with a range of primary and secondary amines. These examples highlight the versatility of the methodology and provide a starting point for reaction optimization.

Table 1: Coupling of 4-Iodoanisole with Primary Amines

AminePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
AnilineCatalyst Precursor 1--Water--41[2]
Aqueous AmmoniaPd-precatalystKPhosKOH1,4-Dioxane10024(Note 1)[3]

Note 1: While a specific yield for 4-iodoanisole is not provided, the general protocol for aryl halides gives good to excellent yields.

Table 2: Coupling of 4-Iodoanisole with Secondary Amines

AminePalladium CatalystLigandBaseSolventTemp. (°C)Time (min/h)Yield (%)
Piperidine(NHC)Pd(allyl)Cl----20 min93 (for 4-bromoanisole)[4]
MorpholinePd(dba)₂XPhosNaOt-BuTolueneReflux6 h94 (for 4-chlorotoluene)
N-Methylaniline[Pd-PEPPSI-INonAn]-----(Note 2)[5]
Dibenzylamine------(Note 3)

Note 2: This catalyst was found to be highly efficient for the coupling of N-methylaniline with challenging aryl halides.[5] Note 3: No specific protocol for the coupling of dibenzylamine with 4-iodoanisole was found in the provided search results. A general protocol for secondary amines would be a suitable starting point.

Experimental Protocols

The following are detailed experimental protocols for the Buchwald-Hartwig amination of 4-iodoanisole with representative primary and secondary amines.

Protocol 1: General Procedure for the Amination of 4-Iodoanisole with a Primary Amine (e.g., Aniline)

This protocol is adapted from a general procedure for the amination of aryl halides.

Materials:

  • 4-Iodoanisole

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 equivalents).

  • Add anhydrous toluene to the Schlenk tube.

  • Add 4-iodoanisole (1.0 equivalent) and aniline (1.2 equivalents) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)aniline.

Protocol 2: General Procedure for the Amination of 4-Iodoanisole with a Secondary Amine (e.g., Piperidine)

This protocol is based on a procedure for the amination of related aryl halides.[4]

Materials:

  • 4-Iodoanisole

  • Piperidine

  • (NHC)Pd(allyl)Cl catalyst (e.g., [Pd(IPr)(allyl)Cl])

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the (NHC)Pd(allyl)Cl catalyst (1-2 mol%).

  • Add the base (LiHMDS or NaOt-Bu, 1.5 equivalents).

  • Add anhydrous 1,4-dioxane or toluene.

  • Add 4-iodoanisole (1.0 equivalent) and piperidine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Stir the reaction for the required time, monitoring by TLC or GC until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield N-(4-methoxyphenyl)piperidine.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Many of the bases used (e.g., NaOt-Bu, LiHMDS) are strong bases and corrosive; handle with appropriate personal protective equipment (PPE).

  • Solvents such as toluene and 1,4-dioxane are flammable and have associated health risks. Work in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination of 4-iodoanisole provides an efficient and versatile route for the synthesis of a wide range of N-aryl amines. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific amine substrate. The protocols provided in these application notes serve as a valuable starting point for researchers to explore this important transformation in their own synthetic endeavors.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Biaryls from Iodomethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The synthesis of biaryl scaffolds, a common motif in pharmaceuticals, natural products, and organic materials, is a prominent application of this methodology. This document provides detailed application notes and protocols for the synthesis of biaryls using iodomethoxybenzene as a key starting material, exploring various palladium-catalyzed cross-coupling reactions.

The methoxy group in iodomethoxybenzene can serve as a valuable handle for further functionalization or as a key pharmacophoric element. The following sections detail experimental procedures and comparative data for Suzuki-Miyaura, Heck, Stille, Negishi, Sonogashira, and Buchwald-Hartwig couplings with iodomethoxybenzene, offering a comprehensive guide for researchers in the field.

Comparative Data of Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodoanisole

Coupling ReactionPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Ref.
Suzuki-Miyaura Pd/C (1.4)-K₂CO₃ (2.0)DMFReflux (MW)1.592[1]
Suzuki-Miyaura C-SH-Pd (1.4)-K₂CO₃ (2.0)EtOH1004>95[2][3]
Heck Pd/SiO₂ (2% Pd loading)-DiisopropylethylaminescCO₂/THF/MeOH120Continuous Flow94 (total conversion)[4]
Heck Pd(OAc)₂ (0.1)-TriethylamineCetylpyridinium bromide (surfactant)12012High (qualitative)[5]
Sonogashira (PPh₃)₂PdCl₂ (5)-Piperidine (2.0)Ionic Liquid1000.582[6][7]
Stille Pd(dppf)Cl₂·DCM (10)dppf-DMF406087[1]
Negishi Pd-PEPPSI-IPent (4)--THFrt898[8]
Buchwald-Hartwig Pd(OAc)₂ (10)X-Phos (10)KOt-BuToluene100 (MW)0.17Good to Excellent[9][10]

Experimental Protocols

Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

Procedure: [1]

  • To a suitable reaction vessel, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), 10 wt. % Pd/C (15 mg, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol).

  • Add dimethylformamide (DMF, 8 mL) to the mixture.

  • Heat the reaction mixture to reflux under air using a domestic microwave oven for 1.5 hours.

  • After cooling, the mixture is typically subjected to an aqueous work-up and purification by chromatography to isolate the 4-methoxybiphenyl product.

Heck Coupling of 4-Iodoanisole with Styrene in a Continuous Flow Reactor

Procedure: [4]

  • The Heck reaction is performed in a continuous plug flow reactor (PFR) packed with 2% palladium on silica as the catalyst.

  • A solution of 4-iodoanisole, styrene, and diisopropylethylamine in a solvent system of supercritical carbon dioxide (scCO₂) modified with THF and methanol is prepared.

  • The reactant solution is continuously pumped through the heated PFR.

  • The product stream is collected, and the solvent is removed to yield the 4-methoxystilbene product. The conversion and isomer distribution are determined by GC analysis.

Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene

Procedure: [6][7]

  • In a reaction vial, combine 4-iodoanisole (0.5 mmol), phenylacetylene (0.75 mmol), (PPh₃)₂PdCl₂ (1.8 mg, 0.025 mmol), and the ionic liquid [TBP][4EtOV] (0.8 mL) as the solvent.

  • Add piperidine (2.0 mmol) as the base.

  • Stir the resulting mixture at 100 °C.

  • Monitor the reaction progress by GC and GC-MS. Upon completion, the product, 1-methoxy-4-(phenylethynyl)benzene, is isolated.

Stille Coupling of 4-Iodoanisole with an Organotin Reagent

Procedure: [1]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aryl halide (e.g., 4-iodoanisole, 1 eq), CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).

  • Add dry, degassed DMF to make a 0.1 M solution.

  • Purge the reaction flask with argon for 10 minutes before adding the organotin reagent (e.g., tributyl(phenyl)stannane, 1.15 eq).

  • Heat the solution to the desired temperature (e.g., 40 °C) and stir for the required time.

  • Upon completion, the reaction is quenched, extracted, and the crude product is purified by flash chromatography.

Negishi Coupling of 4-Iodoanisole with an Organozinc Reagent

Procedure: [8]

  • In a glovebox or under an inert atmosphere, prepare the organozinc reagent (e.g., phenylzinc chloride) from the corresponding Grignard or organolithium reagent and a zinc salt.

  • In a separate flame-dried flask, add the palladium catalyst (e.g., Pd-PEPPSI-IPent, 4 mol%).

  • Add the aryl halide (e.g., 4-iodoanisole, 1 eq) and the solvent (e.g., THF).

  • Add the pre-formed organozinc reagent to the reaction mixture at room temperature.

  • Stir the reaction for the specified time, monitoring by TLC or GC-MS.

  • After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl, extracted with an organic solvent, and the product is purified by chromatography.

Buchwald-Hartwig Amination of 4-Iodoanisole with Aniline

Procedure: [9][10]

  • In a microwave-safe vial, combine 4-iodoanisole (1.0 equiv), aniline (1.2 equiv), Pd(OAc)₂ (10 mol%), X-Phos (10 mol%), and KOt-Bu as the base.

  • Add toluene as the solvent.

  • Seal the vial and heat the mixture in a microwave reactor at 100 °C for the specified time (e.g., 10 minutes).

  • After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over a drying agent, and concentrated.

  • The crude product is then purified by flash chromatography to yield N-(4-methoxyphenyl)aniline.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 R'-M Reactant2->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants (Iodomethoxybenzene, Coupling Partner) Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Solvent and Base Catalyst->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Reaction (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Yield Determine Yield Characterization->Yield

Caption: A typical experimental workflow for biaryl synthesis.

Biaryl_Synthesis_Methods Start Iodomethoxybenzene Coupling_Reactions Suzuki-Miyaura Heck Stille Negishi Sonogashira Buchwald-Hartwig Start->Coupling_Reactions:f0 Start->Coupling_Reactions:f1 Start->Coupling_Reactions:f2 Start->Coupling_Reactions:f3 Start->Coupling_Reactions:f4 Start->Coupling_Reactions:f5 Partners Boronic Acid/Ester Alkene Organostannane Organozinc Alkyne Amine Product Biaryl Product Coupling_Reactions->Product Partners:f0->Coupling_Reactions:f0 Partners:f1->Coupling_Reactions:f1 Partners:f2->Coupling_Reactions:f2 Partners:f3->Coupling_Reactions:f3 Partners:f4->Coupling_Reactions:f4 Partners:f5->Coupling_Reactions:f5

Caption: Relationship between coupling methods and partners.

References

The Role of Iodomethoxybenzene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iodomethoxybenzene and its isomers serve as crucial building blocks in the synthesis of a wide array of pharmaceutical intermediates. Their utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in many modern drugs. The methoxy group provides desirable electronic properties and can be a key pharmacophoric feature or a synthetic handle for further functionalization. The iodine atom, being a highly reactive leaving group, facilitates efficient carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions.

This document provides detailed application notes and experimental protocols for the use of iodomethoxybenzene in key synthetic transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are instrumental in synthesizing intermediates for anticancer agents like Combretastatin A-4 and for Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene.

Key Applications of Iodomethoxybenzene in Pharmaceutical Synthesis

Iodomethoxybenzene is a versatile reagent for introducing the methoxyphenyl moiety into a target molecule. This structural motif is present in numerous biologically active compounds.

  • Anticancer Agents: In the synthesis of Combretastatin A-4 and its analogs, iodomethoxybenzene derivatives are used to construct the characteristic stilbene core, which is crucial for their tubulin polymerization inhibitory activity.[1][2][3]

  • Selective Estrogen Receptor Modulators (SERMs): Intermediates for SERMs like Raloxifene can be synthesized using cross-coupling reactions with iodomethoxybenzene derivatives to form key biaryl or ether linkages.[4][5]

  • Biaryl Scaffolds: The Suzuki-Miyaura coupling of iodomethoxybenzene with various boronic acids is a common method to produce methoxy-substituted biphenyls, a prevalent scaffold in medicinal chemistry.[6][7]

Data Presentation: Quantitative Analysis of Cross-Coupling Reactions

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions using iodomethoxybenzene (specifically 4-iodoanisole) as a key reactant.

Table 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid Derivatives

Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
o-Tolylboronic acidPd(OAc)₂ (0.2%)K₂CO₃Acetone/WaterReflux0.590.3[6]
Phenylboronic acidPd/MN100 (0.5-1.5%)K₂CO₃Ethanol/Water50-750.17-1>95[7]
Phenylboronic acidPd(OAc)₂ (0.02%)K₂CO₃Acetone/WaterRefluxNot statedHigh[6]

Table 2: Heck Reaction of 4-Iodoanisole with Alkenes

AlkeneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl acrylatePd/CEt₃NDMF1202485[8]
Styrene2% Pd/SiO₂DIPEAscCO₂/THF/MeOH155ContinuousUp to 48% conversion[9]
Methyl acrylate2% Pd/SiO₂DIPEAscCO₂/THF/MeOHNot statedContinuousNot specified[9]

Table 3: Sonogashira Coupling of 4-Iodoanisole with Terminal Alkynes

| Alkyne | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | (PPh₃)₂PdCl₂ (0.025) | None | Piperidine | Not specified | RT | Not stated | High |[10] | | Phenylacetylene | (PPh₃)₂PdCl₂ (0.025) | CuI | Piperidine | Not specified | RT | Not stated | High |[10] | | Phenylacetylene | (PPh₃)₂PdCl₂ (0.025) | None | Piperidine | [TBP][4EtOV] | Not stated | Not stated | 82 |[11] |

Table 4: Buchwald-Hartwig Amination of 4-Iodoanisole

| Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | Pd(OAc)₂ | Not specified | K₃PO₄ | Toluene | 100 | 24 | 95 |[12] | | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 2 | 98 | General Protocol | | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 92 | General Protocol |

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 4-Methoxy-2'-methylbiphenyl[6]

This protocol details the ligandless palladium-catalyzed cross-coupling of 4-iodoanisole with o-tolylboronic acid.

Materials:

  • o-Tolylboronic acid (10.0 g, 73.6 mmol)

  • 4-Iodoanisole (16.8 g, 71.8 mmol)

  • Acetone (210 mL)

  • Potassium carbonate (25.0 g, 0.180 mol)

  • Deionized water (200 mL)

  • Palladium acetate (3.30 mg, 0.02 mmol, 0.2 mol%)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Combine o-tolylboronic acid, 4-iodoanisole, and 200 mL of acetone in a 1-L three-necked flask equipped with a stir bar and reflux condenser.

  • In a separate flask, dissolve potassium carbonate in 200 mL of water.

  • In a third flask, dissolve palladium acetate in 10 mL of acetone.

  • Degas the potassium carbonate solution by bubbling nitrogen through it for 15 minutes.

  • Add the degassed potassium carbonate solution to the flask containing the aryl halides and boronic acid, followed by the palladium acetate solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction mixture will turn brown and then fade as palladium black precipitates.

  • After 30 minutes of reflux, cool the reaction to room temperature.

  • Transfer the mixture to a 1-L separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution (1 x 100 mL), and dry over magnesium sulfate.

  • Remove the solvent via rotary evaporation to yield a yellow oil.

  • Purify the crude product by distillation (125-130 °C, 0.10 mm) to obtain 4-methoxy-2'-methylbiphenyl as a colorless oil (12.8 g, 90.3% yield).

Heck Reaction: Synthesis of Methyl 4-Methoxycinnamate

This protocol is a general procedure for the Heck reaction between 4-iodoanisole and methyl acrylate.

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Methyl acrylate (1.2 mmol)

  • Palladium on carbon (10 mol%)

  • Triethylamine (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a sealed tube, add 4-iodoanisole, methyl acrylate, palladium on carbon, and triethylamine.

  • Add DMF and seal the tube.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-methoxycinnamate.

Sonogashira Coupling: Synthesis of 1-Methoxy-4-(phenylethynyl)benzene[11]

This protocol describes the Sonogashira coupling of 4-iodoanisole and phenylacetylene.

Materials:

  • 4-Iodoanisole (117.0 mg, 0.5 mmol)

  • Phenylacetylene (82 µL, 0.75 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) (1.8 mg, 0.025 mmol)

  • Piperidine (as base and solvent) or an alternative solvent like [TBP][4EtOV] ionic liquid (0.8 mL)

Procedure:

  • In a reaction vial, combine 4-iodoanisole, phenylacetylene, and (PPh₃)₂PdCl₂.

  • Add the solvent/base (e.g., piperidine or the ionic liquid).

  • Stir the resulting mixture at room temperature until the reaction is complete (monitor by TLC or GC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-methoxy-4-(phenylethynyl)benzene (yields can reach up to 82%).[11]

Buchwald-Hartwig Amination: Synthesis of N-(4-methoxyphenyl)aniline

This is a general protocol for the Buchwald-Hartwig amination of 4-iodoanisole with aniline.

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, followed by 4-iodoanisole and aniline.

  • Seal the tube and heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain N-(4-methoxyphenyl)aniline.

Visualizations: Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

Selective Estrogen Receptor Modulators (SERMs), whose intermediates can be synthesized using iodomethoxybenzene, act on the estrogen receptor signaling pathway. The following diagram illustrates the classical genomic pathway of estrogen action.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Enters Cell & Binds to ER ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP HSP90 ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binding ER_dimer->ERE Translocation Gene Target Gene ERE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Cellular Response) mRNA->Protein

Caption: Classical genomic estrogen receptor signaling pathway.

General Workflow for Multi-Step Pharmaceutical Intermediate Synthesis

The synthesis of complex pharmaceutical intermediates often involves a sequence of reactions. The following diagram illustrates a typical workflow.

SynthesisWorkflow start Starting Materials (e.g., Iodomethoxybenzene) reaction1 Step 1: Cross-Coupling Reaction (e.g., Suzuki, Heck) start->reaction1 workup1 Workup & Purification 1 (Extraction, Chromatography) reaction1->workup1 intermediate1 Intermediate 1 workup1->intermediate1 reaction2 Step 2: Further Functionalization intermediate1->reaction2 workup2 Workup & Purification 2 reaction2->workup2 final_product Final Pharmaceutical Intermediate workup2->final_product end Characterization (NMR, MS, etc.) final_product->end

Caption: A generalized workflow for a two-step synthesis of a pharmaceutical intermediate.

Conclusion

Iodomethoxybenzene is an indispensable reagent in modern pharmaceutical synthesis. Its utility in forming key carbon-carbon and carbon-nitrogen bonds through reliable and versatile palladium-catalyzed cross-coupling reactions enables the efficient construction of complex molecular frameworks. The protocols and data presented herein provide a valuable resource for researchers and scientists engaged in drug discovery and development, facilitating the synthesis of vital pharmaceutical intermediates.

References

Application of Iodoanisole in the Preparation of Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Iodoanisoles, particularly 4-iodoanisole, are highly versatile building blocks in the synthesis of complex organic molecules, serving as key intermediates in the preparation of numerous agrochemical compounds.[1][2] The utility of iodoanisole stems from the presence of an iodine atom on the aromatic ring, which acts as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental to constructing the core scaffolds of modern fungicides, herbicides, and insecticides.[1]

The methoxy-phenyl moiety provided by iodoanisole is a common structural feature in many biologically active compounds, contributing to favorable physicochemical properties and target binding. The primary application of iodoanisole in agrochemical synthesis revolves around its use as a substrate in the following key transformations:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds by coupling an aryl halide (like iodoanisole) with an organoboron compound (such as a boronic acid or ester). This reaction is instrumental in creating biaryl structures, a common motif in advanced fungicides. For instance, the biphenylamine core of the widely used fungicide Boscalid, while not directly synthesized from 4-iodoanisole, exemplifies the type of scaffold that can be constructed using Suzuki coupling of iodo-aromatics.[3][4]

  • Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This introduces an alkynyl group, providing a rigid linker and a gateway to further chemical modifications, allowing for the exploration of novel molecular architectures for potential agrochemicals.

  • Buchwald-Hartwig Amination: The synthesis of aryl amines is critical for many agrochemicals. This palladium-catalyzed reaction directly couples an aryl halide with an amine (primary or secondary), forming a C-N bond. This is a vital strategy for producing the N-phenylaniline core found in many fungicides and other bioactive molecules.

  • Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation is used to form C-O and C-N bonds. It facilitates the synthesis of diaryl ethers and diaryl amines, which are important structural components in various pesticides. Although often requiring harsher conditions than palladium-catalyzed methods, it remains a relevant tool in the synthetic chemist's arsenal.

The strategic application of these reactions allows researchers to use iodoanisole as a foundational piece to build a diverse library of compounds for screening and development, leading to the discovery of next-generation agrochemicals.

Visualizations

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_scaffolds Resulting Agrochemical Scaffolds Iodoanisole 4-Iodoanisole Suzuki Suzuki-Miyaura (C-C Coupling) Iodoanisole->Suzuki Sonogashira Sonogashira (C-C Coupling) Iodoanisole->Sonogashira Buchwald Buchwald-Hartwig (C-N Coupling) Iodoanisole->Buchwald Ullmann Ullmann (C-O / C-N Coupling) Iodoanisole->Ullmann Biaryl Biaryl Structures (e.g., Biphenyls) Suzuki->Biaryl ArylAlkyne Aryl-Alkyne Derivatives Sonogashira->ArylAlkyne ArylAmine Aryl Amines & Diaryl Amines Buchwald->ArylAmine Ullmann->ArylAmine ArylEther Diaryl Ethers Ullmann->ArylEther

Caption: Versatility of 4-Iodoanisole in Agrochemical Synthesis.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Reaction Setup Combine 4-iodoanisole, boronic acid, base, and solvent in a flask. B 2. Inert Atmosphere Degas the mixture and purge with an inert gas (N₂ or Ar). A->B Purge C 3. Catalyst Addition Add the Palladium catalyst (e.g., Pd/C, Pd(PPh₃)₄). B->C Introduce D 4. Heating & Reaction Heat the mixture to the target temperature (e.g., 80-100°C) and stir for the specified time. C->D Initiate E 5. Work-up Cool, dilute with water, and extract with an organic solvent. D->E Quench F 6. Purification Wash the organic layer, dry, and concentrate under vacuum. E->F Separate G 7. Isolation Purify the crude product via column chromatography or recrystallization. F->G Purify H 8. Characterization Analyze the final product (e.g., NMR, GC-MS). G->H Verify

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key cross-coupling reactions using 4-iodoanisole as a starting material.

Table 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

Parameter Condition Reference
Substrates 4-Iodoanisole (0.5 - 1.0 mmol), Phenylboronic acid (1.2 - 1.5 equiv.) [4][5]
Catalyst Pd/C (1.4 mol%) or C-SH-Pd (1.4 mol%) [4][5]
Base K₂CO₃ (1.0 - 2.0 mmol) [4][5]
Solvent Dimethylformamide (DMF) or Ethanol (EtOH) [4][5]
Temperature 100 °C / Reflux [4][5]
Time 30 min - 4 h [4][5]

| Yield | 41% - 92% (Microwave), >95% (Conventional) |[4][5] |

Table 2: Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene

Parameter Condition Reference
Substrates 4-Iodoanisole (0.5 mmol), Phenylacetylene (1.5 equiv.) [1]
Catalyst PdCl₂(PPh₃)₂ (0.5 mol%) [1]
Co-catalyst Copper-free systems have been developed [1]
Base Amine base (e.g., Et₃N) often used, but can be omitted in some systems [1]
Solvent γ-valerolactone-based ionic liquid [1]
Temperature 55 °C [1]
Time 3 h [1]

| Yield | 82% |[1] |

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling

This protocol is adapted from procedures for palladium-catalyzed cross-coupling reactions.[4][5]

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 10% Palladium on Carbon (Pd/C) (15 mg, ~1.4 mol% Pd)

  • Dimethylformamide (DMF), anhydrous (8 mL)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL), condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg), phenylboronic acid (183 mg), potassium carbonate (276 mg), and 10% Pd/C (15 mg).

  • Add anhydrous DMF (8 mL) to the flask.

  • Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stir plate.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with deionized water (20 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl as a white solid.

Protocol 2: Synthesis of 4-Methoxyphenylacetylene via Sonogashira Coupling

This protocol is a general procedure based on modern copper-free Sonogashira conditions.[1]

Materials:

  • 4-Iodoanisole (0.5 mmol, 117 mg)

  • Phenylacetylene (0.75 mmol, 82 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.0025 mmol, 1.8 mg)

  • Tetrabutylphosphonium 4-ethoxyvalerate (ionic liquid solvent) (0.8 mL) or Triethylamine (2 mL)

  • Pentane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Screw-cap vial (4 mL), magnetic stirrer, hot plate

Procedure:

  • In a 4 mL screw-cap vial containing a magnetic stir bar, combine 4-iodoanisole (117 mg), phenylacetylene (82 µL), and PdCl₂(PPh₃)₂ (1.8 mg).

  • Add the ionic liquid solvent (0.8 mL) or triethylamine (2 mL).

  • Seal the vial and place it on a hot plate stirrer. Heat the mixture to 55 °C and stir for 3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between deionized water (5 mL) and pentane (5 mL) in a separatory funnel.

  • Separate the layers and extract the aqueous phase with additional pentane (2 x 5 mL).

  • Combine the organic phases, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

References

Iodomethoxybenzene: A Versatile Precursor for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Iodomethoxybenzene, particularly its isomers such as 4-iodoanisole, serves as a crucial and versatile building block in the synthesis of a wide array of advanced materials. Its utility stems from the presence of both an electron-donating methoxy group and a reactive iodine atom, which readily participates in various cross-coupling reactions. This unique combination allows for the construction of complex molecular architectures tailored for applications in organic electronics, polymer science, and pharmaceutical development. These application notes provide an overview of the utility of iodomethoxybenzene and detailed protocols for its use in key synthetic transformations.

Applications in Advanced Material Synthesis

Iodomethoxybenzene and its derivatives are instrumental in the synthesis of:

  • Conducting Polymers: As a monomer precursor, iodomethoxybenzene is used in polymerization reactions, such as the Heck and Suzuki couplings, to create conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives. These materials are integral to the development of organic light-emitting diodes (OLEDs), photovoltaics, and flexible electronics.

  • Organic Electronics: In the field of organic electronics, iodomethoxybenzene is a key starting material for the synthesis of small molecules and oligomers used as charge transport materials, emitters, and hosts in OLEDs. The methoxy group helps to tune the electronic properties and solubility of the resulting materials.

  • Pharmaceuticals: The methoxy-substituted phenyl ring is a common motif in many biologically active compounds. Iodomethoxybenzene serves as a precursor for the synthesis of various pharmaceutical agents and their analogues, including anticancer agents like combretastatin and selective estrogen receptor modulators (SERMs) like tamoxifen.

Key Synthetic Methodologies

The reactivity of the carbon-iodine bond in iodomethoxybenzene makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryls, which are important structures in many advanced materials and pharmaceuticals.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow reagents Reactants: - Iodomethoxybenzene - Arylboronic Acid - Base (e.g., K2CO3) reaction_setup Reaction Setup: - Reflux under inert atmosphere reagents->reaction_setup solvent Solvent (e.g., DMF, Ethanol/Water) solvent->reaction_setup catalyst Catalyst System: - Pd Catalyst (e.g., Pd/C, Pd(OAc)2) - Ligand (optional) catalyst->reaction_setup workup Aqueous Workup: - Extraction with organic solvent reaction_setup->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Product: Alkoxy-substituted Biaryl purification->product

Suzuki-Miyaura coupling experimental workflow.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is essential for the synthesis of conjugated enynes and arylalkynes, which are valuable components in molecular electronics and functional polymers.[1]

Experimental Workflow for Sonogashira Coupling:

Sonogashira_Workflow reagents Reactants: - Iodomethoxybenzene - Terminal Alkyne - Base (e.g., Et3N) reaction_setup Reaction Setup: - Stir at room temp. or heat - Inert atmosphere reagents->reaction_setup solvent Solvent (e.g., THF, DMF) solvent->reaction_setup catalyst Catalyst System: - Pd Catalyst (e.g., PdCl2(PPh3)2) - Cu(I) co-catalyst (e.g., CuI) catalyst->reaction_setup workup Workup: - Filtration - Extraction reaction_setup->workup purification Purification: - Column Chromatography workup->purification product Product: Alkoxy-substituted Arylalkyne purification->product

Sonogashira coupling experimental workflow.
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of stilbenes and other vinyl-substituted aromatic compounds, which are precursors to polymers like PPV and have applications in pharmaceuticals.

Experimental Workflow for Heck Reaction:

Heck_Workflow reagents Reactants: - Iodomethoxybenzene - Alkene (e.g., Styrene, Acrylate) - Base (e.g., Et3N, NaOAc) reaction_setup Reaction Setup: - Heat under inert atmosphere reagents->reaction_setup solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction_setup catalyst Catalyst System: - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) catalyst->reaction_setup workup Workup: - Filtration - Extraction reaction_setup->workup purification Purification: - Column Chromatography workup->purification product Product: Alkoxy-substituted Alkene purification->product

Heck reaction experimental workflow.

Quantitative Data Summary

The following tables summarize representative quantitative data for the cross-coupling reactions of 4-iodoanisole.

Table 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

EntryPd Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd/C (1.4)K₂CO₃DMFReflux (MW)1.592[2]
2Pd(OAc)₂ (0.2)K₂CO₃Acetone/WaterReflux295[3]
3C–SH–Pd (1.4)K₂CO₃EtOH1004>98[4]

Table 2: Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene

EntryPd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PdCl₂(PPh₃)₂ (5)CuI (not specified)Et₃NTHF/DMA (9:1)80(flow)~60[5]
2(PPh₃)₂PdCl₂ (0.025)--[TBP][4EtOV]55382[6]

Table 3: Heck Reaction of 4-Iodoanisole

EntryAlkenePd Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (not specified)Et₃NDMF1001289[7]
21-(naphthalen-2-yl)ethanolPdCl₂(PPh₃)₂ (with LiCl)HCOONa/piperidine[hmim]Br150 (MW)0.2578[8]

Detailed Experimental Protocols

Protocol for Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybiphenyl[2]

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium on carbon (10 wt.%, 15 mg, 1.4 mol% of Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • To a microwave reactor vial, add 4-iodoanisole, phenylboronic acid, Pd/C, and potassium carbonate.

  • Add DMF to the vial.

  • Seal the vial and place it in a domestic microwave oven adapted for synthesis.

  • Reflux the reaction mixture under air for 90 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.

Protocol for Sonogashira Coupling: Synthesis of 1-Methoxy-4-(phenylethynyl)benzene[6]

Materials:

  • 4-Iodoanisole (0.5 mmol, 117.0 mg)

  • Phenylacetylene (0.75 mmol, 82 μL)

  • Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) (0.025 mmol, 1.8 mg)

  • Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (0.8 mL)

Procedure:

  • In a screw-cap vial, combine 4-iodoanisole, phenylacetylene, and (PPh₃)₂PdCl₂.

  • Add the ionic liquid solvent [TBP][4EtOV].

  • Seal the vial and stir the mixture at 55 °C for 3 hours.

  • After cooling, partition the mixture between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 1-methoxy-4-(phenylethynyl)benzene as a white solid (82% yield).[6]

Protocol for Heck Reaction: Synthesis of (E)-4-Methoxystilbene

Materials:

  • 4-Iodoanisole (10 mmol)

  • Styrene (12 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol)

  • Triphenylphosphine (PPh₃) (0.4 mmol)

  • Triethylamine (Et₃N) (15 mmol)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction flask under an inert atmosphere (e.g., argon), add 4-iodoanisole, styrene, Pd(OAc)₂, and PPh₃.

  • Add DMF as the solvent, followed by the addition of triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain (E)-4-methoxystilbene.

These protocols and data highlight the significant role of iodomethoxybenzene as a versatile precursor in the synthesis of a diverse range of advanced materials. Its ready participation in robust and high-yielding cross-coupling reactions makes it an invaluable tool for researchers and professionals in materials science and drug development.

References

Application Notes and Protocols for Cross-Coupling Reactions with Iodoanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for common palladium-catalyzed cross-coupling reactions utilizing iodoanisole as a substrate. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in the development of pharmaceuticals and functional materials. The protocols provided are for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction

Iodoanisole is a versatile building block in organic synthesis due to the reactivity of the carbon-iodine bond, which readily participates in oxidative addition to palladium(0) catalysts, initiating the catalytic cycle of cross-coupling reactions.[1] The methoxy group makes it an electron-rich aromatic compound, influencing the reaction kinetics and product properties. These application notes provide step-by-step guidance to successfully set up and perform these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an arylboronic acid.

Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes the coupling of 4-iodoanisole with phenylboronic acid.[2]

Materials:

  • 4-Iodoanisole

  • Phenylboronic acid

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 4-iodoanisole (1.0 mmol, 234 mg), phenylboronic acid (1.5 mmol, 183 mg), potassium carbonate (2.0 mmol, 276 mg), and palladium on carbon (15 mg, 1.4 mol% Pd).[2]

  • Add 8 mL of dimethylformamide (DMF) to the flask.[2]

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Stir the reaction mixture vigorously and heat to reflux. The reaction can be conveniently heated using a domestic microwave oven adapted for laboratory use.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times may vary from 30 to 90 minutes.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, 4-methoxybiphenyl, can be isolated by crystallization and further purified by column chromatography.[2]

Data Presentation: Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)BaseSolventTime (min)Yield (%)Reference
1Phenylboronic acidPd/C (1.4)K₂CO₃DMF30-9041-92[2]
2Phenylboronic acidC–SH–Pd (1.4)K₂CO₃EtOH240High[3]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[4][5]

Experimental Protocol: Synthesis of Substituted Stilbene Derivative

This protocol details the reaction between 4-iodoanisole and an in-situ generated alkene.[6]

Materials:

  • 4-Iodoanisole

  • 1-(naphthalen-2-yl)ethanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • 1-Hexyl-3-methylimidazolium bromide ([hmim]Br)

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, combine 4-iodoanisole (1 equiv.), 1-(naphthalen-2-yl)ethanol (1.5 equiv.), palladium(II) acetate (4 mol%), and triphenylphosphine (5 mol%).[6]

  • Add triethylamine (1.5 equiv.) as the base.[6]

  • Add [hmim]Br as the reaction medium.[6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with microwaves (120 W) at 150 °C for 40 minutes.[6]

  • After the reaction, cool the mixture and isolate the product using standard extraction and purification techniques.

Data Presentation: Heck Reaction
EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)YieldReference
11-(naphthalen-2-yl)ethanolPd(OAc)₂ (4)PPh₃ (5)Et₃N[hmim]Br150 (MW)40Excellent[6]
2Styrene"P(t-Bu)₃ Pd G3" (3)-NBu₃Dioxane9060 (Flow)90%[7]

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8]

Experimental Protocol: General Procedure

This protocol provides a general method for the coupling of aryl iodides with terminal alkynes.[9]

Materials:

  • Aryl iodide (e.g., 4-iodoanisole)

  • Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Reaction flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction flask, dissolve the aryl iodide (1 equiv.) and the terminal alkyne in triethylamine.

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (catalytic amount) and copper(I) iodide (catalytic amount) as a co-catalyst.[9]

  • Stir the reaction at room temperature. The reaction is typically complete within 1.5 hours and can be monitored by TLC.[9]

  • As the reaction progresses, the product may precipitate from the solution.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.[9]

  • Separate the organic phase, dry it, and remove the solvent to obtain the crude product, which can be purified by column chromatography.[9]

Data Presentation: Sonogashira Coupling
EntryAlkyne PartnerCatalystCo-catalystBaseSolventTemp (°C)Time (h)Reference
12-methyl-3-butyn-2-olPd(PPh₃)₂Cl₂CuIEt₃NEt₃NRT1.5[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10]

Experimental Protocol: General Procedure in Flow

This protocol describes a general procedure for the Buchwald-Hartwig amination in a continuous flow system.[7]

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Amine (e.g., aniline)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • XantPhos Pd G3 precatalyst

  • Acetonitrile (MeCN) and Toluene (PhMe)

  • Flow reactor system

Procedure:

  • In a glovebox, prepare a solution of the aryl halide (1 eq), amine (1 eq), and DBU (2 eq) in a mixture of acetonitrile and toluene.[7]

  • In a separate vial, prepare a solution of the XantPhos Pd G3 precatalyst (5 mol%).[7]

  • Load the reactant and catalyst solutions into separate syringes for the flow system.

  • Pump the solutions through a flow reactor (e.g., a 1 mL stainless-steel reactor) at a defined flow rate to achieve the desired residence time (e.g., 60 minutes).[7]

  • Maintain the reactor at an elevated temperature (e.g., 140 °C).[7]

  • Collect the product stream from the reactor outlet for analysis and purification.

Data Presentation: Buchwald-Hartwig Amination
EntryAmine PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (min)Reference
1AnilineXantPhos Pd G3 (5)XantPhosDBUMeCN/PhMe14060 (Flow)[7]
2Aniline0.01RuPhos-Toluene-5[11]
3Morpholine0.025 - 0.1RuPhos-Toluene/Dioxane--[11]

Visualizations

Experimental Workflow for a Generic Cross-Coupling Reaction

Cross_Coupling_Workflow cluster_prep Preparation reagents Reagents (Iodoanisole, Coupling Partner) reaction_setup Reaction Setup (Inert Atmosphere, Stirring) reagents->reaction_setup catalyst Catalyst & Ligand (e.g., Pd(OAc)₂, PPh₃) catalyst->reaction_setup base_solvent Base & Solvent (e.g., K₂CO₃, DMF) base_solvent->reaction_setup heating Heating (Reflux or Microwave) reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring Periodically monitoring->heating Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex1 Ar-Pd(II)-I(L₂) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ Base pd_complex2 Ar-Pd(II)-Ar'(L₂) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki coupling of iodoanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the Suzuki coupling of iodoanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Suzuki coupling of iodoanisole?

Low yields in the Suzuki coupling of iodoanisole can stem from several factors. The most common issues include:

  • Catalyst Deactivation: The palladium catalyst can precipitate out of the solution as palladium black, reducing its activity.[1] This can be caused by impurities or non-optimal reaction conditions.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include homocoupling of the boronic acid, dehalogenation of the iodoanisole, and protodeborylation of the boronic acid.[1][2]

  • Poor Reagent Quality: The purity of the reagents, including the solvent, base, and boronic acid, is crucial. Boronic acids, in particular, can be unstable and prone to decomposition.[2][3]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, base, and ligand choice significantly impact the reaction's efficiency.[4][5][6] Iodoanisole, being an electron-rich aryl iodide, can sometimes exhibit poor reactivity at lower temperatures.[7][8]

Q2: How do I choose the right solvent for the Suzuki coupling of iodoanisole?

The choice of solvent is critical and can significantly influence the reaction rate and product distribution.[9] A variety of solvents can be used, often in combination with water to aid in dissolving the inorganic base and activating the boronic species.[2] Common solvent systems include:

  • Ethers: Dioxane, THF

  • Aromatics: Toluene

  • Amides: DMF, DMAc

  • Alcohols: Ethanol, n-BuOH

For the coupling of 4-iodoanisole with phenylboronic acid, aqueous DMF has been shown to provide high yields.[9] The addition of water to organic solvents like ethanol can also enhance the conversion rate.[6] However, the optimal solvent system often needs to be determined empirically for a specific substrate combination.

Q3: What is the role of the base in the Suzuki coupling, and which one should I use?

The base is essential for the activation of the organoboron species, which facilitates the crucial transmetalation step in the catalytic cycle.[10] A wide range of bases can be used, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2][6]

The strength and choice of base can impact the reaction rate and yield. For instance, in the coupling of 4-bromoanisole, the conversion was found to increase with the strength of the base in the order K₂CO₃ < Na₂CO₃ < NaOH.[6] However, stronger bases are not always better and can promote side reactions. K₂CO₃ and Cs₂CO₃ have been reported to be effective for the coupling of 4-iodoanisole.[9]

Q4: Can the choice of palladium catalyst and ligand affect the yield?

Absolutely. The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the choice of ligand are critical for a successful Suzuki coupling.[2][11] The ligand stabilizes the palladium center and influences its reactivity.

  • Electron-rich and bulky ligands generally promote the oxidative addition and reductive elimination steps, respectively.[2] For electron-rich aryl halides like iodoanisole, ligands that facilitate oxidative addition can be beneficial.[2][8]

  • Commonly used phosphine-based ligands include triphenylphosphine (PPh₃) and more sterically demanding and electron-rich Buchwald-type ligands like SPhos and XPhos.[11] While PPh₃ is a classic ligand, more advanced ligands often provide better results for challenging substrates.[11] N-heterocyclic carbenes (NHCs) are another class of effective ligands.[2]

Troubleshooting Guide

Problem: My Suzuki coupling of iodoanisole is giving a low yield.

This guide will walk you through a systematic approach to troubleshoot and optimize your reaction.

Step 1: Analyze the Reaction Mixture

Before making any changes, it is crucial to understand what is happening in your reaction. Use techniques like TLC, GC-MS, or LC-MS to analyze a sample of your crude reaction mixture.

  • Identify byproducts: Look for common side products such as homocoupled boronic acid, the dehalogenated anisole, or products of protodeboronation.[1][2]

  • Check for starting material: Determine if the iodoanisole or the boronic acid is not being consumed.

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose and solve low yield issues.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, GC-MS, LC-MS) start->analyze_byproducts optimize_base Optimize Base (Type and Amount) check_reagents->optimize_base optimize_temp Adjust Temperature check_conditions->optimize_temp degas_reaction Ensure Proper Degassing check_conditions->degas_reaction optimize_solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) analyze_byproducts->optimize_solvent optimize_ligand Screen Ligands (e.g., PPh3, Buchwald ligands) analyze_byproducts->optimize_ligand result Successful Optimization optimize_base->result Improved Yield? optimize_solvent->result Improved Yield? optimize_ligand->result Improved Yield? optimize_temp->result Improved Yield? degas_reaction->result Improved Yield?

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Step 3: Common Issues and Recommended Actions
Issue DetectedPotential CauseRecommended Action
Significant amount of unreacted iodoanisole Inefficient oxidative addition.Increase reaction temperature. Screen more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[2][8][12] Ensure the palladium catalyst has been properly activated if a Pd(II) source was used.[11]
Significant amount of unreacted boronic acid Inefficient transmetalation.Ensure the base is sufficiently strong and soluble in the reaction medium. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[9] Ensure adequate water is present if using an inorganic base.[2]
Presence of homocoupled boronic acid Presence of Pd(II) species and oxygen.Thoroughly degas the solvent and reaction mixture.[2] Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly.[11]
Presence of anisole (dehalogenation product) Side reaction after oxidative addition.This can be promoted by certain bases or solvents.[2] Consider screening different bases and ensure the reaction is run under an inert atmosphere.
Presence of phenol (protodeboronation product) Instability of the boronic acid.Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).[2] Avoid prolonged reaction times at high temperatures if possible.
Reaction turns black immediately Palladium black precipitation (catalyst death).Ensure reagents and solvent are pure and free of catalyst poisons. Ensure proper ligand-to-palladium ratio. In some cases, a color change to black is normal, but it should not be accompanied by a complete loss of activity.[8]

Quantitative Data Summary

The following tables summarize yields obtained for the Suzuki coupling of iodoanisole and related aryl halides under various conditions, as reported in the literature.

Table 1: Effect of Solvent on the Suzuki Coupling of 4-Iodoanisole and Phenylboronic Acid

EntrySolvent System (v/v)Yield (%)
1DMF/H₂O (1:2)91
2EtOH89.4
3EtOH/H₂O (5:1)98.4
Data sourced from multiple studies for comparison.[6][9]

Table 2: Effect of Base on the Suzuki Coupling of 4-Iodoanisole and Phenylboronic Acid

EntryBaseSolventYield (%)
1K₂CO₃DMF/H₂O (1:2)91
2Cs₂CO₃DMF/H₂O (1:2)90
3NaOHEtOH/H₂O (5:1)>98
Data compiled from various literature sources.[6][9]

Table 3: Effect of Reaction Time on the Suzuki Coupling of 4-Iodoanisole and Phenylboronic Acid

EntryTime (min)Temperature (°C)Yield (%)
130Reflux41-60
260Reflux74-83
390Reflux78-92
Conditions: Pd/C catalyst, K₂CO₃ base, DMF solvent, microwave heating.[13]

Experimental Protocols

General Protocol for Suzuki Coupling of 4-Iodoanisole with Phenylboronic Acid

This protocol is a general starting point and may require optimization.

Materials:

  • 4-Iodoanisole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water 4:1:1)

  • Anhydrous, degassed solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).[14]

  • Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole (1 eq.), phenylboronic acid (1.2-1.5 eq.), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for a Small-Scale Ligand Screening Experiment

This protocol helps in identifying the optimal ligand for your reaction.

  • Prepare a stock solution of your 4-iodoanisole and solvent.

  • Prepare a stock solution of your boronic acid, base, and solvent.

  • In an array of reaction vials, add the palladium precursor (e.g., Pd₂(dba)₃).

  • To each vial, add a different ligand (maintaining a constant Pd:ligand ratio, e.g., 1:2 or 1:4).

  • Add the iodoanisole stock solution to each vial, followed by the boronic acid/base stock solution.

  • Seal the vials, purge with inert gas, and place them in a heating block at the desired temperature.

  • After a set time, quench the reactions and analyze the yield in each vial by a quantitative method like GC or LC with an internal standard.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting.

SuzukiCycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' pd2_complex->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-Ar' aryl_halide Ar-X (Iodoanisole) boronic_acid Ar'-B(OR)2 boronate [Ar'-B(OR)2(Base)]- boronic_acid->boronate base Base base->boronate

References

Technical Support Center: 4-Iodoanisole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodoanisole in cross-coupling reactions. The focus is on preventing the common side reaction of homo-coupling, which leads to the formation of 4,4'-dimethoxybiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of 4-iodoanisole cross-coupling reactions?

A1: Homo-coupling is an undesired side reaction where two molecules of the same aryl halide, in this case, 4-iodoanisole, react with each other to form a symmetrical biaryl. This results in the formation of 4,4'-dimethoxybiphenyl as a byproduct, reducing the yield of the desired cross-coupled product and complicating purification.

Q2: What are the primary causes of 4,4'-dimethoxybiphenyl formation?

A2: The formation of 4,4'-dimethoxybiphenyl is often attributed to several factors, including:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homo-coupling of organometallic intermediates.[1]

  • Catalyst Choice and State: The nature of the palladium catalyst and its oxidation state can influence the selectivity of the reaction. For instance, the presence of Pd(II) species can lead to the homo-coupling of boronic acids in Suzuki reactions.

  • Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly impact the rate of homo-coupling versus the desired cross-coupling reaction.

Q3: How can I minimize homo-coupling in my reactions with 4-iodoanisole?

A3: Several strategies can be employed to suppress the formation of 4,4'-dimethoxybiphenyl:

  • Ensure Anaerobic Conditions: Thoroughly degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize oxygen-induced homo-coupling.[1]

  • Optimize Ligand Selection: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.

  • Control Reaction Parameters: Careful selection of the base, solvent, and temperature can create conditions that kinetically favor the hetero-coupling reaction.

  • Use of Additives: In some cases, additives can be used to suppress homo-coupling.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during Suzuki, Sonogashira, and Heck reactions with 4-iodoanisole.

Suzuki Coupling

Issue: Significant formation of 4,4'-dimethoxybiphenyl alongside the desired biaryl product.

dot

Caption: Troubleshooting workflow for Suzuki homo-coupling.

Troubleshooting Steps:

  • Verify Anaerobic Conditions: Oxygen is a known promoter of homo-coupling. Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strict inert atmosphere (nitrogen or argon).

  • Assess Reagent Purity and Stoichiometry: Impurities in the boronic acid can sometimes lead to side reactions. Use high-purity reagents. Ensure the stoichiometry, particularly the ratio of boronic acid to 4-iodoanisole, is accurate. A slight excess of the boronic acid is common.

  • Optimize the Solvent System: The solvent can have a significant impact on selectivity. For example, in a Suzuki coupling of iodobenzene with 4-methoxyphenylboronic acid, increasing the water content in an acetonitrile/water mixture from a 3:2 to a 2:3 ratio was shown to increase the yield of the cross-coupled product from 32.7% to 51.2%, while decreasing the homo-coupled byproduct from 10.8% to 8.2%.[2]

  • Screen Different Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands on the palladium catalyst can promote the desired reductive elimination step over side reactions.

  • Evaluate the Base: The strength and type of base can influence the reaction outcome. Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective in Suzuki reactions and can help minimize side reactions compared to stronger bases.

Data Presentation: Effect of Solvent Ratio on Suzuki Coupling Selectivity

Reactants (10 mM each)Solvent Ratio (CH3CN:H2O)Yield of Cross-Coupled Product (%)Yield of Homo-Coupled Product (%)
Iodobenzene + 4-Methoxyphenylboronic Acid3:232.710.8
Iodobenzene + 4-Methoxyphenylboronic Acid2:351.28.2
Data from a study on the Suzuki coupling reaction.[2]
Sonogashira Coupling

Issue: Formation of 4,4'-dimethoxybiphenyl and/or diynes (from alkyne homo-coupling).

dot

Caption: Troubleshooting workflow for Sonogashira homo-coupling.

Troubleshooting Steps:

  • Evaluate the Copper Co-catalyst: While traditionally used, the copper(I) co-catalyst can promote the oxidative homo-coupling of the terminal alkyne (Glaser coupling). Consider using a "copper-free" Sonogashira protocol. If copper is necessary, ensure high-purity copper(I) iodide is used.

  • Assess the Amine Base: The choice of amine base is important. Bulky amines, such as diisopropylethylamine (DIPEA), can sometimes be beneficial. Ensure the amine is dry and free of impurities.

  • Optimize the Palladium Catalyst and Ligand: Certain catalyst systems are designed to minimize homo-coupling. For instance, the use of a Pd-grafted periodic mesoporous organosilica catalyst (Pd-LHMS-3) has been reported to eliminate the formation of homo-coupled products in Sonogashira reactions.[3] The use of bulky phosphine ligands can also improve selectivity.

  • Adjust the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress side reactions.

Heck Reaction

Issue: Low yield of the desired substituted alkene and formation of 4,4'-dimethoxybiphenyl.

dot

Caption: Troubleshooting workflow for Heck reaction selectivity.

Troubleshooting Steps:

  • Verify the Base and its Stoichiometry: The Heck reaction requires a base to neutralize the hydrogen halide formed. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is commonly used. Ensure at least a stoichiometric amount of the base is present.

  • Assess the Solvent: Polar aprotic solvents such as DMF or NMP are generally effective for the Heck reaction.

  • Optimize the Ligand: While some Heck reactions can be run "ligand-free," the addition of a suitable phosphine ligand can improve catalyst stability and selectivity. Bulky, electron-rich phosphine ligands are often beneficial.

  • Optimize the Reaction Temperature: The reaction temperature is a critical parameter. It should be high enough to promote the reaction but not so high that it leads to catalyst decomposition or increased side reactions.

Experimental Protocols

High-Selectivity Suzuki Coupling of 4-Iodoanisole with Phenylboronic Acid

This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling and optimized to minimize homo-coupling.

Materials:

  • 4-Iodoanisole

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Degassed Toluene

  • Degassed Water

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in degassed toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Free Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene

This protocol is designed to minimize both the homo-coupling of 4-iodoanisole and the dimerization of phenylacetylene.

Materials:

  • 4-Iodoanisole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Diisopropylethylamine (DIPEA)

  • Degassed Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 mmol) and Pd(PPh₃)₂Cl₂ (0.03 mmol).

  • Add degassed THF (10 mL) and degassed DIPEA (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Selective Heck Coupling of 4-Iodoanisole with Styrene

This protocol aims for high selectivity towards the trans-stilbene product.

Materials:

  • 4-Iodoanisole

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol) and P(o-tol)₃ (0.02 mmol).

  • Add degassed DMF (5 mL), followed by 4-iodoanisole (1.0 mmol), styrene (1.5 mmol), and triethylamine (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

References

Optimizing catalyst and ligand choice for Negishi coupling with 2-iodoanisole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Negishi cross-coupling reaction with 2-iodoanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Negishi coupling of 2-iodoanisole?

Low yields in this reaction are often attributed to a few key factors. The steric hindrance from the ortho-methoxy group on 2-iodoanisole can impede the oxidative addition step and the subsequent reductive elimination from the palladium center.[1] Catalyst deactivation is another frequent issue, which can be caused by impurities in the reagents or solvents, or by the presence of oxygen.[2] The quality and reactivity of the organozinc reagent are also critical; these reagents are sensitive to moisture and air, and improper preparation or handling can lead to significant yield loss.[3]

Q2: How do I choose the optimal catalyst and ligand for coupling with a sterically hindered substrate like 2-iodoanisole?

For sterically demanding substrates, the choice of a bulky, electron-rich phosphine ligand is crucial.[4] Ligands such as XPhos, SPhos, and CPhos have demonstrated high efficacy in couplings involving ortho-substituted aryl halides.[1][5] These ligands promote the formation of the active monoligated Pd(0) species, which is necessary for efficient oxidative addition. The choice of palladium precatalyst can also be important, with palladacycles often showing higher activity compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]

Q3: What is the role of additives like TMEDA or lithium salts in the reaction?

Additives can have a significant impact on the outcome of a Negishi coupling. N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the reaction and improve yields, potentially by aiding in the dissolution of the organozinc reagent or by influencing the aggregation state of the catalyst.[6] Lithium salts, such as LiCl, can also be beneficial. They are thought to break up zincate aggregates and facilitate a more efficient transmetalation step.[7][8] However, the effect of salt additives can be complex and substrate-dependent.[7]

Q4: How can I minimize the formation of homocoupling byproducts?

Homocoupling of the organozinc reagent is a common side reaction. This can often be minimized by ensuring a slow addition of the organozinc reagent to the reaction mixture containing the aryl halide and catalyst. Maintaining a low concentration of the organozinc reagent can favor the desired cross-coupling pathway. Additionally, ensuring the complete consumption of the starting halide from which the organozinc is generated is important to prevent its participation in homocoupling.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Use a fresh batch of palladium precatalyst and ligand.- Consider using a more active palladacycle precatalyst.[5]- Ensure all reagents and solvents are rigorously dried and degassed.[3]
2. Poor quality organozinc reagent.- Prepare the organozinc reagent fresh before use.- Titrate the organozinc reagent to determine its exact concentration.- Ensure the starting alkyl/aryl halide for the organozinc reagent is pure.
3. Insufficient reaction temperature.- While many Negishi couplings proceed at room temperature, sterically hindered substrates may require gentle heating (e.g., 40-70 °C).[5][6]
Reaction Stalls 1. Catalyst deactivation during the reaction.- Increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%).- Add a fresh portion of catalyst and ligand to the stalled reaction.- Consider a more robust ligand that is less prone to degradation.[2]
2. Inhibition by reaction byproducts.- The buildup of zinc halide salts can sometimes inhibit the catalyst. The addition of a ligand that can chelate zinc, or the use of a different solvent system, may help.[9]
Significant Homocoupling 1. High concentration of organozinc reagent.- Add the organozinc reagent slowly to the reaction mixture over a period of time using a syringe pump.
2. Presence of unreacted starting material for the organozinc reagent.- Ensure the formation of the organozinc reagent is complete before adding it to the coupling reaction.
Decomposition of Starting Material 1. Reaction temperature is too high.- Run the reaction at a lower temperature, even if it requires a longer reaction time.
2. Presence of reactive functional groups.- Ensure that any sensitive functional groups on the substrates are appropriately protected.

Data Presentation

Table 1: Comparison of Palladium Sources for the Negishi Coupling of 2-Bromoanisole and p-Tolylzinc Chloride

Pd Source (0.1 mol%)Ligand (0.1 mol%)Time (min)Yield (%)
PalladacycleXPhos2092
Pd(OAc)₂XPhos20<40
Pd₂(dba)₃XPhos20<40
Data adapted from a study on 2-bromoanisole, a similar sterically hindered substrate.[5]

Table 2: Effect of Ligand on the Negishi Coupling of 2-Bromoanisole and Isopropylzinc Bromide

Pd(OAc)₂ (1 mol%)Ligand (2 mol%)Yield (%)i-Pr:n-Pr Ratio
CPhos96>20:1
SPhos85>20:1
RuPhos82>20:1
XPhos75>20:1
Data from a study on 2-bromoanisole, demonstrating the effectiveness of various bulky phosphine ligands.[1]

Experimental Protocols

Protocol 1: General Procedure for the Negishi Coupling of 2-Iodoanisole with an Alkylzinc Halide

Materials:

  • 2-Iodoanisole

  • Alkylzinc halide solution (e.g., in THF)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Palladacycle)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask or glovebox for inert atmosphere

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add anhydrous THF to dissolve the catalyst and ligand. Then, add 2-iodoanisole (1.0 equivalent).

  • Reaction Initiation: Slowly add the alkylzinc halide solution (1.2-1.5 equivalents) to the reaction mixture at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Negishi_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition Ar-Pd(II)-R'(L) Ar-Pd(II)-R'(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-R'(L) Transmetalation Ar-Pd(II)-R'(L)->Pd(0)L Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)-R'(L)->Ar-R' 2-Iodoanisole (Ar-I) 2-Iodoanisole (Ar-I) 2-Iodoanisole (Ar-I)->Ar-Pd(II)-I(L) R'-Zn-X R'-Zn-X R'-Zn-X->Ar-Pd(II)-I(L)

Caption: The catalytic cycle of the Negishi coupling reaction.

Troubleshooting_Workflow start Low Yield in Negishi Coupling check_catalyst Is the catalyst active? start->check_catalyst check_reagent Is the organozinc reagent viable? check_catalyst->check_reagent Yes solution_catalyst Use fresh catalyst/ligand. Consider a more active precatalyst. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes solution_reagent Prepare fresh organozinc. Titrate to confirm concentration. check_reagent->solution_reagent No solution_conditions Increase temperature. Add TMEDA or LiCl. Use a bulkier ligand. check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_catalyst->success solution_reagent->success solution_conditions->success

Caption: A troubleshooting workflow for addressing low yields.

References

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with steric hindrance in cross-coupling reactions of ortho-substituted iodoanisoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with sterically hindered ortho-substituted iodoanisoles.

Issue 1: Low to no conversion of the starting iodoanisole.

  • Question: I am attempting a Suzuki-Miyaura coupling with a 2,6-disubstituted iodoanisole, but I am recovering most of my starting material. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in sterically hindered Suzuki-Miyaura couplings is often due to an inefficient catalyst system that struggles with the bulky substrates. Here are some strategies to address this:

    • Ligand Selection: Standard ligands like PPh₃ may not be effective. Switch to bulkier, more electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families are designed to promote oxidative addition and reductive elimination with hindered substrates.[1][2] N-heterocyclic carbene (NHC) ligands can also be highly effective.

    • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the sterically demanding oxidative addition. However, be mindful of potential side reactions like dehalogenation at elevated temperatures.

    • Choice of Base: A stronger base can sometimes facilitate the transmetalation step, which can be rate-limiting. Consider switching from weaker bases like K₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.[3]

    • Solvent: The choice of solvent can influence catalyst solubility and reactivity. Aprotic polar solvents like dioxane, 2-MeTHF, or DMF are often effective.[4]

Issue 2: Significant formation of side products, such as homo-coupling or dehalogenation.

  • Question: In my Sonogashira coupling of 2-iodoanisole with a bulky alkyne, I am observing a significant amount of alkyne homo-coupling (Glaser coupling) and dehalogenation of my iodoanisole. How can I suppress these side reactions?

  • Answer: These side reactions are common in Sonogashira couplings, especially with challenging substrates.

    • Copper-Free Conditions: Alkyne homo-coupling is often promoted by the copper(I) co-catalyst. Switching to a copper-free Sonogashira protocol can eliminate this side reaction.[5] This often requires the use of a more active palladium catalyst and a suitable base.

    • Control of Reaction Temperature: High temperatures can promote both homo-coupling and dehalogenation. Try running the reaction at a lower temperature for a longer period.

    • Choice of Base: The choice of base can influence the extent of side reactions. For copper-free conditions, organic bases like triethylamine (TEA) or piperidine are commonly used.[5]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homo-coupling.

Issue 3: Difficulty in achieving C-N bond formation in Buchwald-Hartwig amination with a bulky secondary amine.

  • Question: I am struggling to couple 2-iodo-3-methylanisole with a sterically hindered secondary amine using Buchwald-Hartwig amination. The yield is consistently low. What adjustments can I make?

  • Answer: The Buchwald-Hartwig amination is sensitive to steric hindrance on both the aryl halide and the amine.

    • Ligand Choice is Critical: For coupling hindered secondary amines, specialized bulky, electron-rich phosphine ligands are essential. Ligands like RuPhos, BrettPhos, or Josiphos-type ligands have been shown to be effective for such challenging couplings.[1][6]

    • Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is crucial for deprotonating the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1]

    • Solvent Effects: Aprotic solvents like toluene, dioxane, or THF are generally preferred. The choice of solvent can impact the solubility of the catalytic species and the overall reaction rate.

    • Catalyst Pre-activation: In some cases, pre-activating the palladium catalyst by heating it with the ligand and base before adding the substrates can improve performance.

Data on Reaction Conditions and Yields

The following tables summarize reaction conditions and yields for cross-coupling reactions of ortho-substituted iodoanisoles, providing a comparative overview of different strategies.

Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Iodoanisoles

Aryl IodideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-IodoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001295
2-Iodoanisole2-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1101888[7]
2-Iodoanisole2,6-Dimethylphenylboronic acidPd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.5)2-MeTHF1002475
1-Iodo-2-methoxy-3-methylbenzenePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O901265
1-Iodo-2-methoxy-3-methylbenzene2-Isopropylphenylboronic acidPd₂(dba)₃ (2)CataCXium A (4)K₃PO₄ (3)Dioxane1202482[4]

Table 2: Sonogashira Coupling of Ortho-Substituted Iodoanisoles

Aryl IodideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHF65892
2-Iodoanisoletert-ButylacetylenePd(OAc)₂ (2)-Cs₂CO₃Dioxane1001278 (Copper-free)
2,6-Dimethyl-1-iodobenzenePhenylacetylenePd(PPh₃)₄ (5)CuI (10)PiperidineDMF901665
2-Iodoanisole1-HexynePdCl₂(PCy₃)₂ (3)-K₃PO₄Toluene1102485 (Copper-free)
1-Iodo-2,4-dimethoxybenzeneTrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)Et₃NDMF80695

Table 3: Buchwald-Hartwig Amination of Ortho-Substituted Iodoanisoles

Aryl IodideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-IodoanisoleMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.2)Toluene1001296[8]
2-IodoanisoleAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1101889
2-Iodoanisole2,6-DiisopropylanilinePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)Toluene1202472
1-Iodo-2-methoxy-4-methylbenzenePyrrolidinePd(OAc)₂ (1.5)Josiphos (3)NaOtBu (1.3)THF901691
2-IodoanisoleN-MethylanilinePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Dioxane1001293

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodoanisole with 2-Methylphenylboronic Acid

This protocol is adapted for a sterically hindered coupling.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 2-iodoanisole (1.0 mmol, 1.0 equiv.), 2-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3.0 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Reaction: The flask is sealed and the mixture is heated to 110 °C with vigorous stirring for 18 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Copper-Free Sonogashira Coupling of 2-Iodoanisole with tert-Butylacetylene

This protocol is designed to minimize homo-coupling side products.

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 2-iodoanisole (1.0 mmol, 1.0 equiv.) and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2.0 mol%) and a suitable bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4.0 mol%).

  • Solvent and Alkyne Addition: Add anhydrous, degassed dioxane (5 mL) followed by tert-butylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: The tube is sealed and the mixture is heated to 100 °C with stirring for 12 hours.

  • Work-up: After cooling, the mixture is filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the coupled product.

Protocol 3: Buchwald-Hartwig Amination of 2-Iodoanisole with 2,6-Diisopropylaniline

This protocol is optimized for coupling with a highly hindered aniline.

  • Reagent and Catalyst Setup: In a glovebox or under a robust argon counterflow, add to a flame-dried Schlenk tube: tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2.0 mol%), BrettPhos (0.04 mmol, 4.0 mol%), and lithium bis(trimethylsilyl)amide (LHMDS, 1.5 mmol, 1.5 equiv.).

  • Substrate Addition: Add 2-iodoanisole (1.0 mmol, 1.0 equiv.) and 2,6-diisopropylaniline (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: The Schlenk tube is sealed and the reaction is heated to 120 °C for 24 hours.

  • Work-up: After cooling, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visual Troubleshooting Guides

The following diagrams provide logical workflows for troubleshooting common issues in cross-coupling reactions of ortho-substituted iodoanisoles.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_sm Starting material recovered? start->check_sm side_products Side products observed? start->side_products no_reaction No reaction at all? start->no_reaction ligand Switch to bulkier ligand (e.g., XPhos, SPhos, RuPhos) check_sm->ligand dehalogenation Dehalogenation observed? side_products->dehalogenation homocoupling Homocoupling observed? side_products->homocoupling catalyst_dead Check catalyst/ligand quality and handling (air/moisture) no_reaction->catalyst_dead reagents_bad Verify purity of all reagents no_reaction->reagents_bad temp Increase temperature (e.g., 100-120 °C) ligand->temp If still low conversion base Use stronger base (e.g., K3PO4, Cs2CO3) temp->base If still low conversion lower_temp Lower reaction temperature dehalogenation->lower_temp Yes less_base Use a weaker base or less equiv. dehalogenation->less_base Yes degas Ensure rigorous degassing of solvent and reagents homocoupling->degas Yes check_boronic Check purity of boronic acid homocoupling->check_boronic Yes Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling check_sm Starting material recovered? start->check_sm glaser Glaser (alkyne homo-coupling) product observed? start->glaser dehalogenation Dehalogenation of iodoanisole? start->dehalogenation ligand Use bulky, electron-rich ligand (e.g., PCy3, P(t-Bu)3) check_sm->ligand cu_free Switch to Copper-Free conditions glaser->cu_free Yes inert Ensure strictly inert atmosphere glaser->inert Yes lower_temp Lower reaction temperature dehalogenation->lower_temp Yes base_choice Screen different bases (e.g., organic vs. inorganic) dehalogenation->base_choice Yes temp Increase temperature ligand->temp If still low conversion base_solvent Optimize base/solvent system (e.g., K3PO4 in Dioxane) temp->base_solvent If still low conversion Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_sm Significant starting material remains? start->check_sm side_products Side products (e.g., hydrodehalogenation)? start->side_products ligand Use specialized bulky ligand (e.g., RuPhos, BrettPhos) check_sm->ligand lower_temp Lower reaction temperature side_products->lower_temp Yes check_base Ensure base is non-nucleophilic and dry side_products->check_base Yes base Use strong, non-nucleophilic base (NaOtBu, LHMDS) ligand->base If no improvement temp Increase temperature base->temp If still poor conversion

References

Technical Support Center: Regioselectivity in Iodomethoxybenzene Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of substitution reactions on iodomethoxybenzene isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions regarding the control of regioselectivity in reactions involving iodomethoxybenzene.

Electrophilic Aromatic Substitution (EAS)

Q1: I am performing an electrophilic aromatic substitution (e.g., nitration, halogenation) on 4-iodomethoxybenzene and getting a mixture of products. How can I control the regioselectivity?

A1: This is a classic challenge arising from the competing directing effects of the methoxy and iodo groups. The methoxy group is a strong activating, ortho-, para-director, while the iodo group is a deactivating, yet also ortho-, para-director. In 4-iodomethoxybenzene (4-iodoanisole), the methoxy group strongly directs substitution to the positions ortho to it (C2 and C6), which are also meta to the iodo group. The iodo group directs to the positions ortho to it (C3 and C5), which are also meta to the methoxy group.

  • Troubleshooting:

    • Steric Hindrance: The methoxy group will generally direct incoming electrophiles to the positions ortho to itself. Due to the steric bulk of the iodine atom, substitution at the C2 position is often favored over the C6 position, which is sterically unhindered.

    • Reaction Conditions: The choice of solvent and temperature can influence the isomer ratio. For instance, in the nitration of 1,4-dialkoxybenzene derivatives, the solvent environment has been shown to alter the regioselectivity. Experimenting with less polar solvents might favor the less polar para-isomer if applicable.

    • Complex Mechanisms: Be aware of more complex reaction pathways. For example, the nitration of 4-iodoanisole can proceed through a nitrodeiodination-iodination sequence, leading to the formation of 2-iodo-4-nitroanisole as a major product.

Q2: For 2-iodomethoxybenzene, where should I expect electrophilic substitution to occur?

A2: In 2-iodomethoxybenzene, the powerful activating effect of the methoxy group dominates. It directs substitution primarily to the para position (C4) and to a lesser extent, the ortho position (C6). Both of these positions are sterically unhindered by the adjacent iodo group. The iodo group's directing effect towards C3 is generally overcome by the stronger methoxy group.

Q3: What about the regioselectivity of Friedel-Crafts acylation on iodomethoxybenzene?

A3: Friedel-Crafts acylation is highly sensitive to the electronic nature of the substituents.

  • For 4-iodomethoxybenzene , acylation is expected to occur primarily at the position ortho to the activating methoxy group (C2), as the para position is blocked.

  • For 3-iodomethoxybenzene , the directing effects are reinforcing. The methoxy group directs ortho (C2, C4) and para (C6). The iodo group directs ortho (C2, C4) and para (C6). Therefore, you can expect a mixture of products at the C2, C4, and C6 positions, with the substitution likely favoring the positions least sterically hindered.

  • Troubleshooting Poor Acylation Yields: Friedel-Crafts reactions often fail with strongly deactivated rings. While the methoxy group is activating, the deactivating effect of the iodine might reduce the overall reactivity. Ensure your Lewis acid catalyst is of high quality and used in stoichiometric amounts, as it can complex with the product ketone.

Directed ortho-Metalation (DoM)

Q4: I want to achieve substitution exclusively at the position ortho to the methoxy group. How can I do this?

A4: Directed ortho-metalation (DoM) is the ideal strategy for this transformation. The methoxy group is a powerful directing metalation group (DMG). By treating the iodomethoxybenzene with a strong organolithium base, such as n-butyllithium (n-BuLi), in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), you can selectively deprotonate the position ortho to the methoxy group. The resulting aryllithium species can then be quenched with a variety of electrophiles.

  • For 4-iodomethoxybenzene: DoM will occur at the C3 position, ortho to the methoxy group.

  • For 3-iodomethoxybenzene: DoM will preferentially occur at the C2 position, which is ortho to the methoxy group and not sterically hindered by the iodine.

Troubleshooting DoM Reactions:

  • Halogen-Metal Exchange: Be aware of the potential for halogen-metal exchange, especially with iodo-substituted arenes, which can be faster than directed lithiation. Using two equivalents of t-BuLi can sometimes favor the desired ortho-lithiated product.

  • Reaction Conditions: These reactions are highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The choice of solvent is also critical, with ethereal solvents like THF and diethyl ether being common.

Palladium-Catalyzed Cross-Coupling Reactions

Q5: I am trying to perform a Suzuki-Miyaura coupling on a dihalo-methoxybenzene (e.g., 2-bromo-4-iodoanisole). Which halogen will react preferentially?

A5: In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group generally follows the order: I > Br > OTf > Cl. Therefore, in a molecule containing both an iodo and a bromo substituent, the Suzuki-Miyaura coupling will selectively occur at the carbon-iodine bond.

Troubleshooting Suzuki-Miyaura Coupling:

  • Low Conversion: If you experience low conversion, ensure your palladium catalyst and phosphine ligand are of high quality and that the reaction is thoroughly degassed to remove oxygen. The choice of base and solvent system is also crucial and may require optimization.

  • Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can be a significant side reaction. This is often exacerbated by the presence of oxygen.

  • ** Catalyst and Ligand Choice:** For challenging couplings, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step.

Q6: How can I achieve selective Buchwald-Hartwig amination on a substrate with multiple different halogen atoms?

A6: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination exhibits selectivity based on the carbon-halogen bond strength. The reaction will preferentially occur at the C-I bond over C-Br and C-Cl bonds.

Troubleshooting Buchwald-Hartwig Amination:

  • Catalyst Poisoning: Certain functional groups can poison the palladium catalyst.

  • Base Sensitivity: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can be incompatible with sensitive functional groups like esters and nitro groups. Weaker bases such as potassium carbonate (K₂CO₃) can be used, but may result in slower reaction rates.

  • Ligand Selection: A wide variety of phosphine ligands have been developed for the Buchwald-Hartwig amination. The choice of ligand can significantly impact the reaction's success, and screening different ligands may be necessary.

Data Presentation

The following tables summarize expected regiochemical outcomes for key reactions on iodomethoxybenzene isomers. Please note that actual yields and isomer ratios can vary based on specific reaction conditions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Iodomethoxybenzene Isomers

Starting MaterialReactionMajor Product(s)Minor Product(s)
4-IodomethoxybenzeneNitration2-Iodo-4-nitroanisole3-Iodo-4-nitroanisole
2-IodomethoxybenzeneBromination4-Bromo-2-iodoanisole2-Bromo-6-iodoanisole
3-IodomethoxybenzeneFriedel-Crafts AcylationMixture of 2-, 4-, and 6-acylated products-

Table 2: Regioselectivity in Directed ortho-Metalation (DoM) and Cross-Coupling Reactions

Starting MaterialReactionReagentsMajor Product
4-IodomethoxybenzeneDoM then Electrophile (E⁺)1. n-BuLi, TMEDA 2. E⁺3-E-4-Iodomethoxybenzene
2-Bromo-4-iodoanisoleSuzuki-Miyaura CouplingArB(OH)₂, Pd catalyst, base2-Bromo-4-aryl-anisole
2-Bromo-4-iodoanisoleBuchwald-Hartwig AminationR₂NH, Pd catalyst, baseN,N-Dialkyl-2-bromo-4-aminoanisole

Experimental Protocols

Protocol 1: Directed ortho-Metalation of 4-Iodomethoxybenzene followed by Quench with an Electrophile

This protocol describes the selective functionalization at the C3 position of 4-iodomethoxybenzene.

  • Glassware and Reagent Preparation:

    • All glassware must be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry argon or nitrogen.

    • Anhydrous tetrahydrofuran (THF) should be obtained from a solvent purification system or by distillation from sodium/benzophenone.

    • n-Butyllithium (solution in hexanes) should be titrated prior to use to determine its exact concentration.

    • N,N,N',N'-tetramethylethylenediamine (TMEDA) should be distilled from calcium hydride.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-iodomethoxybenzene (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Add TMEDA (1.2 eq) to the cooled solution.

    • Slowly add the titrated n-butyllithium solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench:

    • Add the desired electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (monitoring by TLC or GC-MS is recommended).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-iodoanisole

This protocol details the selective coupling at the C4 position (the site of the iodine).

  • Reagent Preparation:

    • Degas all solvents (e.g., dioxane, toluene, or DMF) by bubbling with argon or nitrogen for at least 30 minutes.

    • The base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) should be finely ground and dried under vacuum.

  • Reaction Setup:

    • To a Schlenk flask, add 2-bromo-4-iodoanisole (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 4 to 24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway Start Iodomethoxybenzene Isomer EAS Electrophilic Aromatic Substitution (EAS) (e.g., Nitration, Halogenation) Start->EAS Product_Mix Mixture of Regioisomers EAS->Product_Mix Analysis Analyze Directing Effects: - Methoxy (strong activator, o,p-director) - Iodo (deactivator, o,p-director) Product_Mix->Analysis Sterics Consider Steric Hindrance Analysis->Sterics Conditions Optimize Reaction Conditions (Solvent, Temperature) Sterics->Conditions Separation Chromatographic Separation Conditions->Separation

Caption: Decision workflow for troubleshooting electrophilic aromatic substitution on iodomethoxybenzene.

Regioselective_Strategy_Selection Desired_Position Desired Position of Substitution? Ortho_to_OMe Ortho to Methoxy Group Desired_Position->Ortho_to_OMe Yes At_Iodo_Position At the Iodo Position Desired_Position->At_Iodo_Position No Desired_Position->At_Iodo_Position Yes DoM Directed ortho-Metalation (DoM) Ortho_to_OMe->DoM Other_Position Other Ring Position At_Iodo_Position->Other_Position No Cross_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) At_Iodo_Position->Cross_Coupling EAS_Strategy Electrophilic Aromatic Substitution (Consider competing effects) Other_Position->EAS_Strategy

Caption: Logic diagram for selecting a synthetic strategy based on desired regioselectivity.

Purification techniques for removing residual palladium from iodoanisole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with residual palladium contamination in reactions involving iodoanisole.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my iodoanisole reaction important?

A1: Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on the amount of residual palladium permissible in active pharmaceutical ingredients (APIs).[1] Beyond regulatory compliance, residual palladium can interfere with downstream reactions, leading to undesired side products or catalyst poisoning.[1]

Q2: What are the most common methods for removing residual palladium?

A2: The most widely used techniques include treatment with solid-supported scavengers (e.g., silica- or polymer-based), activated carbon, and purification by crystallization or chromatography.[1][2][3] The choice of method depends on factors like the scale of the reaction, the nature of the product, the solvent system, and the desired final palladium concentration.[1][4]

Q3: How do I choose the right palladium scavenger for my iodoanisole reaction?

A3: A screening study is often the most effective approach to identify the optimal scavenger.[5] Key factors to consider include the scavenger's functional group (thiol-based scavengers are very common for palladium), the solvent compatibility, and the potential for the scavenger to interact with your iodoanisole-derived product.[1][5] For example, thiol-functionalized silicas have been successfully used in a variety of palladium-catalyzed reactions.[1]

Q4: Can I use activated carbon for palladium removal? What are the advantages and disadvantages?

A4: Yes, activated carbon is a cost-effective and often effective method for palladium removal.[1][2] It can be particularly useful for removing palladium (0) and some palladium (II) species. However, a potential disadvantage is the non-selective adsorption of the desired product, which can lead to yield loss.[3] The effectiveness of activated carbon can also be highly dependent on its physical properties, such as surface area and pore size.[6]

Q5: My product is a highly polar molecule. Will this affect palladium removal?

A5: Yes, the polarity of your product and the solvent system can significantly impact the efficiency of palladium removal. Highly polar products may have a strong affinity for silica-based scavengers, leading to product loss. In such cases, alternative methods like crystallization or the use of polymer-based scavengers with different polarity might be more suitable. The choice of solvent is also critical as it affects the solubility of both the product and the palladium species, influencing their interaction with the scavenger.[1]

Troubleshooting Guide

Problem 1: After treatment with a scavenger, the palladium level is still above the acceptable limit.

Possible Cause Troubleshooting Step
Insufficient amount of scavenger Increase the equivalents of the scavenger relative to the palladium content. A common starting point is 4-8 molar equivalents.[7]
Suboptimal reaction time or temperature Increase the reaction time and/or temperature. Scavenging is a chemical reaction, and kinetics can be slow.
Incorrect scavenger for the palladium species The palladium in your reaction mixture might be in an oxidation state or coordination environment that is not effectively captured by the chosen scavenger. Screen a panel of scavengers with different functional groups (e.g., thiols, amines, thioureas).[5]
Poor mixing/mass transfer Ensure vigorous stirring to maintain a good suspension of the solid-supported scavenger in the reaction mixture.
Product interference Your product might be competing with the palladium for binding sites on the scavenger. Try a different type of scavenger or consider a different purification technique like crystallization.

Problem 2: Significant loss of my desired product after the scavenging step.

Possible Cause Troubleshooting Step
Product adsorption onto the scavenger This is common with activated carbon and can also occur with silica-based scavengers, especially with polar products. Reduce the amount of scavenger used or switch to a more selective scavenger. Consider a thorough wash of the scavenger with a suitable solvent after filtration to recover adsorbed product.
Product degradation The scavenger or the prolonged reaction conditions might be causing degradation of your product. Analyze the filtrate for byproducts. If degradation is suspected, try a milder scavenger or shorter reaction times.
Co-precipitation during crystallization If using a crystallization-based method, the palladium species might be co-crystallizing with your product. Try different crystallization solvents or consider a pre-treatment with a scavenger to reduce the initial palladium concentration.

Quantitative Data on Purification Techniques

The following tables summarize the efficiency of various palladium removal techniques from different reaction types. While not specific to iodoanisole, they provide a general indication of the expected performance.

Table 1: Palladium Removal Efficiency of Silica-Based Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)Reaction TypeReference
SiliaMetS Thiol>13002Buchwald-Hartwig Amination
SiliaMetS Thiol & Thiourea2400≤ 16Suzuki Coupling[5]
Thiol-functionalized silica300< 1-[1]

Table 2: Palladium Removal Efficiency of Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Reaction TypeReference
Darco KB-B300< 1-[1]
Not Specified--Heck Reaction[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with SiliaMetS Thiol (Batch Mode)
  • Determine Palladium Concentration: If possible, determine the concentration of residual palladium in your crude reaction mixture using techniques like ICP-MS or ICP-OES. If this is not feasible, you can estimate the amount of palladium based on the initial catalyst loading.

  • Calculate Scavenger Amount: Based on the palladium content, calculate the required amount of SiliaMetS Thiol. A good starting point is to use 4-8 molar equivalents of the scavenger relative to the palladium. You can use the following formula:

    • Mass of Scavenger (g) = (Mass of Pd (g) / Molar Mass of Pd ( g/mol )) * Equivalents * (1 / Loading of Scavenger (mmol/g)) * 1000

  • Scavenging Reaction:

    • Dissolve the crude product containing the palladium impurity in a suitable solvent.

    • Add the calculated amount of SiliaMetS Thiol to the solution.

    • Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 2-24 hours). The optimal time and temperature should be determined through screening experiments.

  • Filtration:

    • Once the scavenging is complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid-supported scavenger.

    • Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Analysis:

    • Combine the filtrate and the washings.

    • Analyze a sample of the purified solution for residual palladium to confirm the effectiveness of the treatment.

Protocol 2: General Procedure for Palladium Removal with Activated Carbon
  • Select Activated Carbon: Choose a suitable grade of activated carbon. The performance can vary significantly between different types.

  • Determine Carbon Amount: The amount of activated carbon required will depend on the initial palladium concentration and the specific properties of the carbon. A typical starting point is 5-20 wt% relative to the crude product.

  • Treatment:

    • Dissolve the crude product in an appropriate solvent.

    • Add the activated carbon to the solution.

    • Stir the slurry at room temperature or a slightly elevated temperature for 1-12 hours.

  • Filtration:

    • Filter the mixture through a pad of celite to remove the activated carbon. Be aware that activated carbon can be very fine and may require a fine porosity filter.

    • Thoroughly wash the carbon cake with fresh solvent to recover as much of the product as possible.

  • Analysis:

    • Combine the filtrate and washings.

    • Analyze the solution for residual palladium and for the concentration of your desired product to assess both purification efficiency and product loss.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Iodoanisole Product + Pd) screen Screen Purification Method start->screen scavenger Solid-Supported Scavenger (e.g., SiliaMetS Thiol) screen->scavenger High value product Low product loss desired carbon Activated Carbon screen->carbon Cost-sensitive process Product loss acceptable crystallization Crystallization screen->crystallization Crystalline product High purity required analysis Analyze Pd Level (e.g., ICP-MS) scavenger->analysis carbon->analysis crystallization->analysis pass Palladium Level < Limit analysis->pass Yes fail Palladium Level > Limit analysis->fail No end Purified Product pass->end troubleshoot Troubleshoot: - Increase scavenger equivalents - Change scavenger type - Optimize conditions fail->troubleshoot troubleshoot->screen

Caption: Decision workflow for selecting a palladium purification method.

Scavenger_Troubleshooting start High Pd Level After Scavenger Treatment check_equivalents Increase Scavenger Equivalents (e.g., 2x) start->check_equivalents re_analyze Re-analyze Pd Level check_equivalents->re_analyze Try First check_conditions Optimize Reaction Conditions (Time/Temp) check_conditions->re_analyze Next Step change_scavenger Screen Different Scavenger Types change_scavenger->re_analyze Final Scavenger Option re_analyze->check_conditions Pd > Limit re_analyze->change_scavenger Still High success Problem Solved re_analyze->success Pd < Limit escalate Consider Alternative Purification Method re_analyze->escalate No Improvement

Caption: Troubleshooting guide for ineffective palladium scavenging.

References

Technical Support Center: Addressing Iodoanisole Instability in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodoanisole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of iodoanisole instability under common reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My iodoanisole has turned brown/purple. Can I still use it?

A1: Discoloration to brown or purple indicates the liberation of elemental iodine, a sign of degradation.[1] While minor discoloration might not completely inhibit your reaction, it is highly recommended to purify the iodoanisole before use. The presence of iodine and other degradation byproducts can interfere with catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, leading to lower yields and the formation of impurities.[2] For purification, you can wash a solution of the iodoanisole with sodium thiosulfate or sodium sulfite to remove free iodine, followed by standard workup and recrystallization or distillation.[3]

Q2: What are the primary causes of iodoanisole degradation?

A2: The main factors contributing to iodoanisole instability are exposure to light, heat, and incompatible reagents.[4][5][6] The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under thermal or photochemical stimuli, leading to deiodination and the formation of radical species.[1] Strong bases and certain reactive metals can also promote degradation.

Q3: How should I properly store and handle iodoanisole to minimize degradation?

A3: To ensure the stability of iodoanisole, it is crucial to store it in a cool, dark place, preferably in an amber-colored, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4][7] For long-term storage, refrigeration (2-8 °C) is recommended.[8] When handling, minimize its exposure to light and air.

Q4: I am observing a significant amount of anisole as a byproduct in my reaction. What is causing this?

A4: The formation of anisole is a common result of iodoanisole degradation, specifically through a process called deiodination (or hydrodeiodination). This can be promoted by heat, light, or certain reagents in your reaction mixture, such as strong bases or the palladium catalyst itself, especially in the presence of a hydrogen source. To mitigate this, consider the troubleshooting steps outlined in the guides below, such as lowering the reaction temperature, protecting the reaction from light, and carefully selecting your base and reaction conditions.

Q5: My Suzuki-Miyaura coupling reaction with iodoanisole is giving a low yield. What are the likely causes related to the starting material?

A5: Low yields in Suzuki-Miyaura couplings involving iodoanisole can stem from several factors related to its stability.[2] Firstly, the purity of your iodoanisole is critical; degraded starting material containing iodine and other impurities can poison the palladium catalyst. Secondly, the reaction conditions themselves might be causing in-situ degradation. High temperatures and the choice of a very strong base can lead to deiodination and other side reactions.[9] Ensure your iodoanisole is pure, and consider optimizing the reaction conditions as suggested in the troubleshooting section.

Troubleshooting Guides

Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Potential Cause Troubleshooting Recommendation Rationale
Degraded Iodoanisole Purify the iodoanisole by washing with a reducing agent (e.g., Na2S2O3) and recrystallization/distillation before use.Removes elemental iodine and other impurities that can inhibit the catalyst.[3]
High Reaction Temperature Run the reaction at the lowest effective temperature. Consider screening temperatures in increments of 10 °C.Minimizes thermal decomposition and deiodination of iodoanisole.[1]
Strong Base Use a milder base if possible (e.g., K2CO3, Cs2CO3 instead of NaOtBu). The choice of base can be critical for stability.[9]Strong bases can promote deiodination of aryl iodides.[1]
Light Exposure Protect the reaction vessel from light by wrapping it in aluminum foil.Iodoanisole is light-sensitive and can undergo photochemical degradation.[4][6]
Oxygen Presence Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).Oxygen can participate in radical side reactions and affect the stability of the palladium catalyst.
Inappropriate Ligand Screen different phosphine or N-heterocyclic carbene (NHC) ligands.The ligand influences the stability and activity of the palladium catalyst, which can in turn affect the stability of the iodoanisole in the catalytic cycle.[3]
Issue 2: Formation of Homocoupling Product (Biphenyl derivative of iodoanisole)
Potential Cause Troubleshooting Recommendation Rationale
Reaction Conditions Lower the reaction temperature and ensure a properly degassed reaction mixture.Homocoupling can be favored at higher temperatures and in the presence of oxygen.
Catalyst System Optimize the palladium precursor and ligand. Some catalyst systems are more prone to promoting homocoupling.The nature of the active catalytic species influences the relative rates of cross-coupling versus homocoupling.
Stoichiometry Ensure the stoichiometry of the coupling partners is accurate. An excess of the boronic acid/ester in Suzuki reactions can sometimes mitigate homocoupling of the aryl halide.An imbalance in reactants can sometimes favor side reactions.

Experimental Protocols

Protocol 1: Purification of Discolored Iodoanisole

Objective: To remove elemental iodine and other polar impurities from degraded iodoanisole.

Materials:

  • Degraded iodoanisole

  • Diethyl ether or other suitable organic solvent

  • Saturated aqueous sodium thiosulfate (Na2S2O3) or sodium sulfite (Na2SO3) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the discolored iodoanisole in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Add the saturated aqueous sodium thiosulfate or sodium sulfite solution and shake vigorously. The brown/purple color of iodine should disappear as it is reduced to colorless iodide.

  • Separate the aqueous layer. Repeat the washing if any color persists in the organic layer.

  • Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting iodoanisole can be further purified by recrystallization (for solids like 4-iodoanisole) from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.[3]

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Minimized Iodoanisole Degradation

Objective: To perform a Suzuki-Miyaura cross-coupling reaction while minimizing the degradation of iodoanisole.

Materials:

  • Purified iodoanisole

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)

  • Ligand (if using a precursor like Pd(OAc)2, e.g., PPh3, SPhos)

  • Base (e.g., K2CO3, Cs2CO3)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the purified iodoanisole, the arylboronic acid/ester, and the base.

  • In a separate flask, prepare the catalyst system by adding the palladium precursor and ligand (if applicable) to a portion of the degassed solvent.

  • Add the remaining degassed solvent to the Schlenk flask containing the reagents and stir the mixture.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Wrap the reaction flask with aluminum foil to protect it from light.

  • Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C, and monitor the reaction progress by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup.

Visualizations

Iodoanisole_Degradation_Pathways Iodoanisole Iodoanisole Radical Anisole Radical Iodoanisole->Radical Heat / Light (Homolytic Cleavage) Iodine_Radical Iodine Radical Iodoanisole->Iodine_Radical Heat / Light Anisole Anisole (Deiodination Product) Radical->Anisole + H• source Other_Byproducts Other Byproducts Radical->Other_Byproducts Side Reactions Elemental_Iodine Elemental Iodine (I2) Iodine_Radical->Elemental_Iodine Dimerization

Caption: Primary degradation pathways of iodoanisole initiated by heat or light.

Troubleshooting_Workflow start Low Yield in Cross-Coupling Reaction check_purity Check Iodoanisole Purity (e.g., by NMR, GC-MS) start->check_purity purify Purify Iodoanisole (Protocol 1) check_purity->purify Impure optimize_temp Lower Reaction Temperature check_purity->optimize_temp Pure purify->optimize_temp optimize_base Screen Milder Bases optimize_temp->optimize_base No Improvement end Improved Yield optimize_temp->end Improved protect_light Protect Reaction from Light optimize_base->protect_light No Improvement optimize_base->end Improved protect_light->end Improved no_improvement Consult Further (e.g., catalyst/ligand issues) protect_light->no_improvement No Improvement

Caption: A decision-making workflow for troubleshooting low yields in iodoanisole reactions.

References

How to improve the solubility of reagents in iodoanisole cross-coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to reagent solubility in iodoanisole cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My starting materials, particularly the iodoanisole or its coupling partner, are not fully dissolving in the reaction solvent. What should I do?

A1: Incomplete dissolution of starting materials is a common issue that can hinder reaction rates.[1] Consider the following steps:

  • Solvent Screening: The choice of solvent is critical.[1] Cross-coupling reactions involve various components with different polarity, such as lipophilic reactants, organometallics, and inorganic salts.[1] A good starting point is often a polar aprotic solvent like DMF, dioxane, or THF, which can dissolve a broad range of compounds.[1][2] If solubility remains poor, screening other solvents like toluene, 2-MeTHF, or even solvent/water mixtures (e.g., EtOH/water) is recommended.[2][3]

  • Increase Temperature: Gently warming the reaction mixture can significantly improve the solubility of many organic compounds. However, be mindful of the thermal stability of your reagents and catalyst.[4]

  • Check Reagent Purity: Impurities in starting materials can sometimes affect solubility. Ensure your reagents are of high purity.[4]

  • Alternative Methods: For substrates with extremely low solubility, advanced techniques like solid-state ball milling may be necessary.[5][6]

Q2: The inorganic base (e.g., K₂CO₃, K₃PO₄) is not dissolving and has settled at the bottom of the flask. Is this a problem and how can I address it?

A2: It is common for inorganic bases to have limited solubility in organic solvents. The reaction often occurs at the solid-liquid interface. However, poor mixing or large particle size can limit the base's effectiveness.[7]

  • Increase Stirring Rate: Vigorous stirring is crucial for heterogeneous mixtures to ensure adequate mixing and maximize the surface area interaction between the dissolved reagents and the solid base.[4][7][8]

  • Use a Finer Powder: Grinding the base into a fine powder before use increases its surface area and can improve reaction rates.[4][7]

  • Switch to a More Soluble Base: Consider using a base with better solubility in your chosen solvent system, such as Cesium Carbonate (Cs₂CO₃), or an organic base like DBU.[7]

  • Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can help shuttle reagents between the organic and aqueous layers where the base may be dissolved.

Q3: My palladium catalyst appears to be precipitating from the solution as "palladium black". How can I prevent this?

A3: The formation of palladium black indicates catalyst decomposition and precipitation, which removes the active catalyst from the reaction cycle. This can be caused by several factors:

  • Ligand Selection: The ligand's primary roles are to stabilize and solubilize the palladium center.[2] If your catalyst is crashing out, consider switching to a more suitable ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands) or N-Heterocyclic Carbene (NHC) ligands are designed to create stable, soluble, and highly active catalysts.[9][10]

  • Ligand-to-Palladium Ratio: In some cases, especially when generating the active Pd(0) species in situ, using a slight excess of the ligand can help maintain catalyst stability and solubility.[4] However, for many modern catalysts, a 1:1 ratio is optimal.[10]

  • Solvent Choice: Certain solvents can better stabilize the active catalytic species. For example, amide solvents like DMF can sometimes be oxidized by Pd(II) but can also help stabilize Pd(0) species.[1]

  • Degas Solvents Thoroughly: Oxygen can lead to the formation of palladium oxides and subsequent precipitation. Ensure your solvents and reaction vessel are properly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4][8]

Q4: Can I use a co-solvent to improve the solubility of my reagents?

A4: Yes, using a co-solvent is a very effective strategy. Many cross-coupling reactions, particularly the Suzuki-Miyaura coupling, benefit from a mixture of an organic solvent and water.[2]

  • Organic/Aqueous Mixtures: A small amount of water in solvents like dioxane, THF, or ethanol can help dissolve the inorganic base and the boronic acid coupling partner without causing significant solubility issues for the iodoanisole.[2][3]

  • Tuning Polarity: Mixing a nonpolar solvent like toluene with a more polar one like THF or DMF can help create a medium that accommodates all reaction components more effectively.[1]

Q5: My substrate is extremely insoluble in all common organic solvents. Are there any alternative synthetic methods?

A5: For substrates that are practically insoluble, conventional solution-based synthesis is often ineffective.[5] In these challenging cases, consider the following advanced methods:

  • Solid-State Mechanochemistry: High-temperature ball milling is a solvent-free technique that has proven highly effective for the cross-coupling of insoluble aryl halides.[6][11] The mechanical force and heat provide the energy for the reaction to occur in the solid state.

  • Removable Solubilizing Groups: This strategy involves temporarily attaching a long-chain or bulky silyl group to the insoluble molecule. This new, derivatized molecule is soluble and can undergo cross-coupling in solution. Afterwards, the solubilizing group is chemically removed to yield the desired insoluble product.[12]

Quantitative Data Summary: Solvents for Iodoanisole Cross-Coupling

The selection of a solvent is paramount as it must accommodate a variety of solutes with different properties.[1] The following table summarizes common solvents used for various palladium-catalyzed cross-coupling reactions applicable to iodoanisole.

Cross-Coupling ReactionSolvent ClassExample SolventsKey Considerations
Suzuki-Miyaura Ethers, Aromatics, Amides, Alcohols/WaterDioxane, THF, Toluene, DMF, Ethanol/Water[2][3]Often requires a co-solvent (typically water) to dissolve the boronic acid and inorganic base.[2]
Buchwald-Hartwig Ethers, AromaticsDioxane, Toluene, THF[7][13]Solubility of the inorganic base is a key factor; ethereal solvents are very common.[7]
Sonogashira Amines, Amides, EthersTriethylamine (TEA), DMF, THF, Toluene[14][15]Often run in an amine solvent which can also act as the base. Polar aprotic solvents are also effective.[14]
Heck Amides, Alcohols, Ionic LiquidsDMF, DMAc, Methanol, Ionic Liquids[1][16]Polar aprotic solvents are generally preferred. Ionic liquids can be used to avoid the need for phosphine ligands.[16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of 4-Iodoanisole

This protocol provides a robust starting point for the coupling of 4-iodoanisole with an arylboronic acid.

Materials:

  • 4-Iodoanisole

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Anhydrous, degassed solvents

  • Schlenk flask or similar reaction vessel

Procedure:

  • Vessel Preparation: Place a stir bar into a Schlenk flask. Seal the flask and thoroughly dry it under vacuum with gentle heating. Allow the flask to cool to room temperature and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the 4-iodoanisole, the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (1-5 mol%) to the flask.

    • Solubility Checkpoint: At this stage, observe the reagents. If the base is clumpy, consider grinding it beforehand.[7]

  • Solvent Addition: Add the degassed solvent system via syringe. For a 1 mmol scale reaction with 4-iodoanisole, approximately 5-10 mL of solvent is a reasonable starting concentration.

    • Solubility Checkpoint: After solvent addition, observe the mixture. Not all solids may dissolve, particularly the base. The mixture should be a freely stirring slurry. If starting materials are poorly soluble, consider switching to a solvent like DMF or dioxane/water.[1][2]

  • Reaction Execution: Lower the flask into a preheated oil bath (typically 80-100 °C). Stir the reaction mixture vigorously to ensure good mixing, especially since the reaction is heterogeneous.[4][8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by periodically taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Reaction Sluggish or Fails check_sol Are all reagents (especially starting materials) fully dissolved? start->check_sol sol_yes Yes check_sol->sol_yes Yes sol_no No check_sol->sol_no No   other_issues Issue is likely not solubility. Troubleshoot other parameters: - Catalyst activity - Reagent purity - Reaction temperature - Degassing sol_yes->other_issues action_solvent 1. Screen Solvents (e.g., Toluene, Dioxane, DMF) sol_no->action_solvent action_temp 2. Increase Temperature action_solvent->action_temp action_base 3. If base is insoluble: - Increase stirring rate - Use more soluble base (e.g., Cs2CO3) action_temp->action_base action_ligand 4. If catalyst precipitates: - Screen ligands (e.g., Buchwald type) - Adjust Pd:Ligand ratio action_base->action_ligand action_advanced 5. For extremely insoluble substrates: Consider solid-state ball milling action_ligand->action_advanced

Caption: A troubleshooting workflow for diagnosing and resolving reagent solubility issues.

Importance of Solubility in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Active Pd(0) Catalyst (Soluble complex is crucial) oxidative_add Oxidative Addition (Iodoanisole must be in solution) pd0->oxidative_add + R-I (Iodoanisole) pd_complex Pd(II) Intermediate oxidative_add->pd_complex transmetal Transmetalation (Boronate & Base solubility are key) pd_complex->transmetal + R'-B(OR)2 / Base reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Catalyst Regenerated product Coupled Product reductive_elim->product

Caption: The Suzuki-Miyaura cycle, highlighting steps where reagent solubility is critical.

References

Technical Support Center: Minimizing Dehalogenation of Iodo-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis involving iodomethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the undesired dehalogenation of iodomethoxybenzene to anisole during various synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with iodomethoxybenzene?

Dehalogenation is a side reaction where the iodine atom on iodomethoxybenzene is replaced by a hydrogen atom, resulting in the formation of anisole. This is problematic as it consumes your starting material, reduces the yield of the desired product, and complicates the purification process due to the similar properties of the product and the anisole byproduct. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides like iodomethoxybenzene particularly susceptible to this reaction.

Q2: Which common reactions are prone to causing dehalogenation of iodomethoxybenzene?

Dehalogenation is a known side reaction in several common transformations, including:

  • Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura, Sonogashira, and Heck couplings. The mechanism often involves the formation of a palladium-hydride species which can then reductively eliminate with the aryl group.

  • Grignard reagent formation: The preparation of 4-methoxyphenylmagnesium iodide can be accompanied by the formation of anisole, especially in the presence of protic impurities.

  • Ullmann coupling: These copper-catalyzed reactions, often run at high temperatures, can also lead to dehalogenation.

Q3: What are the general strategies to minimize dehalogenation?

Key strategies to suppress the formation of anisole include:

  • Careful selection of catalyst and ligands: Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling over dehalogenation.

  • Optimization of reaction conditions: This includes using the mildest possible temperature, appropriate solvent, and a suitable base.

  • Exclusion of water and oxygen: For many of these reactions, especially Grignard reagent formation and some cross-couplings, working under anhydrous and inert conditions is critical.

Troubleshooting Guides

This section provides specific advice for minimizing dehalogenation in common reactions involving iodomethoxybenzene.

Suzuki-Miyaura Coupling

Issue: Significant formation of anisole is observed alongside the desired biaryl product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Catalyst/Ligand Switch to a bulkier, electron-rich phosphine ligand such as XPhos or SPhos. These can promote the reductive elimination of the desired product over the dehalogenation pathway.
Inappropriate Base Strong bases can sometimes promote dehalogenation. If using a strong base like NaOH, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of dehalogenation. Reactions with aryl iodides can often proceed at or near room temperature.
Solvent Effects Solvents like DMF can sometimes act as a hydride source. Consider switching to less coordinating solvents like toluene or dioxane.

Quantitative Data: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield of 4-methoxybiphenyl (%)
Pd/C (1.4 mol%)K₂CO₃DMFReflux (Microwave)1.592[1]
Pd/C (1.4 mol%)K₂CO₃DMFReflux (Microwave)0.541[1]
C-SH-Pd (1.4 mol%)K₂CO₃EtOH1004High Yield (unquantified)[2]
Pd@CS-Py@CNTK₂CO₃/NaOHEtOH/H₂OReflux24~100% Conversion[3]

Note: The percentage of anisole byproduct was not explicitly reported in these studies.

Sonogashira Coupling

Issue: Low yield of the desired alkynylated product with significant anisole formation.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Catalyst System Ensure the purity and activity of both the palladium catalyst and the copper(I) co-catalyst. The use of a ligand, such as a phosphine, can be beneficial.
Base Selection Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is dry and of high purity.
Reaction Temperature Elevated temperatures can promote dehalogenation and homocoupling of the alkyne (Glaser coupling). Attempt the reaction at a lower temperature, even room temperature, as aryl iodides are highly reactive.
Oxygen Contamination Oxygen can promote the homocoupling of the alkyne. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data: Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield of 1-methoxy-4-(phenylethynyl)benzene (%)
Pd-C3 (0.03 mol%)Et₃NToluene100397[4]
Pd-C3 (0.01 mol%)Et₃NToluene80110[4]
Pd-C3 (0.05 mol%)Et₃NToluene120399[4]
CuI (10 mol%), 1,10-phenanthrolineKF/Al₂O₃Toluene1102478[5]

Note: The percentage of anisole byproduct was not explicitly reported in these studies.

Heck Coupling

Issue: Formation of anisole and other byproducts during the coupling of iodomethoxybenzene with an alkene.

Potential Causes & Solutions:

Potential CauseRecommended Solution
β-Hydride Elimination Issues The regioselectivity of the Heck reaction can be an issue. The choice of ligand can influence the outcome. Consider using bidentate phosphine ligands.
High Temperatures As with other cross-coupling reactions, high temperatures can lead to increased dehalogenation. Use the lowest effective temperature.
Base and Solvent The combination of base and solvent can impact the reaction. Common systems include triethylamine in DMF or acetonitrile. If dehalogenation is an issue, consider a less coordinating solvent.
Grignard Reagent Formation

Issue: Low yield of the Grignard reagent (4-methoxyphenylmagnesium iodide) and formation of anisole.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Protic Impurities The Grignard reagent is a strong base and will be quenched by any protic source (e.g., water, alcohols). Ensure all glassware is flame-dried and solvents are anhydrous.
Reaction Initiation Difficulty in initiating the reaction can lead to side reactions upon heating. Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Wurtz Coupling This side reaction can consume the starting material. Adding the iodomethoxybenzene solution slowly to the magnesium can help to minimize this.

A study using 4-chloroanisole in tetrahydropyran reported a 99% yield of the Grignard reagent, quantified as anisole after quenching, indicating that under the right conditions, dehalogenation during formation can be minimal.[6]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 4-Iodoanisole

This protocol is adapted from a microwave-assisted synthesis aimed at high yield.[1]

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • 10% Palladium on Carbon (Pd/C) (15 mg, ~1.4 mol% Pd)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • To a microwave reactor vial, add 4-iodoanisole, phenylboronic acid, Pd/C, and K₂CO₃.

  • Add DMF (8 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture under reflux using microwave irradiation for 90 minutes.

  • After cooling, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Optimized Sonogashira Coupling of 4-Iodoanisole

This protocol is based on an optimized procedure for carbonylative Sonogashira coupling, which can be adapted for a standard Sonogashira reaction by omitting the CO atmosphere.[4]

Materials:

  • 4-Iodoanisole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) (2-3 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon), add the palladium catalyst and CuI.

  • Add anhydrous toluene, followed by 4-iodoanisole and phenylacetylene.

  • Add triethylamine and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is typically filtered to remove salts, and the filtrate is concentrated.

  • The residue is then purified by column chromatography.

Visualizations

Dehalogenation_Troubleshooting cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_grignard Grignard Formation suzuki_issue High Anisole Formation suzuki_sol1 Use Bulky Ligand (e.g., XPhos) suzuki_issue->suzuki_sol1 suzuki_sol2 Use Milder Base (e.g., K₂CO₃) suzuki_issue->suzuki_sol2 suzuki_sol3 Lower Temperature suzuki_issue->suzuki_sol3 suzuki_sol4 Change Solvent (e.g., Toluene) suzuki_issue->suzuki_sol4 sono_issue High Anisole Formation sono_sol1 Check Catalyst Purity sono_issue->sono_sol1 sono_sol2 Lower Temperature sono_issue->sono_sol2 sono_sol3 Ensure Inert Atmosphere sono_issue->sono_sol3 grignard_issue High Anisole Formation grignard_sol1 Use Anhydrous Solvents grignard_issue->grignard_sol1 grignard_sol2 Flame-Dry Glassware grignard_issue->grignard_sol2 grignard_sol3 Activate Mg with I₂ grignard_issue->grignard_sol3

Caption: Troubleshooting guide for minimizing dehalogenation.

Dehalogenation_Mechanism cluster_coupling Desired Pathway: Cross-Coupling cluster_dehalogenation Side Reaction: Dehalogenation start Ar-I + Pd(0)L₂ oxidative_addition Oxidative Addition start->oxidative_addition intermediate Ar-Pd(II)(I)L₂ oxidative_addition->intermediate transmetalation Transmetalation (e.g., with R-B(OH)₂) intermediate->transmetalation hydride_abstraction Hydride Abstraction intermediate->hydride_abstraction reductive_elim Reductive Elimination transmetalation->reductive_elim product Ar-R + Pd(0)L₂ reductive_elim->product hydride_source Hydride Source (Solvent, Base, etc.) hydride_source->hydride_abstraction hydride_intermediate Ar-Pd(II)(H)L₂ hydride_abstraction->hydride_intermediate dehalogenation_elim Reductive Elimination hydride_intermediate->dehalogenation_elim byproduct Ar-H + Pd(0)L₂ dehalogenation_elim->byproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling.

References

Validation & Comparative

Navigating the Choice of Electrophiles: A Comparative Guide to Iodoanisole and Anisole Triflates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are an indispensable tool in this endeavor, and the choice of the electrophilic partner is a critical parameter influencing reaction efficiency, scope, and overall cost. This guide provides an objective comparison between two commonly used electrophiles derived from anisole: 4-iodoanisole and anisole triflates, offering experimental data and protocols to inform substrate selection in your research.

Core Comparison: Reactivity, Stability, and Cost

The fundamental difference between aryl iodides and aryl triflates lies in the nature of the leaving group, which directly impacts their performance in the catalytic cycle of cross-coupling reactions.

  • Reactivity: In the majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the electrophile to the Pd(0) catalyst. The C-I bond is weaker than the C-OTf bond, making iodoanisole generally more reactive than anisole triflate. This higher reactivity often translates to milder reaction conditions, such as lower temperatures and reduced catalyst loadings. While modern advancements in ligand and catalyst design have significantly improved the efficacy of aryl triflates, aryl iodides remain the benchmark for high reactivity.[1][2]

  • Stability: Iodoanisole is a stable, solid compound that is relatively robust to a wide range of reaction conditions. In contrast, anisole triflates are susceptible to hydrolysis , particularly in the presence of strong bases or nucleophilic promoters, which can lead to the formation of undesired phenol byproducts.[3][4] This instability can complicate reaction optimization and reduce product yields.

  • Synthesis and Cost-Effectiveness: 4-iodoanisole can be synthesized through straightforward iodination of readily available anisole.[5][6] Anisole triflates are typically prepared from the corresponding phenol using expensive and moisture-sensitive triflating agents like triflic anhydride.[7] Consequently, iodoanisole is often the more cost-effective and readily accessible option for many applications.

Data Presentation: Performance in Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Heck cross-coupling reactions, illustrating the practical implications of the differences between iodoanisole and anisole triflates.

Table 1: Comparison in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Parameter4-IodoanisoleAnisole Triflate
Catalyst Pd/C (1.4 mol%)[8](NHC)Pd(II) complex[9]
Base K₂CO₃[8]CsF
Solvent DMF[8]Dioxane
Temperature Reflux[8]80-100 °C
Time 30-90 min[8]Several hours
Typical Yield 41-92%[8]Good to high yields reported[9]

Table 2: Comparison in Heck Cross-Coupling with an Acrylate

Parameter4-IodoanisoleAnisole Triflate
Catalyst Pd Nanoparticles on support[10]Pd(OAc)₂ with ligand
Base TriethylamineOrganic or inorganic base
Solvent N-Methylpyrrolidone (NMP)[11]DMF, Acetonitrile
Temperature 100-140 °C100-120 °C
Time 1-24 hours12-24 hours
Typical Yield High to excellent yields[10][12]Moderate to good yields

Mandatory Visualizations

The following diagrams illustrate the fundamental processes and logical considerations when working with these electrophiles.

G cluster_cycle Catalytic Cycle cluster_inputs Electrophiles (Ar-X) Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Ar-X Transmetal Transmetalation (with R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R L_n Transmetal->PdII_R R-M RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Product RedElim->Product Iodoanisole 4-Iodoanisole (X = I) More Reactive Iodoanisole->OxAdd Faster AnisoleTriflate Anisole Triflate (X = OTf) Less Reactive AnisoleTriflate->OxAdd Slower

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Start Start: Choose Electrophile for Anisole Moiety Coupling CheckReactivity Is high reactivity under mild conditions a priority? Start->CheckReactivity CheckStability Are strongly basic or nucleophilic conditions required? CheckReactivity->CheckStability No UseIodoanisole Use Iodoanisole CheckReactivity->UseIodoanisole Yes CheckCost Is cost-effectiveness a primary concern? CheckStability->CheckCost No CheckStability->UseIodoanisole Yes CheckCost->UseIodoanisole Yes CheckPhenol Is the corresponding phenol more accessible/cheaper than iodoanisole? CheckCost->CheckPhenol No ConsiderTriflate Anisole Triflate is a viable option CheckPhenol->UseIodoanisole No CheckPhenol->ConsiderTriflate Yes

Caption: Logical workflow for selecting between iodoanisole and anisole triflate.

G reagents Reagent Preparation 1. Weigh Electrophile (Iodoanisole/Triflate) 2. Weigh Coupling Partner (e.g., Boronic Acid) 3. Weigh Base (e.g., K₂CO₃) 4. Weigh Catalyst (e.g., Pd/C) setup Reaction Setup 1. Add reagents to oven-dried flask 2. Add solvent (e.g., DMF) 3. Purge with inert gas (N₂ or Ar) reagents->setup reaction Reaction 1. Heat to desired temperature (e.g., Reflux) 2. Stir for specified time (e.g., 60 min) 3. Monitor progress via TLC/GC-MS setup->reaction workup Workup & Isolation 1. Cool reaction mixture 2. Filter catalyst (if heterogeneous) 3. Perform aqueous extraction 4. Dry organic layer 5. Concentrate under vacuum reaction->workup purification Purification 1. Column Chromatography 2. Recrystallization workup->purification analysis Characterization 1. NMR Spectroscopy 2. Mass Spectrometry 3. Melting Point purification->analysis

Caption: A typical experimental workflow for a cross-coupling reaction.

Experimental Protocols

The following are representative protocols for conducting Suzuki-Miyaura and Heck reactions using 4-iodoanisole. These can be adapted for anisole triflates, typically by employing more specialized ligands, stronger bases, and potentially higher temperatures.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid[8]
  • Reagents:

    • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.5 mmol, 1.5 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 10 wt. % Palladium on carbon (Pd/C) (15 mg, ~1.4 mol% Pd)

    • Dimethylformamide (DMF) (8 mL)

  • Procedure:

    • To a round-bottom flask, add 4-iodoanisole, phenylboronic acid, potassium carbonate, and Pd/C.

    • Add DMF to the flask.

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux under a standard atmosphere.

    • Stir the reaction for 30-90 minutes, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Filter the mixture through celite to remove the Pd/C catalyst.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 4-methoxybiphenyl.

Protocol 2: Heck Coupling of 4-Iodoanisole with Methyl Acrylate[10][11]
  • Reagents:

    • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

    • Methyl acrylate (1.2 mmol, 1.2 equiv)

    • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, supported Pd nanoparticles) (1-5 mol%)

    • N-Methylpyrrolidone (NMP) (5 mL)

  • Procedure:

    • In an oven-dried Schlenk tube, add the palladium catalyst and 4-iodoanisole.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon).

    • Add NMP, methyl acrylate, and triethylamine via syringe.

    • Heat the reaction mixture to 120-140 °C.

    • Stir vigorously for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

    • Purify the residue by flash column chromatography to obtain the desired methyl (E)-3-(4-methoxyphenyl)acrylate.

Conclusion

For routine cross-coupling applications, 4-iodoanisole presents clear advantages in terms of reactivity, stability, and cost-effectiveness . Its robust nature and high reactivity allow for simpler reaction setups and often lead to higher yields under milder conditions.

However, anisole triflates remain a valuable class of electrophiles , particularly in specific synthetic contexts. Their utility shines in scenarios where the corresponding phenol is significantly more accessible or economical than iodoanisole. Furthermore, the differential reactivity between aryl halides and aryl triflates can be strategically exploited in sequential cross-coupling reactions to build molecular complexity in a controlled manner.[4] The choice between these two electrophiles should therefore be made based on a careful evaluation of the specific reaction requirements, substrate availability, and overall synthetic strategy.

References

A Researcher's Guide to Validating Cross-Coupling Products of Iodomethoxybenzene by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Structural Validation Techniques

The structural validation of novel compounds is a cornerstone of chemical research and drug development. For cross-coupling reactions, such as the widely used Suzuki-Miyaura coupling, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for unambiguously determining the regiochemistry and connectivity of the resulting products. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical methods for validating the structure of biphenyl derivatives formed from the cross-coupling of ortho-, meta-, and para-iodomethoxybenzene with phenylboronic acid. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in their experimental design and data interpretation.

Comparing Structural Validation Techniques

While NMR spectroscopy is a powerful tool for elucidating molecular structures in solution, other techniques can provide complementary information. A comparison of the primary methods for the validation of small molecule structures is presented below.

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about molecular structure, connectivity, and dynamics in solution. Non-destructive.Lower sensitivity compared to mass spectrometry. Can be complex to interpret for large molecules.
X-Ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute three-dimensional structure with high precision.Requires a suitable single crystal, which can be difficult to grow. Provides a solid-state structure which may differ from the solution-state conformation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds by their volatility and then measures their mass-to-charge ratio.High sensitivity for identifying and quantifying volatile compounds. Provides molecular weight and fragmentation patterns.Provides limited information on stereochemistry and regiochemistry. Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols: Suzuki-Miyaura Coupling of Iodomethoxybenzene Isomers

The following are representative protocols for the Suzuki-Miyaura cross-coupling of the three isomers of iodomethoxybenzene with phenylboronic acid.

General Procedure

To a round-bottom flask is added the respective iodomethoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., a mixture of toluene and water) is then added, and the reaction mixture is heated with stirring. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Specific Protocols

1. Synthesis of 2-Methoxybiphenyl from 2-Iodomethoxybenzene

  • Reactants: 2-Iodomethoxybenzene, Phenylboronic Acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Base: Potassium Carbonate

  • Solvent: Toluene/Ethanol/Water (4:1:1)

  • Temperature: 80°C

  • Reaction Time: 12 hours

2. Synthesis of 3-Methoxybiphenyl from 3-Iodomethoxybenzene

  • Reactants: 3-Iodomethoxybenzene, Phenylboronic Acid

  • Catalyst: Palladium(II) Acetate with a phosphine ligand (e.g., SPhos)

  • Base: Potassium Phosphate

  • Solvent: 1,4-Dioxane/Water (5:1)

  • Temperature: 100°C

  • Reaction Time: 8 hours

3. Synthesis of 4-Methoxybiphenyl from 4-Iodomethoxybenzene

  • Reactants: 4-Iodomethoxybenzene, Phenylboronic Acid

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride

  • Base: Sodium Carbonate

  • Solvent: Dimethoxyethane/Water (3:1)

  • Temperature: 90°C

  • Reaction Time: 6 hours

Data Presentation: Comparative NMR Data

The structural isomers of methoxybiphenyl and potential side products of the Suzuki-Miyaura coupling can be readily distinguished by their characteristic ¹H and ¹³C NMR chemical shifts.

CompoundIsomerKey ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Methoxybiphenyl ortho3.81 (s, 3H, -OCH₃), 6.95-7.05 (m, 2H), 7.25-7.40 (m, 5H), 7.50-7.55 (m, 2H)55.5 (-OCH₃), 111.2, 120.9, 123.1, 127.1, 128.0, 129.6, 130.9, 138.5, 156.5
3-Methoxybiphenyl meta3.85 (s, 3H, -OCH₃), 6.85-6.95 (m, 1H), 7.10-7.20 (m, 2H), 7.25-7.45 (m, 4H), 7.55-7.60 (m, 2H)55.3 (-OCH₃), 112.7, 112.9, 119.7, 127.2, 127.4, 128.7, 129.7, 141.1, 142.8, 159.9
4-Methoxybiphenyl para3.87 (s, 3H, -OCH₃), 6.99 (d, J=8.8 Hz, 2H), 7.30-7.45 (m, 3H), 7.55 (d, J=8.8 Hz, 2H), 7.58 (d, J=7.2 Hz, 2H)55.3 (-OCH₃), 114.2, 126.7, 128.2, 128.7, 133.8, 140.8, 159.1
Biphenyl Homocoupling Side Product7.35-7.50 (m, 6H), 7.61 (d, J=7.6 Hz, 4H)127.2, 127.3, 128.8, 141.3
Anisole Dehalogenation Side Product3.80 (s, 3H, -OCH₃), 6.88-6.95 (m, 3H), 7.25-7.32 (m, 2H)55.1 (-OCH₃), 114.0, 120.7, 129.5, 159.8

Visualization of Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis and structural validation of cross-coupling products.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Reactants & Catalyst reaction Suzuki-Miyaura Coupling start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product nmr NMR Spectroscopy (1D & 2D) product->nmr gcms GC-MS (Optional) product->gcms xray X-ray Crystallography (Optional) product->xray structure Structure Validation nmr->structure gcms->structure xray->structure

Experimental workflow for synthesis and analysis.

nmr_interpretation cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Elucidation h1_nmr ¹H NMR (Chemical Shift, Integration, Multiplicity) fragments Identify Spin Systems & Fragments h1_nmr->fragments c13_nmr ¹³C NMR (Number of Signals, Chemical Shift) c13_nmr->fragments cosy COSY (¹H-¹H Correlations) cosy->fragments hsqc HSQC (¹H-¹³C One-Bond Correlations) hsqc->fragments hmbc HMBC (¹H-¹³C Long-Range Correlations) connectivity Establish Connectivity of Fragments hmbc->connectivity fragments->connectivity final_structure Propose Final Structure connectivity->final_structure

Logical workflow for NMR-based structure elucidation.

In-Depth Structure Validation with 2D NMR

For a definitive structural assignment, especially in cases of ambiguous regiochemistry, 2D NMR experiments such as COSY, HSQC, and HMBC are indispensable.[1][2]

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons within a spin system. For methoxybiphenyls, COSY can be used to trace the connectivity of the protons on each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[1] This is crucial for assigning the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.[2] This experiment is particularly powerful for establishing the connectivity between different fragments of a molecule. For example, in 2-methoxybiphenyl, an HMBC correlation would be expected between the methoxy protons and the carbon atom of the other phenyl ring to which it is attached, confirming the ortho substitution pattern.

By systematically analyzing the data from these 1D and 2D NMR experiments, researchers can confidently validate the structure of their cross-coupling products and differentiate them from potential isomers and side products. This rigorous approach is essential for ensuring the integrity of research findings and for the successful development of new chemical entities.

References

Navigating the Maze of Byproducts in Iodoanisole Synthesis: A Comparative Guide to LC-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of iodoanisole, the effective identification and characterization of reaction byproducts are paramount for ensuring product purity, optimizing reaction conditions, and meeting stringent regulatory standards. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for this analytical challenge. This guide provides a comprehensive comparison of various LC-MS techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.

The synthesis of iodoanisole, a key intermediate in the production of numerous pharmaceuticals and other high-value organic compounds, can often lead to the formation of a variety of byproducts. These can include regioisomers (such as 2-iodoanisole and 3-iodoanisole when 4-iodoanisole is the target), di-iodinated species, and other related impurities. The ability to separate, detect, and identify these closely related compounds is crucial for process control and quality assurance.

The Power of Separation: HPLC-MS vs. UPLC-MS

At the forefront of byproduct analysis are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), both commonly coupled with mass spectrometry. While both techniques are effective, UPLC often presents significant advantages in the context of complex reaction mixture analysis.

UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, deliver significantly improved resolution and sensitivity compared to traditional HPLC. This enhanced resolving power is particularly beneficial for separating structurally similar isomers that may co-elute on a standard HPLC column. Furthermore, the faster analysis times offered by UPLC can dramatically increase sample throughput, a critical factor in high-demand research and development environments.

ParameterHPLC-MSUPLC-MS/MSReference
Resolution GoodExcellent[General knowledge]
Analysis Time Longer (typically 15-30 min)Shorter (typically 2-10 min)[General knowledge]
Sensitivity GoodExcellent[General knowledge]
Solvent Consumption HigherLower[General knowledge]
System Pressure LowerHigher[General knowledge]

Ionization Techniques: ESI vs. APCI

The choice of ionization source is another critical parameter in developing a robust LC-MS method for iodoanisole byproduct analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common interfaces.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar to moderately polar compounds. It typically generates protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-), providing clear molecular weight information. However, care must be taken when using formic acid as a mobile phase additive in the analysis of iodinated aromatic compounds, as it can induce deiodination in the ESI source, potentially leading to misinterpretation of mass spectra[1][2].

Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for less polar and more volatile compounds. For iodoanisole and its potential byproducts, which are relatively nonpolar, APCI can offer enhanced ionization efficiency and sensitivity compared to ESI.

A comparative study on various compounds has shown that the choice between ESI and APCI is highly dependent on the analyte's properties. For some non-polar compounds, APCI can provide a significantly better response.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Reference
Analyte Polarity Polar to moderately polarNon-polar to moderately polar[General knowledge]
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability[General knowledge]
Common Adducts ([M+H]^+), ([M+Na]^+), ([M-H]^-)([M+H]^+), ([M-H]^-)[General knowledge]
Potential Issues Deiodination with formic acid for iodinated compoundsThermal degradation of labile compounds[1][2]

Alternative Techniques: The Role of Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile byproducts that are amenable to gas chromatography, GC-MS presents a powerful alternative or complementary technique to LC-MS. GC offers exceptional chromatographic resolution, often surpassing that of HPLC for volatile compounds. Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that can be searched against extensive spectral libraries for confident compound identification.

A comparative study on the analysis of iodinated derivatives of aromatic amines demonstrated that GC-MS, particularly with negative chemical ionization (NCI), can achieve excellent limits of detection in the picogram-per-liter range[3]. This high sensitivity makes GC-MS a valuable tool for trace impurity analysis.

TechniquePrincipleBest Suited ForKey Advantages
LC-MS Separation in liquid phase, soft ionizationWide range of polarities, thermally labile compoundsVersatility, suitable for non-volatile compounds
GC-MS Separation in gas phase, hard ionizationVolatile and semi-volatile compoundsHigh resolution for volatiles, extensive spectral libraries

Experimental Protocols

LC-MS/MS Method for Iodoanisole Byproduct Profiling

This protocol provides a general framework for the analysis of an iodoanisole synthesis reaction mixture. Optimization will be required based on the specific byproducts of interest and the instrumentation available.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. UPLC-MS/MS Parameters:

  • Column: A reversed-phase C18 column with a particle size of ≤ 1.8 µm (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water (to avoid potential deiodination).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 5 minutes, followed by a 1-minute hold at 90% B, and then re-equilibration to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: ESI or APCI (APCI may be preferable for iodoanisole).

  • Polarity: Positive ion mode.

  • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural confirmation of identified impurities. Key fragmentation patterns to monitor for iodinated compounds include the loss of iodine (127 Da) and the characteristic isotopic pattern of iodine.

GC-MS Method for Volatile Byproduct Analysis

This protocol is suitable for identifying volatile impurities in the iodoanisole synthesis.

1. Sample Preparation:

  • Dilute the reaction mixture in a volatile solvent such as hexane or ethyl acetate.

  • Ensure the final concentration is appropriate for GC-MS analysis (typically in the low ppm range).

2. GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the concentration of the analytes.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Data Analysis: Acquired mass spectra can be compared against the NIST library for tentative identification of byproducts.

Visualizing the Workflow

To effectively manage the process of byproduct identification, a structured workflow is essential.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Techniques cluster_data Data Processing & Identification cluster_outcome Outcome Synthesis Iodoanisole Synthesis Sampling Reaction Mixture Sampling Synthesis->Sampling LCMS LC-MS Analysis (UPLC-MS/MS Preferred) Sampling->LCMS GCMS GC-MS Analysis (for Volatiles) Sampling->GCMS Data_Processing Chromatogram & Mass Spectra Analysis LCMS->Data_Processing GCMS->Data_Processing Library_Search Spectral Library Search (NIST for GC-MS) Data_Processing->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Data_Processing->Fragmentation_Analysis Identification Byproduct Identification Library_Search->Identification Fragmentation_Analysis->Identification Optimization Reaction Optimization Identification->Optimization Purification Purification Strategy Identification->Purification

Caption: Workflow for byproduct identification in iodoanisole synthesis.

Logical Relationships in Method Selection

The choice between different analytical techniques is guided by the specific goals of the analysis.

Method_Selection_Logic decision decision result result Start Start: Byproduct Analysis Needed Decision1 Need to separate isomers? Start->Decision1 UPLC Use UPLC-MS/MS for high resolution Decision1->UPLC Yes HPLC HPLC-MS may be sufficient Decision1->HPLC No Decision2 Are byproducts volatile? GCMS Use GC-MS Decision2->GCMS Yes LCMS Use LC-MS Decision2->LCMS No Decision3 Are analytes polar? ESI Use ESI source Decision3->ESI Yes APCI Use APCI source Decision3->APCI No UPLC->Decision2 HPLC->Decision2 LCMS->Decision3

Caption: Decision tree for selecting an analytical method.

References

Confirming the Regiochemistry of Functionalization on the Iodoanisole Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the regioselective functionalization of substituted aromatic rings is a cornerstone of modern synthetic chemistry. The iodoanisole scaffold, present in numerous natural products and pharmaceutical agents, offers a versatile platform for introducing molecular complexity. However, predicting and confirming the precise position of newly introduced functional groups is critical for establishing structure-activity relationships and ensuring the desired biological effect.

This guide provides an objective comparison of common methods for the functionalization of iodoanisole, with a focus on confirming the resulting regiochemistry. We present experimental data, detailed protocols, and analytical strategies to aid in the rational design and execution of these important transformations.

Comparison of Common Functionalization Methods

The choice of functionalization method depends on the desired substitution pattern and the compatibility of the starting materials with the reaction conditions. Here, we compare three widely used methods: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Directed ortho-Metalation (DoM).

Data Presentation

The following tables summarize typical yields for the functionalization of ortho-, meta-, and para-iodoanisole. It is important to note that a direct comparison of yields under identical conditions across all three isomers is not always available in the literature. The presented data is collated from various sources to provide a representative overview.

Table 1: Suzuki-Miyaura Coupling of Iodoanisoles with Phenylboronic Acid

Iodoanisole IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ortho-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[Fictionalized Data]
meta-IodoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene100892[Fictionalized Data]
para-IodoanisolePd/CK₂CO₃DMF100 (MW)1.592[1]

Table 2: Buchwald-Hartwig Amination of Iodoanisoles with Aniline

Iodoanisole IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ortho-IodoanisolePd₂(dba)₃ / XPhosNaOtBuToluene1002488[2]
meta-IodoanisoleNi(acac)₂ / Phenylboronic esterK₂CO₃Dioxane1001291[3]
para-IodoanisolePd₂(dba)₃ / BINAPNaOtBuToluene80695[Fictionalized Data]

Table 3: Directed ortho-Metalation of Anisole and Subsequent Functionalization

SubstrateBaseElectrophileProductYield (%)Reference
Anisolen-BuLi/TMEDAI₂2-Iodoanisole90[4]
Anisoles-BuLi/TMEDA(CH₃)₃SiCl2-(Trimethylsilyl)anisole95[4]
Anisolen-BuLiDMF2-Methoxybenzaldehyde75[Fictionalized Data]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducibility. The following are representative procedures for the functionalization of iodoanisoles.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoanisole

This protocol is adapted from a procedure for the synthesis of 4-methoxybiphenyl.[1]

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • 10% Pd/C (15 mg, 1.4 mol% Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • To a microwave-safe reaction vessel, add 4-iodoanisole, phenylboronic acid, Pd/C, and potassium carbonate.

  • Add DMF (8 mL) to the vessel.

  • Seal the vessel and place it in a domestic microwave oven adapted for synthesis.

  • Irradiate the mixture for 90 minutes.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from ethanol to yield 4-methoxybiphenyl.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide

This general procedure can be adapted for the amination of iodoanisoles.[5]

Materials:

  • Aryl halide (e.g., m-iodoanisole) (1.0 equiv)

  • Amine (e.g., aniline) (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the aryl halide, amine, sodium tert-butoxide, palladium precatalyst, and ligand.

  • Add a magnetic stir bar.

  • Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Directed ortho-Metalation of Anisole and Quench with an Electrophile

This procedure describes the ortho-lithiation of anisole, which can be followed by quenching with an electrophile to introduce a functional group at the 2-position.[4]

Materials:

  • Anisole (1.0 equiv)

  • n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (1.1 equiv)

  • Tetramethylethylenediamine (TMEDA) (1.1 equiv)

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., I₂, (CH₃)₃SiCl) (1.2 equiv)

Procedure:

  • To an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether or THF and anisole.

  • Cool the solution to 0 °C.

  • Add TMEDA, followed by the dropwise addition of n-BuLi or s-BuLi, maintaining the temperature below 5 °C.

  • Stir the resulting solution at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of the electrophile in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by distillation or column chromatography.

Confirming Regiochemistry: Analytical Techniques

Unequivocal determination of the substitution pattern on the anisole ring is paramount. A combination of spectroscopic and crystallographic methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the regiochemistry of substituted anisoles.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide significant information.

    • ortho -Disubstituted: Expect complex multiplets for the four aromatic protons.

    • meta -Disubstituted: Often shows four distinct aromatic signals, with characteristic ortho, meta, and para coupling constants.

    • para -Disubstituted: Typically displays two doublets in the aromatic region, corresponding to two sets of chemically equivalent protons.

  • ¹³C NMR: The number of signals in the aromatic region of the decoupled ¹³C NMR spectrum can indicate the symmetry of the molecule.

    • ortho - and meta -Disubstituted: Generally show six distinct signals for the aromatic carbons.

    • para -Disubstituted: Due to symmetry, only four signals are typically observed for the six aromatic carbons.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for confirming spatial proximity between protons.[5][6] For an ortho-substituted anisole, a NOESY experiment will show a cross-peak between the methoxy protons and the proton on the adjacent carbon of the aromatic ring. This through-space correlation is absent in meta and para isomers.

Table 4: Representative ¹H and ¹³C NMR Data for Methoxybiphenyl Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Methoxybiphenyl3.81 (s, 3H, OCH₃), 6.95-7.05 (m, 2H), 7.25-7.45 (m, 5H), 7.55 (d, 1H)55.6, 111.4, 120.9, 123.2, 127.0, 128.1, 129.7, 130.9, 138.6, 156.5[Fictionalized Data]
3-Methoxybiphenyl3.85 (s, 3H, OCH₃), 6.90 (m, 1H), 7.10-7.20 (m, 2H), 7.30-7.45 (m, 3H), 7.55-7.65 (m, 2H)55.3, 112.7, 113.0, 119.8, 127.3, 127.4, 128.8, 129.8, 141.3, 142.9, 159.9[7]
4-Methoxybiphenyl3.85 (s, 3H, OCH₃), 6.98 (d, 2H), 7.30-7.45 (m, 3H), 7.54 (d, 4H)55.3, 114.2, 126.7, 128.2, 128.8, 133.8, 140.8, 159.2[8][9]
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the regiochemistry of a functionalized iodoanisole. By determining the precise three-dimensional arrangement of atoms in a crystalline sample, the substitution pattern can be unambiguously established. While obtaining suitable crystals can be a challenge, the structural information is unparalleled. Crystal structures for various functionalized anisole derivatives are available in crystallographic databases. For example, the crystal structure of 4,4'-dimethoxydiphenylamine has been reported, confirming the para-substitution pattern.[10]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and reaction pathways.

experimental_workflow start Select Iodoanisole (ortho, meta, or para) reaction_choice Choose Functionalization Method start->reaction_choice suzuki Suzuki-Miyaura Coupling reaction_choice->suzuki C-C bond buchwald Buchwald-Hartwig Amination reaction_choice->buchwald C-N bond dom Directed ortho-Metalation reaction_choice->dom ortho-functionalization workup Reaction Workup & Purification suzuki->workup buchwald->workup dom->workup analysis Confirm Regiochemistry workup->analysis nmr NMR Spectroscopy (1H, 13C, NOESY) analysis->nmr Spectroscopic Confirmation xray X-ray Crystallography analysis->xray Definitive Confirmation product Confirmed Product nmr->product xray->product

Caption: A general workflow for the functionalization and regiochemical analysis of iodoanisoles.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I aryl_pd_complex Ar-Pd(II)-I(L_n) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OR)₂ Base aryl_pd_aryl Ar-Pd(II)-Ar'(L_n) transmetalation->aryl_pd_aryl reductive_elimination Reductive Elimination aryl_pd_aryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

dom_pathway anisole Anisole lithiation ortho-Lithiation (RLi, TMEDA) anisole->lithiation lithiated_anisole 2-Lithioanisole lithiation->lithiated_anisole electrophilic_quench Electrophilic Quench (E+) lithiated_anisole->electrophilic_quench product 2-Substituted Anisole electrophilic_quench->product

Caption: Pathway for Directed ortho-Metalation (DoM) of anisole.

Conclusion

The regioselective functionalization of iodoanisoles is a powerful strategy in organic synthesis. While Suzuki-Miyaura coupling and Buchwald-Hartwig amination are highly effective for introducing new carbon-carbon and carbon-nitrogen bonds at the position of the iodine atom, Directed ortho-Metalation offers a complementary approach for functionalization adjacent to the methoxy group. The choice of method should be guided by the desired regiochemical outcome and substrate compatibility. Crucially, a rigorous analytical approach, combining NMR spectroscopy and, where possible, X-ray crystallography, is essential to unequivocally confirm the structure of the final product. This guide provides the foundational information to assist researchers in navigating these choices and successfully achieving their synthetic goals.

References

A Comparative Analysis of Palladium Catalysts for Iodoanisole Activation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these transformations, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. The choice of palladium catalyst is critical to the success of this reaction, influencing yield, reaction rate, and substrate scope. This guide provides a comparative study of three major classes of palladium catalysts for the activation of a model substrate, 4-iodoanisole: traditional phosphine-ligated catalysts, N-heterocyclic carbene (NHC)-ligated catalysts, and palladacycle precatalysts.

Performance Comparison of Palladium Catalysts

The efficacy of different palladium catalysts in the Suzuki-Miyaura coupling of 4-iodoanisole with phenylboronic acid is summarized below. The data highlights the strengths and weaknesses of each catalyst class in terms of reaction yield, turnover number (TON), and turnover frequency (TOF).

Catalyst SystemLigand/PrecatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Phosphine-Ligated Pd(PPh₃)₄1K₃PO₄THF601995955[1]
NHC-Ligated PEPPSI-IPr1K₂CO₃THF601298988.2[2][3]
Palladacycle Herrmann's Catalyst0.1NaOMeEthanol80199990990[4]
Heterogeneous C–SH–Pd1.4K₂CO₃Ethanol1004987017.5[2]

Note: The data presented is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution. TON and TOF are calculated based on the reported yield and reaction time.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of 4-iodoanisole using representative catalysts from each class are provided below.

Protocol for Pd(PPh₃)₄ (Phosphine-Ligated Catalyst)[1]
  • Reaction Setup: A reaction vessel is charged with 4-iodoanisole (1.0 equiv), phenylboronic acid (1.25 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Solvent and Catalyst Addition: Anhydrous tetrahydrofuran (THF) is added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1 mol%).

  • Reaction Conditions: The mixture is heated to 60 °C and stirred for 19 hours under an inert atmosphere.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol for PEPPSI-IPr (NHC-Ligated Catalyst)[2][3]
  • Reaction Setup: To a reaction tube, add 4-iodoanisole (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Catalyst and Solvent Addition: The PEPPSI-IPr catalyst (1 mol%) is added, followed by the addition of anhydrous tetrahydrofuran (THF).

  • Reaction Conditions: The reaction vessel is sealed and heated to 60 °C for 12 hours with vigorous stirring.

  • Workup and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the desired biaryl product.

Protocol for Herrmann's Catalyst (Palladacycle Precatalyst)[4]
  • Reaction Setup: In a reaction flask, dissolve 4-iodoanisole (1.0 equiv) and phenylboronic acid (1.2 equiv) in ethanol.

  • Base and Catalyst Addition: Sodium methoxide (NaOMe) (1.5 equiv) is added to the solution, followed by the Herrmann's catalyst (0.1 mol%).

  • Reaction Conditions: The reaction is heated to 80 °C and monitored for completion, typically within 1 hour.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to give the crude product, which is then purified by recrystallization or column chromatography.

Catalytic Cycles and Mechanistic Insights

The catalytic cycles for the Suzuki-Miyaura reaction share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the ligand and the type of palladium precursor can influence the specifics of the cycle, particularly the initial activation step.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Aryl Halide (4-Iodoanisole) D Add Solvent A->D B Weigh Boronic Acid (Phenylboronic Acid) B->D C Weigh Base C->D E Add Palladium Catalyst D->E F Heat and Stir under Inert Atmosphere E->F G Monitor Reaction (TLC, GC-MS) F->G H Quench Reaction G->H I Extraction H->I J Drying and Concentration I->J K Purification (Chromatography) J->K L Characterization (NMR, MS) K->L

Caption: A generalized experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle with a Pd-Phosphine Catalyst

The catalytic cycle with a traditional phosphine-ligated palladium catalyst, such as Pd(PPh₃)₄, starts with the active Pd(0) species.

G A Pd(0)L₂ B Oxidative Addition A->B Ar-I C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D Ar'-B(OR)₂ E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura reaction using a palladium-phosphine catalyst.

Catalytic Cycle with a Pd-NHC Catalyst

N-heterocyclic carbene (NHC) ligands are strong σ-donors, which can influence the rates of oxidative addition and reductive elimination. The general cycle is similar to that of phosphine catalysts, but the electronic properties of the NHC ligand can lead to more stable and active catalysts.

G A Pd(0)(NHC) B Oxidative Addition A->B Ar-I C Ar-Pd(II)-X(NHC) B->C D Transmetalation C->D Ar'-B(OR)₂ E Ar-Pd(II)-Ar'(NHC) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura reaction with a palladium-NHC catalyst.

Activation and Catalytic Cycle of a Palladacycle Precatalyst

Palladacycles are typically Pd(II) precatalysts that require an in-situ reduction to the active Pd(0) species to initiate the catalytic cycle. This activation step often involves the reagents present in the reaction mixture.

G cluster_activation Precatalyst Activation P Palladacycle (Pd(II) Precatalyst) Q Reduction P->Q Base/Reagents A Pd(0)L Q->A B Oxidative Addition A->B Ar-I C Ar-Pd(II)-X(L) B->C D Transmetalation C->D Ar'-B(OR)₂ E Ar-Pd(II)-Ar'(L) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Activation of a palladacycle precatalyst and the subsequent catalytic cycle in a Suzuki-Miyaura reaction.

Conclusion

The choice of palladium catalyst for the activation of iodoanisole in Suzuki-Miyaura coupling has a significant impact on the reaction's efficiency.

  • Phosphine-ligated catalysts , such as Pd(PPh₃)₄, are classic choices that offer good yields, although they may require longer reaction times.

  • NHC-ligated catalysts , like PEPPSI-IPr, often exhibit higher activity and stability, leading to excellent yields in shorter reaction times.[2][3]

  • Palladacycle precatalysts , exemplified by Herrmann's catalyst, can be exceptionally active, achieving very high turnover numbers and frequencies, making them highly efficient for large-scale synthesis.[4]

  • Heterogeneous catalysts offer the advantage of easy separation and recycling, which is a significant consideration for industrial applications.[2]

Researchers and drug development professionals should consider the specific requirements of their synthesis, including cost, reaction time, catalyst loading, and ease of purification, when selecting the optimal palladium catalyst for iodoanisole activation. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Guide to the Quantitative Analysis of Product Purity in Iodomethoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reaction products is a critical parameter in chemical synthesis, particularly in the pharmaceutical industry where impurities can have significant impacts on safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of product purity in reactions involving iodomethoxybenzene, a common reagent in cross-coupling reactions. We will explore the use of iodomethoxybenzene in comparison to its bromo-analogue, presenting supporting experimental data and detailed analytical protocols.

Comparison of Iodomethoxybenzene and Bromomethoxybenzene in Suzuki-Miyaura Cross-Coupling

Iodoarenes are generally more reactive than bromoarenes in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond. This increased reactivity can lead to higher yields and faster reaction times. However, it can also potentially lead to the formation of more impurities if the reaction conditions are not carefully controlled.

A key consideration in these reactions is the formation of homocoupling byproducts, where the boronic acid couples with itself. The presence of oxygen can promote this side reaction.

Table 1: Comparison of 4-Iodoanisole and 4-Bromoanisole in the Suzuki-Miyaura Reaction with Phenylboronic Acid

Feature4-Iodoanisole4-BromoanisoleReference
Reactivity HigherLower[1]
Typical Product Yield Good to ExcellentModerate to Good[2]
Potential for Side Reactions (e.g., Homocoupling) Can be significant if not optimizedGenerally lower than iodo-analogues[3]

While direct quantitative comparisons of product purity in peer-reviewed literature are scarce, the general principles of reactivity suggest that while iodoanisole may provide higher yields, careful optimization is crucial to minimize impurity formation. The choice between an iodo- or bromo- starting material will often depend on a balance between desired reactivity and the acceptable level of impurities.

Quantitative Analysis of Product Purity: Key Methodologies

The accurate determination of product purity requires robust analytical techniques. The most common and reliable methods for the quantitative analysis of non-volatile organic compounds, such as the products of iodomethoxybenzene reactions, are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement, meaning it can provide a direct quantification of the analyte without the need for a calibration curve using an identical standard.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3]

Table 2: Key Parameters for Quantitative ¹H NMR (qNMR) Analysis

ParameterRecommendationRationale
Internal Standard A certified reference material with known purity, soluble in the same solvent as the analyte, and with signals that do not overlap with analyte signals.To provide an accurate reference for quantification.
Solvent A deuterated solvent that fully dissolves both the analyte and the internal standard.To ensure a homogeneous solution for accurate measurement.
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.To ensure complete relaxation of all protons, leading to accurate signal integration.
Pulse Angle A calibrated 90° pulse.To ensure uniform excitation of all relevant nuclei.
Number of Scans Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals being integrated.To improve the precision of the measurement.
Data Processing Proper phasing, baseline correction, and integration of non-overlapping signals.To ensure accurate determination of peak areas.
High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity determination due to its high resolution and sensitivity. A validated HPLC method can accurately quantify the main product and separate it from impurities.

Table 3: Example HPLC Method Parameters for the Analysis of 4-Methoxybiphenyl (a typical product)

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water or a buffer solution.
Flow Rate Typically 1.0 mL/min.
Detection UV detector at a wavelength where the analyte and potential impurities have good absorbance (e.g., 254 nm).
Quantification External standard calibration with a certified reference standard of the main product. The area percentage of the main peak can provide a relative purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying unknown impurities.

Table 4: Example GC-MS Method Parameters for the Analysis of Iodomethoxybenzene Reaction Mixtures

ParameterCondition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Injection Mode Split or splitless, depending on the concentration of the sample.
Oven Temperature Program A temperature gradient to separate compounds with different boiling points.
MS Detector Electron Ionization (EI) source with a quadrupole or time-of-flight (TOF) mass analyzer.
Quantification Can be performed using an internal or external standard. The total ion chromatogram (TIC) can be used for a relative purity assessment based on peak areas.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are example protocols for the quantitative analysis of a hypothetical Suzuki-Miyaura reaction product: 4-methoxybiphenyl.

Protocol 1: Quantitative Purity Determination by ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 4-methoxybiphenyl product into a clean, dry NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, certified reference material) into the same NMR tube.

    • Add a sufficient volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the sample and the internal standard.

    • Cap the NMR tube and mix the contents thoroughly until a clear solution is obtained.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Use a standard single-pulse experiment.

    • Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all aromatic protons.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the 4-methoxybiphenyl product (e.g., the methoxy protons).

    • Integrate a well-resolved, non-overlapping signal of the internal standard.

    • Calculate the purity of the 4-methoxybiphenyl using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 4-methoxybiphenyl

    • IS = Internal Standard

Protocol 2: Purity Determination by HPLC
  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified reference standard of 4-methoxybiphenyl in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

    • Prepare a sample solution of the reaction product in the same solvent at a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Inject the calibration standards and the sample solution onto a C18 reverse-phase column.

    • Use a mobile phase of acetonitrile and water (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min.

    • Detect the eluting compounds using a UV detector at 254 nm.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the 4-methoxybiphenyl standard against its concentration.

    • Determine the concentration of 4-methoxybiphenyl in the sample solution from the calibration curve.

    • Calculate the purity of the product. The area percentage of the main peak in the sample chromatogram can also be used as an estimate of purity.

Protocol 3: Impurity Profiling by GC-MS
  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 280 °C) to separate the components.

    • Acquire mass spectra over a range of m/z 50-500.

  • Data Analysis:

    • Identify the main product and any impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards, if available.

    • The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram. For more accurate quantification, a calibration with standards is necessary.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for implementing these methods effectively.

Experimental_Workflow cluster_reaction Iodomethoxybenzene Reaction cluster_analysis Quantitative Purity Analysis cluster_results Data Interpretation Reaction Cross-Coupling Reaction (e.g., Suzuki, Heck) Workup Reaction Work-up & Crude Product Reaction->Workup qNMR qNMR Analysis Workup->qNMR Purity Assay HPLC HPLC Analysis Workup->HPLC Purity & Impurity Profile GCMS GC-MS Analysis Workup->GCMS Impurity Identification Purity_Data Quantitative Purity Data qNMR->Purity_Data HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS->Impurity_Profile Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I (Iodomethoxybenzene) PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetal- lation PdII_Aryl->Transmetal Ar'-B(OR)_2 PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

References

Benchmarking the Efficiency of Iodoanisole in Named Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of reagents is paramount to the efficiency, yield, and overall success of a reaction. Aryl halides are fundamental building blocks in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. Among these, iodoanisole has emerged as a highly reactive and versatile substrate in a multitude of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of iodoanisole against its bromo- and chloro-analogs in key named reactions, supported by experimental data and detailed protocols.

The enhanced reactivity of iodoanisole stems from the carbon-iodine bond's lower dissociation energy compared to carbon-bromine and carbon-chlorine bonds. This characteristic facilitates the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions, often leading to faster reaction times and higher yields under milder conditions.

Performance Comparison in Key Named Reactions

The following tables summarize the efficiency of iodoanisole in comparison to other haloanisoles in several cornerstone named reactions in organic synthesis. The data presented is a synthesis of findings from various studies to provide a comparative overview. It is important to note that reaction outcomes are highly dependent on the specific catalytic system, ligands, base, and solvent employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction.

Aryl HalideCoupling PartnerCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd/C, K₂CO₃DMFReflux (Microwave)1.592[1]
4-IodoanisolePhenylboronic acidC–SH–Pd, K₂CO₃EtOH1004up to 100[2]
4-BromoanisolePhenylboronic acidPd/RHAEthanol10024-[3]
4-BromoanisolePhenylboronic acidPd-1DMF10020-[4]

In a competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid, the iodoanisole reacts preferentially, highlighting its higher reactivity[3].

Heck Reaction

The Heck reaction is a powerful tool for the arylation of alkenes. The choice of aryl halide significantly impacts the reaction conditions required for a successful transformation.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iodoanisole | Methyl acrylate | Pd nanoparticles on chitosan | - | - | - | - | - |[5] | | 2-Iodoanisole | n-Butyl acrylate | Pd catalyst | - | Alkyl levulinates | - | - | 88-98 |[6] | | Bromoanisoles | Acrylates | Pd complexes | K₂CO₃ | Dioxane | 80 | 24 | Moderate |[7] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reactivity trend of aryl halides (I > Br > Cl) is particularly pronounced in this reaction.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iodoanisole | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | 55 | 3 | 82 |[8] | | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | Triethylamine | Water | 70 | 24 | - |[9] | | 4-Iodoanisole | Phenylacetylene | PdCl₂ | K₂CO₃ | EtOH | 90 | 24 | High |[10] | | Aryl Bromides | Phenylacetylene | Cu₂O nanocrystals | - | - | - | - | Lower Yield |[11] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The efficiency of this reaction is also influenced by the nature of the aryl halide.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iodoanisole | Aniline | Precatalyst based on ligand 1 | - | Toluene | Room Temp. | 10 | 99 (GC) |[12] | | 4-Iodoanisole | Aniline | Catalyst precursor 1 | - | Water | - | - | 41 |[13] | | 4-Bromoanisole | Aniline | - | - | Dioxane/DME | - | - | Faster than iodoanisole |[12] |

Interestingly, in dioxane and DME, the reaction with 4-bromoanisole was found to be faster than with 4-iodoanisole, suggesting that solvent effects can play a crucial role in modulating the reactivity of aryl halides in this specific reaction[12].

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid[1]

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • 10 wt. % Pd/C (15 mg, 1.4 mol% of Pd)

  • K₂CO₃ (2.0 mmol)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • To a suitable reaction vessel, add 4-iodoanisole, phenylboronic acid, Pd/C, and K₂CO₃.

  • Add DMF to the mixture.

  • The reaction mixture is refluxed under air in an adapted domestic microwave oven for a specified time (e.g., 90 minutes for full conversion).

  • After completion, the reaction mixture is cooled to room temperature.

  • The product, 4-methoxybiphenyl, can be isolated and purified by standard procedures such as extraction and crystallization.

Heck Reaction of 4-Iodoanisole and Methyl Acrylate

A general procedure for the Heck reaction often involves the following components, though specific conditions can vary[5][14][15]:

Materials:

  • 4-Iodoanisole

  • Methyl acrylate

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, CH₃CN)

General Procedure:

  • A mixture of 4-iodoanisole, methyl acrylate, a palladium catalyst, and a base in a suitable solvent is prepared in a reaction vessel.

  • The reaction is typically heated under an inert atmosphere for a period of time until the starting material is consumed (as monitored by TLC or GC).

  • Upon completion, the reaction is worked up by filtering the catalyst and removing the solvent.

  • The product is then purified, usually by column chromatography.

Sonogashira Coupling of 4-Iodoanisole and Phenylacetylene[8]

Materials:

  • 4-Iodoanisole (0.5 mmol)

  • Phenylacetylene (0.75 mmol)

  • (PPh₃)₂PdCl₂ (0.025 mmol)

  • Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (0.8 ml)

Procedure:

  • In a 4 mL screw-cap vial, combine 4-iodoanisole, phenylacetylene, and (PPh₃)₂PdCl₂.

  • Add the [TBP][4EtOV] ionic liquid as the solvent.

  • The reaction mixture is stirred at 55 °C for 3 hours.

  • After the reaction, the product can be extracted and purified.

Buchwald-Hartwig Amination of 4-Iodoanisole and Aniline[12]

Materials:

  • 4-Iodoanisole

  • Aniline

  • Palladium precatalyst (e.g., based on biarylphosphine ligands)

  • Base (e.g., NaOt-Bu)

  • Solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium precatalyst, base, and solvent.

  • Add 4-iodoanisole and aniline to the mixture.

  • The reaction is stirred at the specified temperature (e.g., room temperature) for the required time.

  • The progress of the reaction is monitored by GC or TLC.

  • Upon completion, the reaction mixture is quenched and the product is isolated and purified.

Visualizing Reaction Pathways and Comparisons

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a generalized workflow for cross-coupling reactions and a logical comparison of haloanisole reactivity.

G cluster_workflow Generalized Cross-Coupling Workflow start Reactants & Catalyst (Iodoanisole, Coupling Partner, Pd Catalyst, Base, Solvent) reaction Reaction Setup (Inert Atmosphere, Heating/Stirring) start->reaction 1. Mix monitoring Reaction Monitoring (TLC, GC/MS) reaction->monitoring 2. Progress workup Work-up (Quenching, Extraction) monitoring->workup 3. Completion purification Purification (Column Chromatography, Crystallization) workup->purification 4. Isolate product Final Product purification->product 5. Purify

Caption: Generalized workflow for a typical palladium-catalyzed cross-coupling reaction.

G cluster_reactivity Haloanisole Reactivity in Pd-Catalyzed Cross-Coupling Iodoanisole Iodoanisole (C-I bond) Bromoanisole Bromoanisole (C-Br bond) Iodoanisole->Bromoanisole > Chloroanisole Chloroanisole (C-Cl bond) Bromoanisole->Chloroanisole > Reactivity Decreasing Reactivity (Increasing Bond Dissociation Energy)

Caption: Reactivity trend of haloanisoles in palladium-catalyzed cross-coupling reactions.

Conclusion

The experimental evidence strongly supports the superior efficiency of iodoanisole in a range of palladium-catalyzed named reactions compared to its bromo- and chloro- counterparts. Its higher reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields. While factors such as catalyst system and solvent choice can influence the outcome, iodoanisole generally stands out as the more reactive and often more desirable substrate for complex molecule synthesis. For researchers and professionals in drug development and materials science, the use of iodoanisole can be a strategic choice to optimize synthetic routes, improve efficiency, and accelerate the discovery and development process. Further research into the application of iodoanisole in emerging fields such as C-H activation will likely continue to expand its utility as a versatile and powerful building block in organic chemistry.

References

Spectroscopic Confirmation of C-C Bond Formation: A Comparative Guide for the Suzuki-M-Miyaura Coupling of 4-Iodoanisole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of carbon-carbon (C-C) bond formation is a critical step in synthetic chemistry. This guide provides a comparative overview of common spectroscopic techniques used to verify the successful Suzuki-Miyaura cross-coupling of 4-iodoanisole with phenylboronic acid to yield 4-methoxybiphenyl, a common structural motif in pharmaceuticals and functional materials.

The palladium-catalyzed Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis due to its versatility and functional group tolerance in forging C-C bonds. Here, we detail the expected spectroscopic changes and provide standardized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confidently confirm the conversion of 4-iodoanisole to 4-methoxybiphenyl.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from different spectroscopic methods, offering a clear comparison between the starting material, 4-iodoanisole, and the desired product, 4-methoxybiphenyl.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
4-Iodoanisole 7.55d, J=8.9 Hz2HAr-H ortho to I
6.65d, J=8.9 Hz2HAr-H ortho to OMe
3.79s3H-OCH₃
4-Methoxybiphenyl 7.56-7.52m4HAr-H
7.40t, J=6.0 Hz2HAr-H
6.98d, J=8.8 Hz2HAr-H
3.85s3H-OCH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
4-Iodoanisole 159.9C-OMe
138.4C-H
116.8C-H
82.8C-I
55.4-OCH₃
4-Methoxybiphenyl 159.1C-OMe
140.8C-Ar
133.8C-Ar
128.7C-H
128.1C-H
126.7C-H
114.2C-H
55.3-OCH₃

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
4-Iodoanisole C₇H₇IO234.03234 (M+), 219, 191, 92, 63
4-Methoxybiphenyl C₁₃H₁₂O184.23184 (M+), 169, 141, 115

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
4-Iodoanisole ~3000-2850C-H stretch (aromatic & aliphatic)
~1590, 1485C=C stretch (aromatic)
~1245C-O stretch (aryl ether)
~1030C-I stretch
4-Methoxybiphenyl ~3100-2850C-H stretch (aromatic & aliphatic)
~1605, 1500C=C stretch (aromatic)
~1240C-O stretch (aryl ether)
Disappearance of C-I stretch at ~1030Confirmation of C-C bond formation

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reaction and subsequent spectroscopic analyses are provided below.

Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product (or starting material) in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject a 1 µL aliquot into the GC-MS instrument.

  • Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the starting material and product (e.g., start at 100°C, ramp to 250°C at 10°C/min).

  • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Analyze the resulting chromatogram and mass spectra to identify the components based on their retention times and fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Ensure the sample is free of solvent.

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • For liquid or low-melting solids, a thin film can be prepared between two potassium bromide (KBr) plates.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the appearance and disappearance of key functional group vibrations.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic data and the confirmation of the C-C bond formation.

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Spectroscopic Analysis start Reactants: 4-Iodoanisole Phenylboronic Acid reaction Reaction (Toluene/Water, 90°C) start->reaction catalyst Catalyst System: Pd(OAc)₂/PPh₃ K₂CO₃ catalyst->reaction workup Workup & Purification reaction->workup product Product: 4-Methoxybiphenyl workup->product nmr NMR (¹H, ¹³C) product->nmr Characterization ms GC-MS product->ms Characterization ir FTIR product->ir Characterization

Caption: Experimental workflow for the synthesis and spectroscopic analysis of 4-methoxybiphenyl.

logical_relationship cluster_evidence Spectroscopic Evidence confirmation Successful C-C Bond Formation nmr_evidence NMR: - Disappearance of 4-iodoanisole signals - Appearance of new aromatic signals for biphenyl system nmr_evidence->confirmation ms_evidence MS: - Molecular ion peak at m/z 184 (C₁₃H₁₂O) - Absence of peak at m/z 234 (C₇H₇IO) ms_evidence->confirmation ir_evidence IR: - Disappearance of C-I stretch (~1030 cm⁻¹) - Characteristic aromatic C=C stretches for biphenyl ir_evidence->confirmation

Caption: Logical diagram illustrating how different spectroscopic data points confirm C-C bond formation.

Safety Operating Guide

Proper Disposal Procedures for EINECS 252-709-1 (N,N'-Carbonyldiimidazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of N,N'-Carbonyldiimidazole (CDI)

This document provides essential safety and logistical information for the proper disposal of EINECS 252-709-1, chemically identified as N,N'-Carbonyldiimidazole (CDI). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Chemical Identity and Hazards

N,N'-Carbonyldiimidazole (CDI) is a white crystalline solid commonly used as a coupling reagent in organic synthesis, particularly in peptide synthesis.[1] While a valuable reagent, it presents several hazards that must be managed during handling and disposal.

Quantitative Hazard Data Summary

Hazard ClassificationGHS StatementsDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[2]
Serious Eye Damage/Eye IrritationH314Causes severe eye damage.[2]
Moisture Sensitivity-Reacts with water and moisture.[3]

Personal Protective Equipment (PPE)

Due to the corrosive nature of CDI, appropriate personal protective equipment must be worn at all times during handling and disposal.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

Disposal Workflow

The proper disposal of N,N'-Carbonyldiimidazole involves a multi-step process to ensure safety and regulatory compliance. The following diagram illustrates the recommended workflow.

cluster_prep Preparation cluster_neutralization Neutralization (in Fume Hood) cluster_final_disposal Final Disposal prep Wear Appropriate PPE segregate Segregate CDI Waste prep->segregate 1. Safety First prepare_sol Prepare Dilute Acidic Solution (e.g., 1M HCl) segregate->prepare_sol 2. Prepare for Neutralization slow_add Slowly Add CDI Waste to Stirred Acidic Solution prepare_sol->slow_add 3. Controlled Reaction monitor Monitor for Gas Evolution (CO2) and Exotherm slow_add->monitor 4. Observe Reaction ensure_complete Ensure Complete Dissolution and Reaction monitor->ensure_complete 5. Completion check_ph Check pH of Solution (Neutralize if Necessary) ensure_complete->check_ph 6. Final Check dispose_liquid Dispose of Aqueous Waste in Accordance with Local Regulations check_ph->dispose_liquid 7. Liquid Disposal dispose_container Decontaminate and Dispose of Empty Container dispose_liquid->dispose_container 8. Container Disposal

N,N'-Carbonyldiimidazole Disposal Workflow

Experimental Protocol: Neutralization of N,N'-Carbonyldiimidazole Waste

This protocol details the chemical neutralization of waste CDI through controlled hydrolysis. This procedure should be performed in a chemical fume hood.

Materials:

  • Waste N,N'-Carbonyldiimidazole

  • 1M Hydrochloric Acid (HCl) or other suitable dilute acid

  • Large beaker or flask

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate waste containers

Procedure:

  • Preparation: Place a beaker of 1M HCl on a stir plate within a chemical fume hood. The volume of the acid should be sufficient to fully dissolve and react with the amount of CDI waste. A general rule is to use a large excess of the aqueous solution.

  • Slow Addition: While stirring the acidic solution, slowly and carefully add the CDI waste in small portions. N,N'-Carbonyldiimidazole reacts with water to form imidazole and carbon dioxide gas.[1] The acidic condition helps to neutralize the resulting imidazole.

  • Monitor the Reaction: The reaction may be exothermic and will evolve carbon dioxide gas. Control the rate of addition to prevent excessive foaming and splashing.

  • Ensure Complete Reaction: Continue stirring the mixture until all the CDI has dissolved and gas evolution has ceased.

  • pH Check and Neutralization: Check the pH of the resulting solution. If it is acidic, neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is between 6 and 8.

  • Final Disposal: The neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for disposal according to your institution's and local regulations. Do not pour it down the drain unless permitted by local authorities.

Spill and Container Management

Spill Response:

  • In case of a spill, evacuate the area and ensure proper ventilation.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Do not use water to clean up a spill of solid CDI, as this will initiate a reaction.

Empty Container Disposal:

  • Empty containers that held N,N'-Carbonyldiimidazole should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate should be collected and disposed of as hazardous chemical waste.

  • After decontamination, the container can be disposed of as non-hazardous waste, following institutional guidelines. Always deface the label of the empty container.

Disclaimer: Waste disposal regulations vary by location. Always consult your institution's environmental health and safety office and local regulations for specific disposal requirements.[5][6]

References

Essential Safety and Handling Guide for 2-Hydroxy-2-methylpropiophenone (Einecs 252-709-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Hydroxy-2-methylpropiophenone (CAS: 7473-98-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Chemical Identification and Hazards

Synonyms: 1-Hydroxy-1-methylethyl phenyl ketone, 2-Benzoyl-2-propanol, Darocur® 1173, Irgacure® 1173[1]

Hazard Summary: 2-Hydroxy-2-methylpropiophenone is harmful if swallowed and may cause respiratory irritation.[2] It is also harmful to aquatic life with long-lasting effects.[3]

GHS Classification:

  • Acute toxicity, Oral (Category 4)[1][3]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3[3]

Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H412: Harmful to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 2-Hydroxy-2-methylpropiophenone. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][4]

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield may also be necessary.NIOSH (US) or EN 166 (EU) approved.[1][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A complete suit protecting against chemicals should be worn.EU Directive 89/686/EEC and the standard EN 374.[3][4]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required if vapor or mist is generated. If the respirator is the sole means of protection, use a full-face supplied air respirator.NIOSH (US) or CEN (EU) approved.[1]
Foot Protection Safety shoes.29 CFR 1910.136.[2]

Operational and Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Ensure emergency eye wash fountains and safety showers are available in the immediate vicinity of any potential exposure.[2]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid inhalation of vapor or mist.[1]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

Emergency Procedures and First Aid

Exposure Route First Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][3]
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
In Case of Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][5]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5]

Spill and Disposal Management

Accidental Release Measures:

  • Use personal protective equipment.[1]

  • Avoid breathing vapors, mist, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[1]

  • Keep in suitable, closed containers for disposal.[1]

Waste Disposal:

  • Dispose of this chemical and its container to an approved waste disposal plant.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

Physicochemical Properties

Property Value
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to light yellow, clear liquid[3][5]
Boiling Point 102 - 103 °C at 5 hPa[5]
Flash Point 122 °C (251.6 °F) - closed cup[5][6]
Density 1.077 g/cm³ at 25 °C[5]
Water Solubility 13.3 g/L at 20 °C[5]

Experimental Workflow: Safe Handling Protocol

Workflow for Safe Handling of 2-Hydroxy-2-methylpropiophenone cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Personal Protective Equipment (PPE) B->C D Dispense Chemical in Ventilated Area C->D E Perform Experiment D->E F Close Container Tightly E->F G Decontaminate Work Area F->G H Dispose of Waste in Designated Container G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J J->D Next Experiment K Spill or Exposure Occurs L Follow First Aid Procedures K->L M Evacuate if Necessary K->M N Notify Supervisor K->N

Caption: A flowchart outlining the key steps for the safe handling of 2-Hydroxy-2-methylpropiophenone.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.